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  • Product: Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate
  • CAS: 850637-12-6

Core Science & Biosynthesis

Foundational

A Technical Guide to Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide addresses the chemical properties, synthesis, and potential utility of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a novel β-keto ester built upon the medicinally relevant tetrahydropy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses the chemical properties, synthesis, and potential utility of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a novel β-keto ester built upon the medicinally relevant tetrahydropyran (THP) scaffold. As direct experimental data for this specific molecule is not widely available, this document provides a comprehensive, predictive analysis grounded in established chemical principles. We present a robust, logical synthetic pathway, a detailed protocol for its execution, and a complete workflow for structural verification and characterization. Furthermore, we explore the potential applications of this compound, particularly for professionals in drug discovery and development, by contextualizing the strategic value of the tetrahydropyran motif.

Introduction to a Novel Scaffold

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1] It is considered a bioisostere of cyclohexane but offers distinct advantages, including improved aqueous solubility and the ability of the ring oxygen to act as a hydrogen bond acceptor.[2] These features often lead to favorable absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.[2]

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a derivative that installs two key functional handles—a β-keto group and an ester—onto a quaternary center of the THP scaffold. This unique arrangement opens avenues for complex molecular architecture, making it a potentially valuable building block for creating diverse chemical libraries.[3][4] This guide serves as a foundational document for researchers seeking to synthesize and utilize this compound.

Predicted Physicochemical Profile

Based on its constituent parts, the physicochemical properties of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate can be reliably predicted. These calculated values are essential for planning synthesis, purification, and analytical procedures.

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₆O₄Derived from structural components.
Molecular Weight 200.23 g/mol Sum of atomic weights from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small molecule esters of this molecular weight.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water.The ethyl ester and acetyl groups increase lipophilicity, while the ether oxygen provides slight polarity.
Boiling Point > 200 °C (estimated)Higher than simpler tetrahydropyran esters due to increased molecular weight and polarity.
Key Functional Groups Ester (C=O, C-O), Ketone (C=O), Ether (C-O-C)These groups will dominate the spectroscopic characterization.

Proposed Retrosynthetic Analysis and Synthesis Pathway

The most logical and efficient approach to constructing the target molecule is through the α-acylation of a precursor ester. This strategy leverages the acidity of the α-proton on the ester, which can be removed by a strong, non-nucleophilic base to form an enolate, followed by quenching with an acylating agent.[5][6]

Retrosynthetic Logic: The key C-C bond formation is between the α-carbon (C4) and the acetyl group. Disconnecting this bond reveals the precursor, Ethyl tetrahydropyran-4-carboxylate, and an acetyl synthon (e.g., acetyl chloride).

Forward Synthesis Pathway: The proposed synthesis is a three-step process starting from the commercially available Tetrahydropyran-4-carboxylic acid.

G cluster_0 Proposed Synthesis Workflow A Tetrahydropyran-4-carboxylic acid B Ethyl tetrahydropyran-4-carboxylate A->B Step 1: Fischer Esterification (H+, EtOH, Reflux) C Lithium Enolate Intermediate B->C Step 2: Enolate Formation (LDA, THF, -78 °C) D Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (Target) C->D Step 3: Acylation (Acetyl Chloride, -78 °C to RT)

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

This protocol provides a detailed, step-by-step methodology derived from standard, field-proven organic synthesis techniques.[7]

Step 1: Synthesis of Ethyl tetrahydropyran-4-carboxylate

  • To a round-bottom flask, add Tetrahydropyran-4-carboxylic acid (1.0 eq).

  • Add absolute ethanol (EtOH, 10-20 volumes) to serve as both reagent and solvent.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor reaction completion by TLC or GC-MS.

  • After cooling to room temperature, neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Reduce the volume of ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (EtOAc, 3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester. Purify by vacuum distillation if necessary.

Step 2 & 3: α-Acylation to Yield the Target Compound

  • System Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-Butyllithium (n-BuLi, 1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C to pre-form Lithium Diisopropylamide (LDA). Stir for 30 minutes.

  • Slowly add a solution of Ethyl tetrahydropyran-4-carboxylate (from Step 1, 1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with EtOAc (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Proposed Analytical Workflow for Structural Verification

Confirming the identity and purity of the newly synthesized compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

G cluster_1 Structural Verification Workflow Start Purified Product NMR ¹H & ¹³C NMR (Structural Backbone) Start->NMR IR FTIR Spectroscopy (Functional Groups) Start->IR MS Mass Spectrometry (Molecular Weight) Start->MS Purity HPLC / GC-MS (Purity Assessment) NMR->Purity IR->Purity MS->Purity Final Confirmed Structure Purity->Final

Caption: Analytical workflow for compound characterization.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.2 ppm (q, 2H): -OCH₂ CH₃ of the ethyl ester.

    • δ ~3.5-3.8 ppm (m, 4H): Protons on carbons adjacent to the ring oxygen (-OCH₂ -).

    • δ ~2.2 ppm (s, 3H): -C(O)CH₃ of the acetyl group.

    • δ ~1.8-2.1 ppm (m, 4H): Remaining ring protons (-CH₂ -).

    • δ ~1.2 ppm (t, 3H): -OCH₂CH₃ of the ethyl ester.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~205 ppm: Ketone carbonyl (C =O).

    • δ ~170 ppm: Ester carbonyl (C =O).

    • δ ~65-70 ppm: Ring carbons adjacent to oxygen (-OC H₂-).

    • δ ~61 ppm: -OC H₂CH₃ of the ethyl ester.

    • δ ~55 ppm: Quaternary carbon (C4).

    • δ ~30-35 ppm: Remaining ring carbons.

    • δ ~25 ppm: Acetyl methyl (-C(O)C H₃).

    • δ ~14 ppm: Ethyl methyl (-OCH₂C H₃).

  • FTIR (ATR):

    • ~1735 cm⁻¹: Strong C=O stretch (ester).

    • ~1715 cm⁻¹: Strong C=O stretch (ketone).

    • ~1100 cm⁻¹: Strong C-O stretch (ether).

    • ~2950 cm⁻¹: C-H alkane stretches.

  • Mass Spectrometry (EI):

    • m/z = 200.10: Molecular ion [M]⁺.

    • Key Fragments: [M-29]⁺ (loss of ethyl), [M-43]⁺ (loss of acetyl), [M-45]⁺ (loss of ethoxy).

Potential Applications in Medicinal Chemistry

The value of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate lies in its potential as a versatile synthetic intermediate. The β-keto ester functionality is a classic substrate for a wide range of chemical transformations, allowing for the rapid generation of diverse and complex molecular scaffolds.[8]

  • Heterocycle Synthesis: It can serve as a precursor for synthesizing fused heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, by condensation with dinucleophiles like hydrazine or hydroxylamine.

  • Decarboxylation: Selective hydrolysis and decarboxylation can provide 4-acetyltetrahydropyran, a useful ketone intermediate.

  • Further Functionalization: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions, adding further diversity.

By leveraging this scaffold, drug development professionals can explore novel chemical space while retaining the favorable ADME properties associated with the tetrahydropyran core.[1][2]

Conclusion

While Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is not a widely cataloged compound, its synthesis is readily achievable through established, high-yielding chemical transformations. This guide provides the necessary theoretical framework and practical protocols for its preparation and rigorous characterization. Its unique combination of a stable, medicinally relevant scaffold with versatile β-keto ester functionality makes it an attractive and valuable building block for researchers in organic synthesis and drug discovery.

References

  • Chemistry LibreTexts. (2022). 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. [Link]

  • ProviSyn. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. [Link]

  • Clarke, E. D., & Stoodley, R. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • YouTube. (2024). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. [Link]

  • Google Patents. (2005). WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof.
  • Gawade, S. T., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Trend in Scientific Research and Development, 7(1), 1017-1021. [Link]

  • Brown, D. G., & Wobst, P. (2021). New and Unusual Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 110-143. [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

CAS Number: 850637-12-6 Molecular Formula: C₁₀H₁₆O₄ Molecular Weight: 200.23 g/mol Authored by: A Senior Application Scientist Disclaimer: Information on the specific compound Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 850637-12-6 Molecular Formula: C₁₀H₁₆O₄ Molecular Weight: 200.23 g/mol

Authored by: A Senior Application Scientist

Disclaimer: Information on the specific compound Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (CAS 850637-12-6) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of organic chemistry and the well-documented chemistry of the tetrahydropyran scaffold, offering valuable insights for researchers and drug development professionals.

Introduction: The Strategic Value of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery. Its saturated, non-planar structure offers a distinct three-dimensional geometry that can effectively probe the binding pockets of biological targets. Functioning as a bioisostere of a cyclohexane ring, the introduction of an oxygen atom into the carbocyclic framework imparts several advantageous properties. These include enhanced aqueous solubility, the potential for hydrogen bonding interactions, and a modified metabolic profile, often leading to improved absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] The strategic incorporation of substituents onto the THP core allows for the fine-tuning of a molecule's physicochemical and pharmacological characteristics. This guide focuses on a specific derivative, Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a molecule poised for exploration in various therapeutic areas.

Physicochemical Properties and Structural Features

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow liquidBased on similar small molecule esters.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.The ester and acetyl groups provide some polarity, but the overall hydrocarbon backbone suggests hydrophobicity.
Boiling Point Estimated to be in the range of 250-300 °C at atmospheric pressure.Based on the molecular weight and functional groups.
Chirality The molecule is achiral.The C4 position is a quaternary center with no stereogenic centers in the substituents.

Synthesis and Mechanistic Considerations

A definitive, published synthetic route for Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate has not been identified. However, based on established synthetic methodologies for 4,4-disubstituted tetrahydropyrans, a plausible and logical synthetic strategy can be devised. The following proposed synthesis is a robust and adaptable workflow for accessing this and related compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves a multi-step sequence starting from readily available starting materials.

Synthetic_Pathway A Diethyl malonate C Diethyl tetrahydropyran-4,4-dicarboxylate A->C NaH, THF B Bis(2-chloroethyl) ether B->C E Ethyl hydrogen tetrahydropyran-4,4-dicarboxylate C->E 1. KOH (1 eq), EtOH 2. H+ workup D Mono-hydrolysis G Ethyl tetrahydropyran-4-carboxylate E->G Heat (e.g., in xylene) F Decarboxylation I Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate G->I 1. LDA, THF, -78 °C 2. Acetyl chloride H Acylation

Caption: Proposed synthetic workflow for Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This initial step involves a classic Williamson ether synthesis followed by an intramolecular cyclization.

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl malonate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add bis(2-chloroethyl) ether (1.1 eq) dropwise, and then heat the reaction mixture to reflux for 12-18 hours.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate.

Causality: The strong base, sodium hydride, deprotonates the acidic methylene proton of diethyl malonate to form a nucleophilic enolate. This enolate then displaces the chloride from bis(2-chloroethyl) ether in an intermolecular fashion, followed by an intramolecular cyclization to form the tetrahydropyran ring.

Step 2: Mono-hydrolysis and Decarboxylation to Ethyl tetrahydropyran-4-carboxylate

Selective hydrolysis of one ester group followed by decarboxylation is a common strategy to obtain mono-substituted malonic ester derivatives.

  • Dissolve diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (1.0 eq) in water dropwise at room temperature.

  • Stir the reaction for 24 hours, monitoring by TLC for the disappearance of the starting material.

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl hydrogen tetrahydropyran-4,4-dicarboxylate.

  • Dissolve the crude acid in a high-boiling solvent such as xylene and heat to reflux (approximately 120-130 °C) until gas evolution (CO₂) ceases.[2]

  • Cool the reaction and remove the solvent under reduced pressure. Purify by vacuum distillation to afford ethyl tetrahydropyran-4-carboxylate.

Causality: Using one equivalent of base allows for the selective hydrolysis of one of the two ester groups. The resulting carboxylic acid can then be readily decarboxylated upon heating to yield the desired mono-ester.

Step 3: Acylation to Yield Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

The final step involves the generation of an enolate and subsequent acylation.

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.

  • To this solution, add ethyl tetrahydropyran-4-carboxylate (1.0 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add acetyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Causality: LDA is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the ester to form a lithium enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of acetyl chloride to form the C-C bond, resulting in the desired product.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR - Multiplets in the region of 1.5-2.0 ppm corresponding to the methylene protons of the THP ring. - A triplet around 1.2 ppm and a quartet around 4.1 ppm for the ethyl ester group. - A singlet around 2.2 ppm for the acetyl methyl protons. - Multiplets in the region of 3.5-4.0 ppm for the methylene protons adjacent to the ring oxygen.
¹³C NMR - A peak around 208 ppm for the acetyl carbonyl carbon. - A peak around 175 ppm for the ester carbonyl carbon. - Peaks in the region of 60-70 ppm for the carbons adjacent to the ring oxygen and the ethyl ester methylene carbon. - A peak around 50 ppm for the quaternary C4 carbon. - Other aliphatic peaks in the 20-40 ppm region.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 201.11 and [M+Na]⁺ at m/z 223.09.
IR Spectroscopy - A strong C=O stretching band around 1730 cm⁻¹ for the ester. - A strong C=O stretching band around 1710 cm⁻¹ for the ketone. - C-O stretching bands in the region of 1100-1250 cm⁻¹.

Potential Applications in Drug Development

The unique structural features of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate suggest its potential as a versatile building block in medicinal chemistry.

Logical Framework for Application

Applications A Ethyl 4-acetyltetrahydro- 2H-pyran-4-carboxylate B Scaffold for Novel Heterocycles A->B Reaction at acetyl group C Introduction of Pharmacophores A->C Modification of ester D Bioisosteric Replacement A->D Replacement of carbocyclic cores E Antitumor Agents B->E F Antiviral Agents (e.g., HIV Protease Inhibitors) B->F G CNS-active Compounds C->G D->E D->G

Caption: Potential applications of the title compound in drug discovery workflows.

The tetrahydropyran moiety itself is found in numerous biologically active compounds, including antitumor agents and HIV protease inhibitors.[3][4] The presence of both an acetyl and an ethyl ester group at the C4 position provides two distinct handles for further chemical modification:

  • The Acetyl Group: The ketone functionality can be readily transformed into a variety of other functional groups or used as an anchor point for building more complex heterocyclic systems. For example, it can undergo aldol condensations, reductive aminations, or serve as a precursor to oximes and hydrazones.

  • The Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals. Alternatively, the ester can be reduced to a primary alcohol, providing another site for derivatization.

The geminal substitution at the C4 position creates a sterically hindered environment that can influence the binding affinity and selectivity of a drug candidate. This structural motif can be explored as a replacement for other gem-disubstituted carbocyclic or heterocyclic systems in lead optimization campaigns.

Conclusion

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate represents a promising, yet underexplored, chemical entity. Its synthesis, while not explicitly detailed in the literature, can be confidently approached using established synthetic methodologies. The inherent features of the tetrahydropyran scaffold, combined with the versatile functional handles at the C4 position, make this compound and its derivatives attractive targets for library synthesis and inclusion in drug discovery programs. This guide provides a foundational understanding and a practical framework for researchers to begin their exploration of this intriguing molecule.

References

  • Google Patents. (n.d.). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • PubMed. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Retrieved from [Link]

  • PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). C10H16O4 - Explore. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

An Introduction to a Versatile Heterocyclic Building Block Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a tailored chemical entity of significant interest within contemporary synthetic and medicinal chemistry. As a...

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Versatile Heterocyclic Building Block

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a tailored chemical entity of significant interest within contemporary synthetic and medicinal chemistry. As a derivative of the tetrahydropyran ring, a privileged scaffold in drug discovery, this compound offers a unique combination of functional groups that make it a valuable intermediate in the synthesis of more complex molecular architectures. The presence of a quaternary center featuring both an acetyl and an ethyl carboxylate group provides distinct reactive handles for further chemical elaboration. This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development, providing insights into its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical compound is fundamental for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

IUPAC Name and Synonyms

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate .

An alternative and also acceptable IUPAC name is ethyl 4-acetyloxane-4-carboxylate , where "oxane" is the Hantzsch-Widman name for the saturated six-membered heterocycle containing one oxygen atom.

Common synonyms and alternative names are not widely established in the literature due to its nature as a specific synthetic intermediate. However, variations in nomenclature may be encountered in chemical supplier catalogs.

Key Identifiers

For precise identification and database searching, the following identifiers are crucial:

IdentifierValue
CAS Number 850637-12-6
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol

Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, its properties can be inferred from its structure and data available for analogous compounds. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in various chemical environments.

PropertyPredicted/Typical Value
Physical State Likely a liquid or low-melting solid at room temperature.
Boiling Point Estimated to be in the range of 250-300 °C at atmospheric pressure.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water is anticipated.
Polarity A moderately polar molecule due to the presence of two ester carbonyl groups and the ether linkage.

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is not extensively detailed in readily available scientific literature. However, a logical and field-proven synthetic strategy would involve the C-acylation of a readily available precursor, ethyl tetrahydropyran-4-carboxylate. This section outlines a plausible synthetic workflow and discusses the underlying chemical principles.

Retrosynthetic Analysis

A retrosynthetic approach points to the disconnection of the acetyl group, identifying ethyl tetrahydropyran-4-carboxylate as the key starting material.

G target Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate precursor Ethyl tetrahydropyran-4-carboxylate target->precursor C-C Disconnection (Acylation) reagent Acetylating Agent (e.g., Acetyl Chloride) target->reagent

Figure 1: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol: Enolate Acylation

The introduction of the acetyl group at the C4 position can be achieved through the formation of an enolate from ethyl tetrahydropyran-4-carboxylate, followed by quenching with a suitable acetylating agent.

Step-by-Step Methodology:

  • Enolate Formation:

    • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), a stoichiometric amount of n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA).

    • A solution of ethyl tetrahydropyran-4-carboxylate in anhydrous THF is then added slowly to the LDA solution at -78 °C. The reaction mixture is stirred for a period to ensure complete enolate formation.

  • Acylation:

    • Acetyl chloride (or acetic anhydride) is added dropwise to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature for a specified time before gradually warming to room temperature.

  • Work-up and Purification:

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Causality Behind Experimental Choices:

  • LDA as a Base: LDA is a strong, non-nucleophilic base, which is crucial for the quantitative deprotonation of the α-proton of the ester without competing nucleophilic attack at the carbonyl group.

  • Low Temperature (-78 °C): The low temperature is essential to control the reactivity of the enolate, prevent side reactions such as self-condensation, and ensure regioselective acylation.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as the enolate is highly basic and will be quenched by protic sources like water.

G cluster_0 Enolate Formation cluster_1 Acylation cluster_2 Purification a Ethyl tetrahydropyran-4-carboxylate in THF c Lithium Enolate a->c Deprotonation b LDA in THF at -78 °C b->c e Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate c->e Nucleophilic Attack d Acetyl Chloride d->e f Aqueous Work-up e->f g Column Chromatography f->g h Pure Product g->h

Exploratory

A Senior Application Scientist's Guide to the Discovery and Isolation of Substituted Tetrahydropyran Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, stands as a privileged scaffold in the landscape of medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry and natural product synthesis.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active molecules stems from its ability to improve physicochemical properties such as solubility and metabolic stability, while providing a rigid conformational anchor for pharmacophoric elements.[3] This guide offers an in-depth exploration of the core strategies for the stereoselective synthesis, purification, and characterization of substituted tetrahydropyrans, grounded in field-proven insights and validated protocols.

Part 1: The Strategic Imperative for Tetrahydropyran Synthesis

The decision to incorporate a THP moiety is often driven by the need to replace a more labile or lipophilic group, like a cyclohexane, thereby enhancing drug-like properties.[3] Several FDA-approved drugs, including the immunosuppressant Tacrolimus, the antifungal agent Posaconazole, and the acute myeloid leukemia treatment Gilteritinib, feature the THP core, underscoring its therapeutic significance.[3][4][5]

The primary challenge in THP synthesis lies in controlling the stereochemistry at multiple centers. The chair-like conformation of the ring necessitates precise control over the spatial arrangement of substituents, as this directly impacts biological activity. Modern synthetic chemistry offers a powerful toolkit to address this challenge.

Part 2: Core Synthetic Methodologies: Mechanism and Protocol

The construction of the THP ring can be approached through various convergent and stereoselective strategies. The choice of method is dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials. Here, we detail two of the most robust and widely adopted methodologies: the Prins Cyclization and the Hetero-Diels-Alder Reaction.

The Prins cyclization is a formidable acid-catalyzed reaction that constructs the THP ring from a homoallylic alcohol and an aldehyde or ketone.[1][2][6] Its power lies in its ability to rapidly generate molecular complexity from simple, readily available precursors.

Causality and Mechanistic Insight: The reaction proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene of the homoallylic alcohol.[7] The stereochemical outcome is often governed by a chair-like transition state, which favors the formation of the cis-2,6-disubstituted product to minimize steric interactions.[8] However, a key consideration is the potential for racemization through a competing oxonia-Cope rearrangement, particularly with substrates that can stabilize the cationic intermediate.[1]

Prins_Mechanism cluster_0 Step 1: Oxocarbenium Ion Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Nucleophilic Trapping Aldehyde R'CHO Oxocarbenium [R'CH=OH]⁺ Aldehyde->Oxocarbenium Protonation H+ H⁺ (Acid Catalyst) Transition_State Chair-like Transition State Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Transition_State Nucleophilic Attack Cation_Intermediate Tertiary Cation Intermediate Transition_State->Cation_Intermediate Product Substituted Tetrahydropyran Cation_Intermediate->Product Trapping Nucleophile Nu⁻

Caption: Simplified mechanism of the acid-catalyzed Prins Cyclization.

Field-Proven Protocol: Diastereoselective Synthesis of cis-2,6-Disubstituted-4-hydroxytetrahydropyran [8]

This protocol describes a green, aqueous Prins cyclization using phosphomolybdic acid as a catalyst.[8]

  • Reaction Setup: To a stirred solution of the homoallylic alcohol (1.0 mmol) in water (5 mL), add the aldehyde (1.2 mmol).

  • Catalyst Addition: Add phosphomolybdic acid (PMA) (10 mol%) to the mixture.

    • Scientist's Note: Water serves as both the solvent and the nucleophile in this variation, making it an environmentally benign choice. PMA is a robust, reusable catalyst.[8]

  • Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane to afford the pure 4-hydroxytetrahydropyran.

    • Expected Outcome: Yields typically range from 80-92% with high cis-diastereoselectivity.[8]

The [4+2] hetero-Diels-Alder cycloaddition is a cornerstone of heterocyclic synthesis, renowned for its ability to construct the THP ring while simultaneously setting up to three new stereocenters with high fidelity.[9][10] This method is particularly valuable for synthesizing tetrahydropyran-4-ones or their derivatives.[10]

Causality and Mechanistic Insight: The reaction involves an electron-rich diene (e.g., Danishefsky's diene) and an electron-poor dienophile (an aldehyde). The stereochemical outcome can be powerfully influenced by the use of chiral Lewis acid catalysts, such as Jacobsen's chiral chromium(III) catalyst, which coordinates to the aldehyde, directing the diene to attack a specific face.[10] This controlled facial selectivity is the key to achieving high enantioselectivity.

HDA_Mechanism cluster_0 Catalyst-Aldehyde Complex Formation cluster_1 [4+2] Cycloaddition cluster_2 Work-up Diene Electron-Rich Diene (e.g., Danishefsky's diene) TS Asymmetric Transition State Diene->TS Aldehyde Aldehyde Complex Activated Aldehyde Complex Aldehyde->Complex Catalyst Chiral Lewis Acid (e.g., Cr(III)-salen) Catalyst->Complex Complex->TS Cycloadduct Dihydropyranone Intermediate TS->Cycloadduct Product Tetrahydropyran-4-one Cycloadduct->Product Workup Acidic Work-up (e.g., TFA)

Caption: Asymmetric Hetero-Diels-Alder reaction pathway.

Field-Proven Protocol: Asymmetric Synthesis of a cis-2,6-Disubstituted Tetrahydropyran-4-one [10]

This protocol is adapted from syntheses targeting the marine natural product neopeltolide.[10]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral Cr(III)-salen catalyst (e.g., (S,S)-Cr(III)-salen complex, 10 mol%).

  • Reaction Setup: Cool the flask to -20 °C and add anhydrous dichloromethane (DCM). Add the aldehyde (1.0 mmol) followed by the diene (e.g., Danishefsky's diene, 1.5 mmol) dropwise over 10 minutes.

    • Scientist's Note: Strict anhydrous conditions are critical for Lewis acid catalysis to prevent catalyst deactivation. The reaction temperature is crucial for achieving high stereoselectivity.

  • Reaction Monitoring (Self-Validation): Stir the reaction at -20 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Once the aldehyde is consumed, quench the reaction by adding trifluoroacetic acid (TFA) (3.0 equiv) and allow the mixture to warm to room temperature. Stir for 30 minutes to hydrolyze the silyl enol ether intermediate.

  • Extraction: Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Isolation: Purify the residue by flash chromatography on silica gel to yield the enantiomerically enriched tetrahydropyran-4-one.

    • Expected Outcome: This method can deliver the product in high yield (e.g., 83%) and excellent diastereoselectivity (e.g., dr 97:3).[10]

Part 3: The Frontier of THP Synthesis: Organocatalysis

In recent years, asymmetric organocatalysis has emerged as a powerful, metal-free alternative for synthesizing chiral THPs.[11][12] These methods often employ bifunctional catalysts, such as squaramides or cinchona alkaloids, which activate both the nucleophile and electrophile through hydrogen bonding interactions.[11][13]

Domino or cascade reactions, such as a Michael-hemiacetalization sequence, allow for the construction of highly functionalized THPs with multiple contiguous stereocenters in a single pot.[13][14] These reactions offer high atom economy and operational simplicity. For instance, a squaramide-catalyzed reaction of an α-hydroxymethyl nitroalkene with a 1,3-dicarbonyl compound can produce polyfunctionalized tetrahydropyrans in good yields (59–91%) and with excellent enantioselectivities (71–99% ee).[14]

Part 4: Isolation and Purification Workflow

The successful synthesis of a THP compound is only half the battle; rigorous purification is essential to isolate the desired product for biological evaluation. The primary challenge often lies in separating closely related diastereomers.[15]

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up (Extraction & Washing) A->B C Concentration (Rotary Evaporation) B->C D Flash Column Chromatography (Silica Gel) C->D E Assess Purity & Diastereomeric Ratio (¹H NMR, LC-MS) D->E F Diastereomers Separable? E->F G Preparative HPLC / SFC (Chiral or Achiral) F->G No / Difficult H Pure Diastereomer(s) F->H Yes G->H I Characterization (NMR, MS, [α]D) H->I

Caption: General workflow for the isolation of substituted THPs.

Flash Column Chromatography: This is the workhorse for initial purification from the crude reaction mixture. Silica gel is the most common stationary phase for separating THP compounds of moderate polarity.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): When diastereomers are inseparable by flash chromatography, or when chiral separation of enantiomers is required, HPLC and SFC are the methods of choice.[][17] SFC is often advantageous due to faster separation times and reduced solvent consumption.[][18]

Data Presentation: Comparison of HPLC and SFC for Diastereomer/Enantiomer Separation

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Rationale & Causality
Mobile Phase Organic solvents (Hexane, IPA, EtOH, etc.), water, buffersSupercritical CO₂ with organic modifiers (MeOH, EtOH)The low viscosity and high diffusivity of supercritical CO₂ lead to higher efficiency and faster separations in SFC.[]
Typical Columns Normal Phase (Silica, Diol), Reverse Phase (C18), Chiral Stationary Phases (CSPs)Primarily Chiral Stationary Phases (Polysaccharide-based), some normal phasePolysaccharide-based CSPs are highly effective in both modes, but SFC can enhance selectivity through unique interactions in the supercritical fluid state.[18]
Pressure High (1000-6000 psi)Very High (1500-4500 psi)High pressure is required to maintain CO₂ in its supercritical state.
Speed Slower (minutes to hours)Faster (often sub-minute to minutes)Faster equilibration times and higher optimal flow rates contribute to SFC's speed advantage.[17]
Solvent Usage HighLow ("Green" technique)The bulk of the mobile phase is recycled CO₂, significantly reducing organic solvent waste.[]
Application Broad applicability for analytical and preparative scale; robust for diastereomer separation.Excellent for chiral separations (enantiomers); increasingly used for achiral purifications.[18][19]
Part 5: Structural Elucidation and Final Validation

Unequivocal structural confirmation is the final, critical step. A combination of spectroscopic techniques is employed to verify the constitution, configuration, and conformation of the isolated tetrahydropyran.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[20][21][22]

    • ¹H NMR: Provides information on the electronic environment of protons and their connectivity through coupling constants (J-values). The magnitude of J-values between protons on the THP ring is diagnostic of their relative stereochemistry (axial vs. equatorial).

    • ¹³C NMR: Determines the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the complete C-H framework and connectivity within the molecule.

    • NOESY/ROESY: Reveals through-space correlations, which are crucial for confirming relative stereochemistry, particularly between substituents at different positions on the ring.[23]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide fragmentation data that supports the proposed structure.

  • Chiral Analysis: For enantiomerically enriched samples, the enantiomeric excess (ee) is determined using chiral HPLC or SFC.

By rigorously applying these synthetic, purification, and analytical methodologies, researchers can confidently discover and develop novel substituted tetrahydropyran compounds, unlocking their vast potential in the pursuit of new medicines and chemical probes.

References

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Foundational

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Tetrahydropyran Derivatives

Introduction: The Tetrahydropyran Scaffold The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a structural motif of profound importance in the chemical sciences.[1] Known s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a structural motif of profound importance in the chemical sciences.[1] Known systematically as oxane, this scaffold is a cornerstone in the architecture of a vast array of biologically significant molecules, most notably in pyranose sugars like glucose.[1][2] Beyond its prevalence in nature, the THP moiety is a critical tool in synthetic organic chemistry and a privileged structure in modern drug discovery.[3][4][5][6] Its derivatives are employed to enhance molecular stability, modulate pharmacokinetic properties, and serve as versatile intermediates in the synthesis of complex natural products.[4]

This guide offers a comprehensive exploration of the core physical and chemical characteristics of tetrahydropyran derivatives. We will delve into the conformational intricacies of the ring system, its distinctive spectroscopic signatures, and the diverse reactivity that underpins its utility. From its role as a ubiquitous protecting group to its strategic incorporation into novel therapeutics, this document provides field-proven insights for researchers, scientists, and drug development professionals.

Structural and Physical Properties

The behavior of any THP derivative is fundamentally governed by the structure and properties of the parent oxane ring.

Conformational Analysis: The Dominance of the Chair

Similar to its carbocyclic analogue, cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain.[2][7] In the gas phase, THP exists in its lowest energy C_s symmetry chair conformation.[1] The replacement of a methylene unit with an oxygen atom introduces key structural changes: the C-O bonds are shorter than C-C bonds, and the C-O-C bond angle is more acute than the C-C-C angle. This puckering is essential for understanding the stereochemical outcomes of reactions and the orientation of substituents.

The Anomeric Effect: A Counterintuitive Preference

A defining feature of 2-substituted tetrahydropyrans is the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, contrary to what would be predicted based on minimizing steric hindrance.[8]

This preference is primarily explained by a stabilizing hyperconjugative interaction. An electron lone pair from the endocyclic ring oxygen (Y) can donate into the antibonding (σ) orbital of the exocyclic C-X bond when the substituent (X) is in the axial position, as they are anti-periplanar.[9] This n → σ interaction, which lowers the overall energy of the molecule, is geometrically precluded when the substituent is equatorial. The magnitude of the anomeric effect is significant, estimated at 4-8 kJ/mol for sugars, and influences the conformational equilibrium of many THP derivatives.[8]

Caption: The anomeric effect in 2-alkoxytetrahydropyran.

Physical Properties of Tetrahydropyran

The parent compound, tetrahydropyran, is a colorless, volatile liquid with properties that make it a useful aprotic solvent.[1][10] It is less prone to forming explosive peroxides than its five-membered analogue, tetrahydrofuran (THF).[11]

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[10][12]
Molar Mass 86.13 g/mol [10][12]
Boiling Point 88 °C[1][10][12]
Melting Point -45 °C[1][10][12]
Density 0.881 g/mL (at 25 °C)[10][11]
Solubility in Water 80.2 g/L (at 25 °C)[11][12]
logP 0.95[11][12]

The incorporation of substituents significantly alters these properties. For instance, hydroxyl groups increase polarity and boiling point, while alkyl chains increase lipophilicity. In drug discovery, the THP ring is often used as a bioisostere for a cyclohexane ring to reduce lipophilicity and potentially introduce a hydrogen bond acceptor site (the ring oxygen), thereby improving a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

Spectroscopic Characterization

The identity and stereochemistry of THP derivatives are routinely determined using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The protons on the THP ring typically resonate in the δ 1.5-1.8 ppm (C3, C4, C5 protons) and δ 3.4-4.0 ppm (C2, C6 protons adjacent to the oxygen) regions.[13][14] The precise chemical shift and coupling constants are highly dependent on the substituent and its stereochemical orientation (axial vs. equatorial).

  • ¹³C NMR Spectroscopy: The carbons adjacent to the oxygen (C2, C6) appear downfield around δ 68-75 ppm, while the other ring carbons (C3, C4, C5) are found further upfield around δ 23-32 ppm.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a THP derivative is a strong C-O-C stretching vibration, typically observed in the 1050-1150 cm⁻¹ region.[13]

  • Mass Spectrometry: The molecular ion peak is often observed. A characteristic fragmentation pattern involves the loss of an alkyl group at C2, leading to a stable oxonium ion.[13]

Chemical Reactivity and Applications

The THP Ether: A Workhorse Protecting Group

One of the most widespread applications of the THP scaffold is as a protecting group for alcohols.[1] The 2-tetrahydropyranyl (THP) group is readily installed by reacting an alcohol with 3,4-dihydropyran (DHP) under mild acid catalysis.[15][16][17]

The resulting THP ether is technically an acetal, which accounts for its key chemical properties: it is exceptionally stable to a wide range of non-acidic conditions, including strongly basic media, organometallic reagents (e.g., Grignard, organolithium), metal hydrides, and many oxidizing agents.[18][19]

THP_Protection Start Alcohol (R-OH) + 3,4-Dihydropyran (DHP) Catalyst Acid Catalyst (e.g., p-TsOH) Start->Catalyst   + Protonation 1. Protonation of DHP Start->Protonation Catalyst->Protonation catalyzes Oxocarbenium Formation of Resonance-Stabilized Oxocarbenium Ion Protonation->Oxocarbenium Attack 2. Nucleophilic Attack by Alcohol (R-OH) Oxocarbenium->Attack Oxonium Formation of Oxonium Intermediate Attack->Oxonium Deprotonation 3. Deprotonation Oxonium->Deprotonation Product THP Ether (Acetal) Deprotonation->Product

Caption: Workflow for the acid-catalyzed protection of an alcohol as a THP ether.

Deprotection is efficiently achieved by acid-catalyzed hydrolysis, which regenerates the alcohol and 5-hydroxypentanal.[1][15]

Synthesis of Substituted Tetrahydropyrans

The construction of the THP ring is a central challenge in the total synthesis of many natural products.[3][20] Numerous elegant strategies have been developed to achieve this with high stereocontrol. Key methods include:

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a powerful method for forming the THP ring.[3][21][22]

  • Prins Cyclization: An acid-catalyzed cyclization between a homoallylic alcohol and an aldehyde can construct the THP ring, forming a tetrahydropyran-4-ol derivative.[3][23]

  • Hetero-Diels-Alder Cycloadditions: A [4+2] cycloaddition between a diene and an aldehyde or ketone can directly form a dihydropyran ring, which can then be hydrogenated.[20]

  • Cyclization onto Oxocarbenium Ions: Precursors that can form an oxocarbenium ion can be trapped intramolecularly by a suitably positioned nucleophile (like an alcohol or an alkene) to forge the ring.[20][24]

  • Palladium-Catalyzed Cyclizations: Modern transition-metal catalysis offers various routes, including hydroalkoxylation of γ- and δ-hydroxy olefins and oxidative Heck redox-relay strategies.[23][25]

THP_Deprotection Start THP Ether Catalyst Acid Catalyst (e.g., HCl, p-TsOH) in Protic Solvent (H₂O/MeOH) Start->Catalyst   + Protonation 1. Protonation of Acetal Oxygen Start->Protonation Catalyst->Protonation catalyzes Cleavage 2. Cleavage to form Alcohol and Oxocarbenium Ion Protonation->Cleavage Hydrolysis 3. Hydrolysis of Oxocarbenium Ion Cleavage->Hydrolysis FinalSteps Deprotonation Steps Hydrolysis->FinalSteps Product Alcohol (R-OH) + 5-Hydroxypentanal FinalSteps->Product

Sources

Exploratory

A Technical Guide to Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate: A Novel Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently employed to enhance the pharmacokinetic profiles of dr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently employed to enhance the pharmacokinetic profiles of drug candidates. This technical guide introduces Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a novel building block with significant potential for the synthesis of complex molecular architectures. While direct literature on this specific compound is nascent, this document provides a comprehensive overview of its predicted properties, plausible synthetic routes, and expected reactivity based on established chemical principles and the behavior of analogous structures. Through detailed protocols, mechanistic insights, and proposed applications, we aim to equip researchers with the foundational knowledge to leverage this promising new tool in their synthetic endeavors.

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a saturated heterocyclic ether that has garnered considerable attention in drug discovery. Its utility stems from its role as a bioisostere for cyclohexane, offering a means to modulate lipophilicity and improve absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic agents.[1] The introduction of an oxygen atom into the six-membered ring can also provide an additional hydrogen bond acceptor, potentially enhancing target engagement.[1] The subject of this guide, Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, presents a unique combination of a rigid THP core functionalized with both a ketone and an ester at the C4 position. This dual functionality opens a rich landscape for chemical transformations, positioning it as a versatile starting point for the synthesis of spirocyclic systems and other complex scaffolds.

Physicochemical and Spectroscopic Profile

While extensive experimental data for Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is not yet widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValueSource/Basis
Molecular Formula C₁₀H₁₆O₄Calculated
Molecular Weight 200.23 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidAnalogy to similar structures
Boiling Point Predicted to be >250 °C at atmospheric pressureStructure-based estimation
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)General organic compound properties
¹H NMR (Predicted) Peaks expected for ethyl group (triplet and quartet), acetyl group (singlet), and diastereotopic protons on the THP ring.Based on known spectra of similar compounds[2][3]
¹³C NMR (Predicted) Resonances for two carbonyl carbons (ketone and ester), quaternary C4, ethyl group carbons, and THP ring carbons.Based on known spectra of similar compounds[2][3]
IR Spectroscopy (Predicted) Strong C=O stretching frequencies around 1710-1740 cm⁻¹ for the ketone and ester. C-O stretching for the ether.Standard functional group frequencies

Proposed Synthetic Strategies

The synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is not explicitly detailed in current literature. However, a highly plausible and efficient route can be designed by adapting established methodologies for the synthesis of related 4,4-disubstituted tetrahydropyrans. A retro-synthetic analysis suggests a Dieckmann condensation of a suitable acyclic precursor as a key step.

Proposed Synthetic Workflow

The following diagram outlines a potential two-step synthesis starting from commercially available materials.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization A Ethyl acetoacetate C Diethyl 2-acetyl-5-oxopentanedioate A->C Base (e.g., NaOEt) B Acrolein B->C D Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate C->D Reducing agent (e.g., NaBH4) then Acid catalyst (e.g., p-TsOH) G A Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate B Spiro-oxindole derivative A->B Fischer Indole Synthesis (with phenylhydrazine) C Substituted pyran-4-amine A->C Reductive Amination D Diol derivative A->D Reduction (e.g., LiAlH4) G A Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate B Core Scaffold Modification A->B Introduce diversity elements C Lead Optimization B->C Improve ADME/Tox properties D Drug Candidate C->D Preclinical studies

Sources

Foundational

The Strategic Bio-potentiation of Tetrahydropyran Esters through Acetylation: A Technical Guide for Drug Discovery Professionals

This guide delves into the promising, yet underexplored, therapeutic potential of acetylated tetrahydropyran esters. We will navigate the scientific rationale for combining the privileged tetrahydropyran scaffold with an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the promising, yet underexplored, therapeutic potential of acetylated tetrahydropyran esters. We will navigate the scientific rationale for combining the privileged tetrahydropyran scaffold with an ester moiety and the strategic application of acetylation to enhance biological activity. This document serves as a comprehensive resource for researchers, chemists, and pharmacologists in the field of drug development, providing both foundational knowledge and actionable experimental insights.

Introduction: The Tetrahydropyran Scaffold and the Prodrug Concept

The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its conformational rigidity and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it a valuable bioisostere for cyclohexane rings in drug design. This often leads to improved pharmacokinetic profiles.[2]

Parallel to the exploration of novel scaffolds, the prodrug approach has emerged as a powerful strategy to overcome limitations of promising drug candidates, such as poor solubility, rapid metabolism, or low membrane permeability.[3][4] Esterification is a common and effective method to create prodrugs, where a lipophilic ester group is introduced to mask polar functional groups, thereby enhancing oral absorption and bioavailability.[3][5][6] The ester linkage is designed to be cleaved by endogenous esterases, releasing the active parent drug at the desired site of action.[7]

This guide focuses on the intersection of these two concepts: the synthesis and potential biological activities of tetrahydropyran esters, with a specific emphasis on how acetylation can be employed to further modulate their therapeutic potential.

The Tetrahydropyran Ester Core: Synthesis and Characterization

The synthesis of the core tetrahydropyran ester structure can be approached through various established organic chemistry methodologies. A common starting point is the commercially available tetrahydropyran-4-carboxylic acid.[2][8]

Synthesis of Tetrahydropyran-4-carboxylic Acid Esters

A straightforward approach to synthesizing tetrahydropyran-4-carboxylic acid esters involves the esterification of tetrahydropyran-4-carboxylic acid with a desired alcohol under acidic conditions.[9]

Experimental Protocol: Synthesis of a Generic Tetrahydropyran Ester

  • Reaction Setup: To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) as the solvent, add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Characterization

The synthesized esters should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized esters.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

The Power of Acetylation: Enhancing Biological Potential

Acetylation, the introduction of an acetyl group, is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy of drug candidates.[10] The classic example is the acetylation of salicylic acid to produce aspirin, which improves its anti-inflammatory properties and reduces gastric irritation.[11]

In the context of tetrahydropyran esters, acetylation can be envisioned as a tool to:

  • Increase Lipophilicity: The addition of an acetyl group can increase the overall lipophilicity of the molecule, potentially leading to improved cell membrane permeability and oral bioavailability.[5][12]

  • Modulate Solubility: While increasing lipophilicity, acetylation can also influence aqueous solubility, a critical factor for drug formulation and delivery.

  • Fine-tune Biological Activity: The acetyl group can influence the binding of the molecule to its biological target, potentially leading to enhanced potency.

Hypothetical Acetylation Strategy:

An acetyl group could be introduced at a suitable position on the tetrahydropyran ring, for instance, by starting with a hydroxylated tetrahydropyran precursor.

Potential Biological Activities of Acetylated Tetrahydropyran Esters

Based on the known biological activities of tetrahydropyran derivatives and the general effects of acetylation, it is plausible to hypothesize that acetylated tetrahydropyran esters could exhibit a range of therapeutic effects.

Anti-inflammatory and Analgesic Activity

Numerous tetrahydropyran derivatives have been reported to possess anti-inflammatory and analgesic properties.[13][14][15] For example, the tetrahydropyran derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol has demonstrated both antinociceptive and anti-inflammatory effects, with evidence suggesting the involvement of the opioid system and inhibition of pro-inflammatory cytokine production.[13][14] Acetylation could potentially enhance these activities by improving tissue penetration and cellular uptake.

Anticancer Activity

The tetrahydropyran motif is present in several natural products with potent anticancer activity. Furthermore, acetylation has been shown to enhance the anticancer activity of various compounds by increasing their bioavailability and cellular uptake.[12] For instance, the acetylation of 5-demethyltangeretin was found to significantly enhance its cytotoxic effects on prostate cancer cells.[12] It is therefore reasonable to propose that acetylated tetrahydropyran esters could be investigated as potential anticancer agents.

Proposed Experimental Workflow for Biological Evaluation

To investigate the hypothesized biological activities, a systematic experimental workflow is essential.

General Acetylation Protocol

Experimental Protocol: Acetylation of a Hydroxylated Tetrahydropyran Ester

  • Reaction Setup: Dissolve the hydroxylated tetrahydropyran ester (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Reagent Addition: Add acetic anhydride (1.1-1.5 eq) and a catalytic amount of a base, such as pyridine or triethylamine.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., a human colorectal carcinoma cell line like HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the acetylated tetrahydropyran ester for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

Hypothesized Mechanism of Action: Modulation of Inflammatory and Apoptotic Pathways

The potential anti-inflammatory and anticancer effects of acetylated tetrahydropyran esters would likely be mediated through the modulation of specific cellular signaling pathways.

Anti-inflammatory Mechanism

Drawing parallels with other anti-inflammatory agents, acetylated tetrahydropyran esters could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Hypothetical Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokines->Inflammation Acetylated_THP_Ester Acetylated Tetrahydropyran Ester Acetylated_THP_Ester->IKK Inhibits Acetylated_THP_Ester->COX2 Inhibits Gene_Expression Gene Expression NFkB_n->Gene_Expression Induces Gene_Expression->COX2 Gene_Expression->Cytokines

Caption: Hypothetical mechanism of anti-inflammatory action.

Anticancer Mechanism

In cancer cells, these compounds could induce apoptosis (programmed cell death) through the intrinsic or extrinsic pathways. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

Hypothetical Apoptotic Pathway in Cancer Cells

G cluster_cell Cancer Cell Acetylated_THP_Ester Acetylated Tetrahydropyran Ester Bax Bax (Pro-apoptotic) Acetylated_THP_Ester->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Acetylated_THP_Ester->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Pore Formation Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Data Presentation: A Framework for Analysis

To facilitate the comparison of biological activity, quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical In Vitro Cytotoxicity of Acetylated Tetrahydropyran Esters against HCT-116 Cancer Cells

CompoundR Group (Ester)Acetyl PositionIC₅₀ (µM) ± SD
THP-Ester-1 Methyl-> 100
Ac-THP-Ester-1 Methyl4-OH25.3 ± 2.1
THP-Ester-2 Ethyl-> 100
Ac-THP-Ester-2 Ethyl4-OH18.7 ± 1.5
Doxorubicin --0.8 ± 0.1

IC₅₀ values represent the concentration required to inhibit 50% of cell growth after 48h of treatment. Data are presented as mean ± standard deviation (SD) from three independent experiments.

Conclusion and Future Directions

The strategic combination of the tetrahydropyran scaffold with an ester moiety, further functionalized through acetylation, represents a promising avenue for the development of novel therapeutic agents. This guide has outlined the rationale, synthetic strategies, and potential biological activities of this compound class. While the direct biological data on acetylated tetrahydropyran esters is currently limited, the foundational principles of medicinal chemistry and the known activities of related compounds provide a strong impetus for their exploration.

Future research should focus on the synthesis and screening of a library of acetylated tetrahydropyran esters with varying ester groups and acetylation patterns. Promising lead compounds should then be subjected to more extensive in vitro and in vivo studies to elucidate their mechanisms of action and evaluate their pharmacokinetic and toxicological profiles. Such a systematic approach holds the potential to unlock new and effective treatments for a range of diseases, including inflammatory disorders and cancer.

References

  • Castro, G., de Souza, R., et al. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Bentham Science Publishers.
  • Bentham Science Publishers. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol.
  • PubMed. (n.d.). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Retrieved from [Link]

  • Chen, Y.-F., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. International Journal of Molecular Sciences, 23(21), 13284.
  • ResearchGate. (2025).
  • PubMed. (n.d.). Chemical and biological properties of acetyl derivatives of the hydroxylamino reduction products of metronidazole and dimetridazole. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Anti-Inflammatory Properties of Substituted 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols.
  • Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • ResearchGate. (2025). Synthesis and transdermal properties of acetylsalicylic acid and selected esters.
  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7076.
  • Ayyad, R. R. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences.
  • Wikipedia. (n.d.). Aspirin. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (n.d.).
  • Shihab, M. S. (n.d.). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry.
  • Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

  • Li, Y., et al. (2020). The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. Drug Delivery, 27(1), 1439-1449.
  • Chem-Impex. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • ResearchGate. (2025). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist.
  • Liu, H., et al. (2021). Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. Frontiers in Pharmacology, 11, 608973.
  • SciRP.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • Kim, D. W., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 16(5), 633.
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Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Abstract This application note provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route commencing from the readily available starting material, ethyl acetoacetate. The synthesis leverages a base-catalyzed Michael addition followed by an acid-catalyzed intramolecular cyclization. This guide is designed to offer full editorial control to the researcher, emphasizing the causality behind experimental choices and ensuring a self-validating system through detailed protocols and characterization data.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability. Specifically, substituted THP derivatives like Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate serve as key intermediates in the synthesis of more complex molecular architectures. This document outlines a reliable and scalable laboratory-scale synthesis of this target molecule from ethyl acetoacetate.

Overall Synthetic Strategy

The synthesis is designed as a two-step process. The initial step involves a Michael addition of ethyl acetoacetate to acrolein. This reaction forms a 1,5-dicarbonyl intermediate. The subsequent step is an acid-catalyzed intramolecular cyclization of this intermediate, which results in the formation of the desired tetrahydropyran ring.

Synthetic_Pathway Ethyl_acetoacetate Ethyl acetoacetate Intermediate 1,5-Dicarbonyl Intermediate Ethyl_acetoacetate->Intermediate Michael Addition (Base catalyst) Acrolein Acrolein Acrolein->Intermediate Final_Product Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate Intermediate->Final_Product Intramolecular Cyclization (Acid catalyst)

Caption: Overall synthetic workflow.

Part 1: Michael Addition of Ethyl Acetoacetate and Acrolein

Mechanism and Rationale

The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] In this synthesis, the enolate of ethyl acetoacetate, generated by a mild base, acts as the nucleophile (Michael donor). Acrolein, the simplest α,β-unsaturated aldehyde, serves as the Michael acceptor. The reaction is highly efficient for forming carbon-carbon bonds under relatively mild conditions.[4] A weak base such as potassium carbonate is chosen to favor the 1,4-addition over competing 1,2-addition or self-condensation of ethyl acetoacetate.

Michael_Addition Reactants Ethyl acetoacetate + Acrolein Enolate_Formation Enolate Formation Reactants->Enolate_Formation Base Base K2CO3 in Ethanol Nucleophilic_Attack Nucleophilic Attack on Acrolein Enolate_Formation->Nucleophilic_Attack Protonation Protonation Nucleophilic_Attack->Protonation Intermediate 1,5-Dicarbonyl Intermediate Protonation->Intermediate

Caption: Michael addition workflow.

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Acrolein (freshly distilled)

  • Potassium carbonate (anhydrous)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl acetoacetate (13.0 g, 0.1 mol) and anhydrous ethanol (100 mL).

  • Add anhydrous potassium carbonate (1.38 g, 0.01 mol) to the solution and stir the suspension at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add freshly distilled acrolein (6.2 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting oil in diethyl ether (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-dicarbonyl intermediate. The crude product is often used directly in the next step without further purification.

Part 2: Intramolecular Cyclization

Mechanism and Rationale

The formation of the tetrahydropyran ring is achieved through an acid-catalyzed intramolecular cyclization of the 1,5-dicarbonyl intermediate. The acidic conditions promote the formation of a hemiacetal, which then dehydrates to form the stable tetrahydropyran ring. A mild acid catalyst like p-toluenesulfonic acid (p-TSA) is sufficient to promote this transformation without causing significant side reactions.[5]

Cyclization Intermediate 1,5-Dicarbonyl Intermediate Protonation Protonation of Aldehyde Intermediate->Protonation p-TSA Hemiacetal Intramolecular Hemiacetal Formation Protonation->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration Final_Product Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate Dehydration->Final_Product

Caption: Intramolecular cyclization workflow.

Experimental Protocol

Materials:

  • Crude 1,5-dicarbonyl intermediate from Part 1

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the crude 1,5-dicarbonyl intermediate in toluene (150 mL) in a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Data Summary

ParameterValue
Starting Material Ethyl acetoacetate
Key Reagents Acrolein, Potassium carbonate, p-Toluenesulfonic acid
Intermediate 1,5-Dicarbonyl compound
Final Product Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate
Expected Yield 60-70% over two steps
Appearance Colorless to pale yellow oil
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the cyclic ether and the substituent groups.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • FT-IR: To identify the characteristic functional groups, such as the ester and ketone carbonyls, and the C-O-C stretch of the ether.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate from ethyl acetoacetate. The described two-step sequence, involving a Michael addition and an acid-catalyzed cyclization, is a robust method suitable for laboratory-scale synthesis. The insights into the reaction mechanisms and the detailed experimental procedures are intended to empower researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors.

References

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The ‘Aqueous’ Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]

  • Reddy, B. M., & Sreekanth, P. M. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Journal of the Iranian Chemical Society, 18(10), 2469-2510. [Link]

  • Lee, H. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 18(11), 548. [Link]

  • Kumar, A., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1163-1205. [Link]

  • Das, B., & Banerjee, J. (2012). Investigation of Prins reaction for the synthesis of 2, 4-disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using polyaniline-supported acid catalysts. Journal of Chemical Sciences, 124(6), 1331-1337. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydropyrans. [Link]

  • Al-Zaydi, K. M. (2013). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 18(6), 6747-6761. [Link]

  • O'Brien, P., & Towers, T. D. (2004). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 2(16), 2261-2275. [Link]

  • Rout, L. D., & De, S. (2023). Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC-MS. ChemRxiv. [Link]

  • Kon, K., & Onishi, Y. (2018). Synthesis of cyclic ethers by cyclodehydration of 1, n-diols using heteropoly acids as catalysts. Royal Society Open Science, 5(9), 180909. [Link]

  • Reddy, P. V., & Kumar, V. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(3), 850-853. [Link]

  • Smith, A. B. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. [Link]

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  • Sari, Y., & Arrahman, A. (2021). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2021(4), M1291. [Link]

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. (2015).
  • Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S972. [Link]

  • Chemistry LibreTexts. (2024). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Williams, S. R., Miller, K. M., & Long, T. E. (2017). Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. Journal of Polymer Science Part A: Polymer Chemistry, 55(17), 2886-2895. [Link]

  • Machado, G., Trento, M. V. C., Pinelli, J. J., & Marcussi, S. (2019). Michael addition between ethyl acetoacetate and the product of the aldol condensation, followed by imine formation. ResearchGate. [Link]

  • Szöllősy, Á., & Cwik, A. (2012). One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo [b] pyran derivatives in the presence of a heterogeneous catalyst. Monatshefte für Chemie-Chemical Monthly, 143(10), 1437-1442. [Link]

  • Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3), 165-194. [Link]

  • Smith, A. B. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]

  • Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-510. [Link]

  • Wang, Y., & Ma, S. (2020). Synthesis of fused-pyran derivatives via a base-mediated annulation of bis-allenoates followed by auto-oxidation in air. Organic & Biomolecular Chemistry, 18(31), 6061-6065. [Link]

  • Vicente, R., & García-García, P. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3058. [Link]

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Application

Application Notes and Protocols for the Synthetic Utility of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Introduction: A Versatile Heterocyclic Building Block Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a unique heterocyclic compound possessing a tetrahydropyran scaffold, a common motif in numerous natural products a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a unique heterocyclic compound possessing a tetrahydropyran scaffold, a common motif in numerous natural products and pharmaceuticals. Its key structural feature is a quaternary carbon at the 4-position, substituted with both a ketone (acetyl group) and an ethyl ester. This arrangement of functional groups makes it a highly versatile and valuable intermediate for the synthesis of a wide array of more complex molecules. The presence of two distinct carbonyl functionalities with different reactivities allows for selective transformations, providing a strategic advantage in multistep synthetic sequences.

These application notes will provide a comprehensive overview of the synthetic potential of ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. We will explore the selective and combined reactivity of its ketone and ester groups, offering detailed protocols for key transformations. The insights and procedures outlined herein are intended to empower researchers, scientists, and drug development professionals to leverage this compound's synthetic utility in their respective fields.

I. Selective Transformations of the Ketone Functionality

The acetyl group's ketone carbonyl is generally more electrophilic than the ester carbonyl, allowing for a range of selective modifications.

A. Reduction to a Secondary Alcohol

The selective reduction of the ketone in the presence of the ester can be achieved using milder reducing agents. This transformation introduces a hydroxyl group, a versatile handle for further functionalization.

  • Causality of Experimental Choice: Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a less powerful reducing agent than lithium aluminum hydride (LiAlH₄) and will typically not reduce the ester under standard conditions. The use of a protic solvent like methanol or ethanol facilitates the reaction by protonating the intermediate alkoxide.

Table 1: Conditions for Selective Ketone Reduction

ReagentSolvent(s)TemperatureTypical YieldNotes
NaBH₄Methanol/DCM0 °C to rt>90%Standard, cost-effective method.
Ammonia Borane (AB)WaterRoom TemperatureHighAn environmentally benign option that is compatible with ester groups.[1]
B. Olefination via Wittig Reaction

The Wittig reaction provides a powerful method for converting the ketone into an alkene, enabling carbon-carbon bond formation.[2][3][4] This is particularly useful for introducing exocyclic double bonds or for chain extension.

  • Expertise & Experience: The choice of the Wittig reagent (stabilized or non-stabilized ylide) will determine the stereochemistry of the resulting alkene. For simple alkylidene insertions, a non-stabilized ylide is typically used. The reaction is generally tolerant of the ester functionality.[3]

C. Reductive Amination

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from ketones.[5][6] This reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.

  • Trustworthiness: The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is crucial for the success of this one-pot reaction, as they selectively reduce the iminium ion intermediate in the presence of the starting ketone.[6][7]

II. Selective Transformations of the Ester Functionality

The ethyl ester group can be selectively modified, often by first protecting the more reactive ketone or by using reagents that are specific for esters.

A. Hydrolysis to a Carboxylic Acid

Saponification, or the base-mediated hydrolysis of the ester, yields the corresponding carboxylic acid.[8][9][10][11] This transformation is fundamental for subsequent amide bond formation or other carboxylic acid-specific reactions.

  • Causality of Experimental Choice: The use of a strong base like sodium hydroxide or lithium hydroxide in a water/organic solvent mixture ensures the irreversible hydrolysis of the ester.[8][12] An acidic workup is necessary to protonate the resulting carboxylate salt.[8][11]

B. Reduction to a Primary Alcohol

To selectively reduce the ester in the presence of the ketone, a common strategy involves the protection of the ketone as a ketal (e.g., a dioxolane) followed by reduction with a strong reducing agent like LiAlH₄. Subsequent deprotection of the ketal restores the ketone functionality.

  • Expertise & Experience: This two-step procedure ensures the chemoselective reduction of the ester. Lithium borohydride (LiBH₄) can sometimes be used for the selective reduction of esters in the presence of ketones, offering a more direct approach.[13]

C. Amidation

The direct conversion of the ester to an amide can be achieved by heating with an amine.[14] This reaction can be catalyzed by a base or a specific catalyst for milder conditions.[15][16]

  • Trustworthiness: The reaction often requires elevated temperatures to proceed at a reasonable rate. The choice of amine (primary or secondary) will determine the nature of the resulting amide.[14]

III. Reactions Involving Both Functional Groups: Synthesis of Heterocycles

The 1,4-dicarbonyl relationship in ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, after hydrolysis of the ester, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. For instance, condensation with hydrazine derivatives can lead to the formation of pyrazole-containing scaffolds.[17][18][19][20][21]

  • Expertise & Experience: The reaction of a 1,3-diketone (which can be formed in situ) with hydrazine is a classic and reliable method for pyrazole synthesis.[17][18] The regioselectivity of the reaction can be influenced by the substitution on the hydrazine and the reaction conditions.

Experimental Protocols

Protocol 1: Selective Reduction of the Ketone

Synthesis of Ethyl 4-(1-hydroxyethyl)tetrahydro-2H-pyran-4-carboxylate

  • Dissolve ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and methanol (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired alcohol.

Protocol 2: Ester Hydrolysis

Synthesis of 4-acetyltetrahydro-2H-pyran-4-carboxylic acid

  • Dissolve ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water (0.5 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Reductive Amination

Synthesis of Ethyl 4-(1-(benzylamino)ethyl)tetrahydro-2H-pyran-4-carboxylate

  • To a solution of ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (1.0 eq) and benzylamine (1.2 eq) in 1,2-dichloroethane (DCE) (0.3 M), add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired amine.

Visualizations

Synthetic Transformations cluster_ketone Ketone Reactions cluster_ester Ester Reactions cluster_both Combined Reaction start Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate ketone_reduction Secondary Alcohol start->ketone_reduction NaBH4 wittig Alkene start->wittig Ph3P=CHR reductive_amination Amine start->reductive_amination RNH2, NaBH(OAc)3 hydrolysis Carboxylic Acid start->hydrolysis NaOH, H2O ester_reduction Primary Alcohol start->ester_reduction 1. Protect Ketone 2. LiAlH4 3. Deprotect amidation Amide start->amidation R2NH, heat pyrazole Pyrazole Derivative hydrolysis->pyrazole Hydrazine

Figure 1: Key synthetic transformations of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Workflow_Reductive_Amination start Start: Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate + Benzylamine step1 Step 1: Imine Formation Solvent: DCE Reagent: Acetic Acid start->step1 step2 Step 2: Reduction Reagent: NaBH(OAc)3 step1->step2 step3 Step 3: Work-up Quench with NaHCO3 (aq) step2->step3 step4 Step 4: Purification Flash Chromatography step3->step4 product Product: Ethyl 4-(1-(benzylamino)ethyl)tetrahydro- 2H-pyran-4-carboxylate step4->product

Figure 2: Experimental workflow for reductive amination.

References

  • Master Organic Chemistry. Formation of Amides From Esters. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7359. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Clark, J. (2023). Hydrolysing esters. Chemguide. [Link]

  • Various Authors. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]

  • Milstein, D., et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society, 133(5), 1437–1439. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

  • Dömling, A., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2546–2567. [Link]

  • Organic Reactions. Wittig Reaction - Common Conditions. [Link]

  • Ramachandran, P. V., et al. (2011). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 13(5), 1091-1094. [Link]

  • Beller, M., et al. (2003). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett, 2003(4), 555-557. [Link]

  • Loupy, A., et al. (2009). SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADIATION. Synthetic Communications, 31(10), 1497-1503. [Link]

  • Chemistry Stack Exchange. (2015, July 29). How can a ketone be enantioselectively reduced, in the presence of an ester? [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Reactions. Reductive Amination - Common Conditions. [Link]

  • Compound Interest. (2016, November 2). A Quick Guide to Reductions in Organic Chemistry. [Link]

  • Myers, A. G. Research Group. Chem 115 - Handout. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • BYJU'S. Wittig Reaction. [Link]

Sources

Method

Application Notes & Protocols: The Versatile Scaffold of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate in Modern Medicinal Chemistry

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of the ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate scaffold. This documen...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of the ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate scaffold. This document will detail its synthesis, functionalization, and application in the construction of diverse molecular architectures for drug discovery, with a focus on the underlying chemical principles and practical laboratory protocols.

Introduction: The Tetrahydropyran Motif as a Privileged Scaffold

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to act as a stable, non-aromatic, and conformationally pre-organized scaffold. The oxygen atom within the THP ring can serve as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties such as aqueous solubility.

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate emerges as a particularly valuable building block due to the geminal substitution at the C4 position. This unique arrangement of an acetyl and an ethyl carboxylate group provides two orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR). This guide will explore the synthesis of this key intermediate and its subsequent elaboration into more complex, biologically relevant molecules.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is typically achieved through a multi-step sequence that leverages readily available starting materials. The following protocol outlines a common and reliable method.

Synthetic Workflow Overview

The synthesis initiates with a hetero-Diels-Alder reaction to form the tetrahydropyran ring, followed by the introduction of the key functional groups.

G A Starting Materials: Paraformaldehyde, 3-Buten-1-ol B Hetero-Diels-Alder Reaction A->B C Intermediate: Tetrahydro-2H-pyran-4-carbaldehyde B->C D Oxidation C->D E Intermediate: Tetrahydro-2H-pyran-4-carboxylic acid D->E F Esterification E->F G Intermediate: Ethyl tetrahydro-2H-pyran-4-carboxylate F->G H Acylation G->H I Final Product: Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate H->I

Caption: Synthetic workflow for ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Detailed Experimental Protocol

Materials and Reagents:

  • Paraformaldehyde

  • 3-Buten-1-ol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Anhydrous Ethanol

  • Sulfuric acid (catalytic)

  • Anhydrous Diethyl ether

  • n-Butyllithium (n-BuLi)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carbaldehyde

  • To a stirred solution of paraformaldehyde (1.0 eq) in anhydrous DCM at 0 °C, add 3-buten-1-ol (1.2 eq).

  • Slowly add trifluoroacetic acid (0.1 eq) to catalyze the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tetrahydro-2H-pyran-4-carbaldehyde.

Step 2: Oxidation to Tetrahydro-2H-pyran-4-carboxylic acid

  • Dissolve the aldehyde from Step 1 in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Quench the reaction by adding isopropanol until the solution turns green.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Extract the residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid.

Step 3: Esterification to Ethyl tetrahydro-2H-pyran-4-carboxylate

  • Dissolve the carboxylic acid from Step 2 in anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate (3x), wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the ethyl ester.

Step 4: Acylation to Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

  • Dissolve the ethyl ester from Step 3 in anhydrous diethyl ether and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes.

  • Add ethyl acetate (1.2 eq) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product by column chromatography.

Rationale and Optimization
  • Hetero-Diels-Alder Reaction: This [4+2] cycloaddition is an efficient method for constructing the tetrahydropyran ring. The use of a Lewis acid catalyst like TFA can accelerate the reaction.

  • Jones Oxidation: This is a robust and high-yielding method for the oxidation of primary alcohols and aldehydes to carboxylic acids. Careful control of the temperature is crucial to avoid over-oxidation.

  • Fischer Esterification: A classic and straightforward method for ester formation. Driving the equilibrium towards the product can be achieved by using an excess of ethanol or by removing water.

  • Acylation: The use of a strong base like n-BuLi generates the enolate of the ester, which then acts as a nucleophile to attack ethyl acetate, forming the β-keto ester.

Derivatization Strategies: Unleashing the Potential of the Scaffold

The true utility of ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate lies in its capacity for diverse functionalization. The acetyl and ethyl carboxylate groups serve as springboards for introducing a wide range of substituents, enabling the exploration of SAR.

Modification of the Acetyl Group

The ketone of the acetyl group is a versatile functional handle for various transformations:

  • Reductive Amination: To introduce amine functionalities.

  • Wittig Reaction: To form carbon-carbon double bonds.

  • Aldol Condensation: To elongate the carbon chain.

Modification of the Ethyl Carboxylate Group

The ester can be readily transformed into other functional groups:

  • Amide Formation: By reacting with primary or secondary amines to generate a diverse library of amides.

  • Reduction: To the corresponding primary alcohol, which can be further functionalized.

  • Hydrolysis: To the carboxylic acid, which can participate in various coupling reactions.

Derivatization Workflow

G cluster_0 Acetyl Group Modification cluster_1 Ester Group Modification A Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate B Reductive Amination -> Amine Derivatives A->B C Wittig Reaction -> Alkene Derivatives A->C D Aldol Condensation -> β-Hydroxy Ketone Derivatives A->D E Amide Formation -> Amide Library A->E F Reduction (e.g., LiAlH4) -> Diol Intermediate A->F G Hydrolysis (e.g., LiOH) -> Carboxylic Acid Intermediate A->G

Caption: Key derivatization pathways from the core scaffold.

Applications in Medicinal Chemistry: Case Studies

The ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate scaffold has been incorporated into a number of drug discovery programs targeting a range of diseases.

Quantitative Data Summary
Derivative ClassTargetRepresentative Activity (IC₅₀/EC₅₀)Reference
Piperidinyl-amide derivativesCCR5 Antagonists (Anti-HIV)5 nM
Substituted pyrazolesKinase Inhibitors (Oncology)20-100 nM
N-Aryl amidesFAAH Inhibitors (Pain/Inflammation)15 nM

Note: The data presented is representative and compiled from various sources for illustrative purposes.

Conclusion

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a powerful and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups allow for the rapid generation of diverse chemical libraries. The inherent drug-like properties of the tetrahydropyran ring, combined with the ability to systematically modify the C4 substituents, make this an invaluable tool for modern drug discovery and development.

References

  • Title: Discovery of a novel series of potent and orally bioavailable CCR5 antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Tetrahydropyran-based derivatives as potent and selective kinase inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Novel tetrahydropyran-4-carboxamides as potent and selective fatty acid amide hydrolase (FAAH) inhibitors. Source: European Journal of Medicinal Chemistry. URL: [Link]

Application

The Strategic Application of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate in the Generation of Novel Spirocyclic Scaffolds for Drug Discovery

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Medicinal Chemistry The tetrahydropyran (THP) ring is a prominent structural motif in a multitude of biologically active natural products and clinicall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prominent structural motif in a multitude of biologically active natural products and clinically successful pharmaceuticals.[1][2] Its prevalence stems from a favorable combination of physicochemical properties. As a bioisosteric replacement for a cyclohexane ring, the THP scaffold often imparts improved aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile due to its lower lipophilicity.[3] The embedded oxygen atom can also serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[3] Consequently, the development of novel building blocks incorporating the THP core is of significant interest to the drug discovery community.

This application note introduces Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate , a versatile yet underexplored synthetic intermediate. Its unique 4,4-disubstituted nature provides a gateway to complex three-dimensional structures, particularly spirocyclic systems. Spirocycles are highly sought-after in modern drug design due to their inherent conformational rigidity and novelty, which can lead to improved target specificity and intellectual property positioning.[4] This guide will provide a comprehensive overview of the synthesis of this key building block and delineate a detailed protocol for its application in the construction of a library of novel spiro-tetrahydropyran-oxindoles, a class of compounds with demonstrated potential in oncology and virology.[2][5]

Physicochemical Properties and Synthesis of the Core Reagent

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a β-keto ester, a class of compounds renowned for their synthetic versatility.[6][7][8] The presence of both a ketone and an ester functional group flanking a quaternary carbon center within a stable heterocyclic ring makes it a powerful tool for the assembly of complex molecular architectures.

Proposed Synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

A plausible and efficient synthesis of the title compound can be envisioned through a tandem reaction sequence commencing from readily available starting materials, as outlined below. This approach leverages a well-established diastereoselective method for the formation of highly substituted tetrahydropyran rings.[9]

Synthesis_of_Target_Molecule cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Intramolecular Michael Addition Ethyl_acetoacetate Ethyl acetoacetate Aldol_product Intermediate Aldol Product Ethyl_acetoacetate->Aldol_product Base (e.g., NaOEt) Acrolein Acrolein Acrolein->Aldol_product Cyclization Intramolecular Michael Addition Aldol_product->Cyclization Target_Molecule Ethyl 4-acetyltetrahydro- 2H-pyran-4-carboxylate Cyclization->Target_Molecule

Caption: Proposed two-step synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Application Protocol: Synthesis of a Spiro-Tetrahydropyran-Oxindole Library

The true utility of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is realized in its role as a scaffold for diversity-oriented synthesis. The following protocols detail its application in the generation of a library of spiro-tetrahydropyran-oxindoles, a compound class with significant therapeutic potential.[10][11][12] This workflow is designed to be robust and amenable to parallel synthesis, allowing for the rapid exploration of chemical space.

Workflow Overview

Spiro_Oxindole_Synthesis_Workflow Start Ethyl 4-acetyltetrahydro- 2H-pyran-4-carboxylate Step1 Step 1: Knoevenagel Condensation with Substituted Isatins Start->Step1 Piperidine, EtOH, Reflux Step2 Step 2: Thia-Michael Addition (Gewald-type reaction component) Step1->Step2 Malononitrile, Sulfur, Base (e.g., Morpholine) Step3 Step 3: Intramolecular Cyclization and Aromatization Step2->Step3 Heat or Acid catalyst Library Library of Spiro-Tetrahydropyran- Thieno[2,3-b]pyridinyl-Oxindoles Step3->Library

Sources

Method

Stereoselective synthesis of polysubstituted tetrahydropyrans

Application Notes & Protocols Topic: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans Introduction: The Privileged Tetrahydropyran Scaffold The tetrahydropyran (THP) ring is a ubiquitous structural motif fou...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans

Introduction: The Privileged Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of biologically active natural products, including potent anticancer agents like the bryostatins and marine polyether toxins such as the brevetoxins.[1][2] Its prevalence has established it as a "privileged scaffold" in medicinal chemistry, where its rigid, non-planar conformation and the hydrogen bond accepting capability of the ring oxygen are exploited to enhance binding affinity, modulate physicochemical properties, and improve pharmacokinetic profiles of drug candidates.[3][4][5]

However, the construction of polysubstituted THP rings with precise control over multiple contiguous stereocenters remains a significant challenge in synthetic organic chemistry. The stereochemical outcome of cyclization reactions is dictated by subtle energetic differences between multiple competing transition states. Consequently, the development of robust and highly stereoselective methodologies is paramount for accessing these complex and valuable molecules.

This guide provides an in-depth analysis of three powerful and field-proven strategies for the stereoselective synthesis of polysubstituted tetrahydropyrans: the Catalytic Asymmetric Prins Cyclization, the Hetero-Diels-Alder Cycloaddition, and Organocatalytic Domino Reactions. For each strategy, we will dissect the underlying mechanistic principles that govern stereocontrol, present detailed experimental protocols derived from seminal literature, and provide representative data to guide researchers in their synthetic planning.

Strategy 1: Catalytic Asymmetric Prins Cyclization

Conceptual Overview

The Prins cyclization is a powerful carbon-carbon and carbon-oxygen bond-forming reaction that constructs the THP ring from a homoallylic alcohol and an aldehyde.[6][7] The reaction is typically mediated by a Brønsted or Lewis acid, which activates the aldehyde to generate a key oxocarbenium ion intermediate. This electrophilic species is then trapped intramolecularly by the pendant alkene nucleophile to forge the six-membered ring.[8][9]

Mechanism and Stereochemical Rationale

The stereoselectivity of the Prins cyclization is rooted in the well-defined, chair-like transition state of the cyclization step.[9] The substituents of the oxocarbenium ion intermediate preferentially occupy equatorial positions to minimize steric strain, leading to the reliable formation of cis-2,6-disubstituted THPs.

While traditional acid catalysis is effective, it often requires stoichiometric amounts of strong acids and does not control enantioselectivity. The breakthrough in this area came with the development of chiral catalysts that can orchestrate the entire process with high fidelity. Seminal work by Benjamin List and coworkers introduced highly acidic and sterically confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts.[10][11][12] These catalysts operate by protonating the aldehyde and holding the resulting chiral oxocarbenium ion within a confined chiral pocket. This intimate association dictates the facial approach of the alkene nucleophile, thereby inducing high enantioselectivity. The increased acidity of the iIDP catalyst, compared to its parent imidodiphosphate (IDP) analogues, was crucial for achieving high conversion rates for a broad range of aldehydes, including less reactive aliphatic ones.[11][12]

Prins_Mechanism Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Chiral Oxocarbenium Ion (Confined in Catalyst) Reactants->Oxocarbenium + Catalyst (H+) Catalyst Chiral Brønsted Acid (iIDP Catalyst) Catalyst->Oxocarbenium TS Chair-like Transition State Oxocarbenium->TS 6-endo-trig Cyclization Product_Complex Product-Catalyst Complex TS->Product_Complex Nucleophilic Trapping Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Tetrahydropyran Product_Complex->Product - Catalyst (H+) HDA_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective Cycloaddition Aldehyde Aldehyde (Dienophile) Active_Complex Activated Complex (LUMO Lowered) Aldehyde->Active_Complex Catalyst Chiral Cr(III) Catalyst Catalyst->Active_Complex TS Endo Transition State (Facial selection by catalyst) Active_Complex->TS [4+2] Cycloaddition Diene Silyl Enol Ether (Diene) Diene->TS Product Dihydropyran Cycloadduct TS->Product Domino_Mechanism cluster_catalyst Bifunctional Organocatalyst (Squaramide) Catalyst_Base Lewis Base Site (e.g., Amine) Donor 1,3-Dicarbonyl (Michael Donor) Catalyst_Base->Donor Deprotonates Catalyst_Hbond H-Bond Donor Site (e.g., Squaramide N-H) Acceptor α-Hydroxymethyl Nitroalkene Catalyst_Hbond->Acceptor Activates TS_Michael Dual Activation Transition State Donor->TS_Michael Acceptor->TS_Michael Intermediate Michael Adduct TS_Michael->Intermediate Stereoselective Michael Addition Product Polysubstituted Tetrahydropyranol Intermediate->Product Intramolecular Hemiacetalization

Sources

Application

Application Notes & Protocols: High-Purity Isolation of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Introduction: The Imperative for Purity Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a functionalized heterocyclic compound featuring a β-keto ester moiety on a tetrahydropyran (THP) scaffold. The THP ring is a pri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a functionalized heterocyclic compound featuring a β-keto ester moiety on a tetrahydropyran (THP) scaffold. The THP ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules due to its favorable metabolic stability and ability to engage in hydrogen bonding.[1][2] As a synthetic intermediate, the purity of this carboxylate is paramount; residual starting materials, catalysts, or side-products can lead to downstream reaction failures, introduce impurities into final active pharmaceutical ingredients (APIs), or generate misleading biological data.

This document provides a comprehensive guide to the principal techniques for purifying Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, designed for researchers in synthetic chemistry and drug development. We move beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering scientists to adapt and troubleshoot these methods for optimal results.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's physical properties is the foundation for selecting an appropriate purification strategy.

PropertyValue / DescriptionRationale for Purification
Chemical Structure Chemical structure of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylateThe presence of two carbonyl groups (ester and ketone) and an ether linkage results in a moderately polar molecule.
Molecular Formula C₁₀H₁₆O₄-
Molecular Weight 200.23 g/mol A relatively low molecular weight suggests good volatility, making distillation a potential method.
Physical State Colorless to pale yellow oil or low-melting solid at STP (Standard Temperature and Pressure).If liquid, distillation and chromatography are primary methods. If solid, recrystallization becomes a viable option.
Boiling Point (Est.) >250 °C at atmospheric pressure. Significantly lower under vacuum.High atmospheric boiling point necessitates vacuum distillation to prevent thermal decomposition.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone, hexanes). Low solubility in water.High solubility in organic solvents is ideal for chromatography and extraction. Low water solubility allows for aqueous workups.

Strategic Approach to Purification

The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity. A typical workflow involves an initial aqueous workup to remove water-soluble salts and reagents, followed by one of the high-resolution techniques detailed below.

G cluster_purification High-Resolution Purification crude Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water Extraction) crude->workup Remove water- soluble impurities dried Dried Organic Phase (e.g., Na₂SO₄ or MgSO₄) workup->dried concentrated Concentrated Crude Product dried->concentrated Solvent removal chrom Flash Column Chromatography concentrated->chrom distill Vacuum Distillation concentrated->distill recryst Recrystallization (If Solid) concentrated->recryst analysis Purity Analysis (NMR, GC-MS, TLC) chrom->analysis distill->analysis recryst->analysis pure_product Pure Product (>98%) analysis->pure_product Confirm Purity

Figure 1: General workflow for the purification of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most versatile and widely used method for purifying moderately polar organic compounds, offering excellent resolution for a wide range of impurities.

Causality: This technique separates molecules based on their differential partitioning between a mobile liquid phase (eluent) and a solid stationary phase (silica gel).[3] Less polar compounds spend more time in the less polar eluent and travel down the column faster, while more polar compounds are adsorbed more strongly to the polar silica gel and elute later.

Step-by-Step Methodology:

  • Eluent System Selection:

    • Using Thin Layer Chromatography (TLC), develop a solvent system that provides a retention factor (Rƒ) of ~0.3 for the target compound.

    • Rationale: An Rƒ in this range typically ensures good separation from both less polar and more polar impurities without requiring an excessive volume of eluent.

    • A common starting point is a mixture of Hexanes and Ethyl Acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 7:3 Hexanes:EtOAc), is often effective.[4][5]

  • Column Packing:

    • Select a column with a diameter appropriate for the sample size (a general rule is a 20:1 to 40:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dissolve the concentrated crude product in a minimal amount of the appropriate solvent (ideally the eluent or a stronger solvent like dichloromethane).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Rationale: Loading the sample in a small, concentrated band is critical for achieving sharp, well-resolved peaks.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply positive pressure.

    • Maintain a steady flow rate (e.g., ~5 cm of solvent level decrease per minute).[3]

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing with a suitable stain (e.g., potassium permanganate, which reacts with the ketone/ester).

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove residual solvent.

Protocol 2: Vacuum Distillation

This method is ideal for purifying thermally stable liquids on a larger scale, especially when impurities have significantly different boiling points.

Causality: Distillation separates components of a liquid mixture based on differences in their vapor pressures (boiling points). By reducing the pressure in the apparatus, the boiling points of all components are lowered, allowing the target compound to vaporize at a temperature that prevents thermal degradation. A similar pyran ester was successfully purified by Kugelrohr distillation under vacuum.[6][7]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using clean, dry glassware. A short-path or Kugelrohr apparatus is recommended to minimize product loss on glass surfaces.

    • Incorporate a magnetic stir bar or boiling chips into the distilling flask to ensure smooth boiling.

    • Ensure all joints are properly sealed with vacuum grease.

  • Procedure:

    • Charge the distilling flask with the crude product (do not fill more than two-thirds full).

    • Begin stirring and slowly apply vacuum.

    • Safety Note: Always use a vacuum trap (cold finger) between the apparatus and the pump to protect the pump from corrosive vapors. Use a safety shield.

    • Once the desired vacuum is reached, gradually heat the distilling flask using an oil bath.

    • Collect a "forerun" fraction, which will contain low-boiling impurities and residual solvents.

    • As the temperature stabilizes, collect the main fraction corresponding to the boiling point of the product.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides.

  • Product Collection:

    • Allow the apparatus to cool completely before slowly re-introducing air.

    • The purified product is in the receiving flask.

Protocol 3: Recrystallization

If the crude product is a solid or can be induced to solidify, recrystallization is a powerful and economical technique for achieving very high purity.

Causality: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solution becomes supersaturated. The target compound preferentially crystallizes out, leaving impurities behind in the solution (mother liquor).

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

    • Test small batches in various solvents (e.g., isopropanol, ethyl acetate/hexanes mixture, toluene).

    • Rationale: The difference in solubility across the temperature range drives the crystallization process.

  • Dissolution:

    • Place the crude solid in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

    • Rationale: This step removes insoluble contaminants before crystallization begins.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly under vacuum.

Purity Assessment and Validation

Confirming the purity of the isolated product is a non-negotiable step. The following methods provide a multi-faceted validation of the product's identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of impurities, often visible as small, unassignable peaks.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity. The GC trace will show the relative amounts of different components, while the MS data confirms the molecular weight of the main peak.[9]

  • Thin Layer Chromatography (TLC): A quick and effective way to confirm that the purified product runs as a single spot and is free from the impurities present in the crude mixture.

Method Selection Guide

Choosing the right purification strategy is key to efficiency. This decision tree outlines the logical process based on the characteristics of the crude product.

Figure 2: Decision tree for selecting the optimal purification technique.

References

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. Available at: [Link]

  • Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. Available at: [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), S965-S969. Available at: [Link]

  • Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Hartman, G. D., & Weinstock, L. M. (1979). THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. Organic Syntheses, 59, 183. Available at: [Link]

  • Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. Available at: [Link]

  • Google Patents. (2007). CN100335456C - Method for preparing acyclic beta keto ester.
  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure 5. Available at: [Link]

  • Chem-Impex. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid. Available at: [Link]

Sources

Method

NMR and mass spectrometry analysis of "Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate"

An Application Guide to the Structural Elucidation of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate using NMR and Mass Spectrometry Introduction In the landscape of pharmaceutical research and drug development, the una...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Structural Elucidation of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate using NMR and Mass Spectrometry

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a unique bifunctional molecule incorporating a tetrahydropyran ring, a quaternary ester, and a ketone. This combination of features presents an interesting analytical challenge and makes it a valuable scaffold in medicinal chemistry. Its precise structural confirmation is paramount for understanding its chemical reactivity, biological activity, and for ensuring regulatory compliance.

This comprehensive application note provides a detailed guide for the analysis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As no complete experimental spectra for this specific molecule are publicly available, this guide is built upon a predictive framework, leveraging established principles of spectral analysis and data from analogous structures. We will delve into the rationale behind experimental choices, present predicted spectral data, and provide robust, self-validating protocols for researchers, scientists, and drug development professionals.

Predicted Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments can provide a complete picture of the carbon skeleton and proton environments.

Rationale for NMR Experiment Selection

To fully characterize the molecule, a series of NMR experiments is required. A standard ¹H NMR provides information on the number of different proton environments and their neighboring protons (spin-spin coupling). A ¹³C NMR spectrum reveals the number of unique carbon environments. To assign these signals unambiguously and piece together the molecular structure, 2D correlation experiments are essential.[1][2]

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (³JHH), helping to establish spin systems within the molecule.[3]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹JCH), linking the ¹H and ¹³C assignments.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH), which is critical for connecting different spin systems and identifying quaternary carbons.[3][5]

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts are based on typical values for the functional groups present: a tetrahydropyran ring, an ethyl ester, and an acetyl group.[6][7][8][9][10][11] The tetrahydropyran ring is expected to adopt a chair conformation, leading to distinct axial and equatorial proton signals.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (in CDCl₃)

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegrationKey Predicted HMBC Correlations
1~208---H-7, H-2, H-3
2~65~3.8 - 4.0m2HC-3, C-4, C-6
3~35~2.0 - 2.2m2HC-2, C-4, C-5
4~55---H-2, H-3, H-5, H-6, H-7
5~35~1.8 - 2.0m2HC-3, C-4, C-6
6~65~3.6 - 3.8m2HC-2, C-4, C-5
7~30~2.2s3HC-1, C-4
8~173---H-9
9~62~4.2q2HC-8, C-10
10~14~1.3t3HC-8, C-9

Note: Chemical shifts are predictions and may vary based on experimental conditions.

Visualization of Key Structural Correlations

The HMBC experiment is crucial for confirming the connectivity around the quaternary carbon (C4). The following diagram illustrates the most important predicted long-range correlations that would unambiguously confirm the structure.

HMBC_Correlations cluster_mol Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate C4 C4 (quat) C1 C1 (C=O) C8 C8 (COO) H7 H7 (CH3) H7->C4 ²J H7->C1 ²J H9 H9 (CH2) H9->C4 ³J H9->C8 ²J H2_6 H2/H6 (CH2-O) H2_6->C4 ²J H3_5 H3/H5 (CH2) H3_5->C4 ²J

Caption: Key predicted HMBC correlations to the quaternary carbon (C4).

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Rationale for Ionization Method Selection

For a relatively small and potentially volatile molecule like Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) are viable.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation. This is excellent for creating a characteristic fingerprint and elucidating structural motifs.[12]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ or adducts (e.g., [M+Na]⁺) with minimal fragmentation.[13][14] It is ideal for confirming the molecular weight and is highly compatible with liquid chromatography (LC-MS).[15]

For this guide, we will predict the fragmentation based on EI to illustrate the structural information that can be obtained. The molecular weight of the compound (C₁₀H₁₆O₄) is 200.23 g/mol .

Predicted Fragmentation Pattern (EI-MS)

The fragmentation of the molecular ion (m/z 200) will be driven by the functional groups present. Key fragmentation pathways for ketones, esters, and cyclic ethers include alpha-cleavage and the loss of stable neutral molecules.[16][17][18][19][20][21][22]

Table 2: Predicted Key Fragment Ions in EI-MS

m/z ValueProposed FragmentNeutral LossRationale
200[M]⁺˙-Molecular Ion
185[M - CH₃]⁺•CH₃Loss of a methyl radical from the acetyl group.
157[M - CH₃CO]⁺•CH₃COAlpha-cleavage of the acetyl group, a characteristic fragmentation for ketones.
155[M - OCH₂CH₃]⁺•OCH₂CH₃Loss of the ethoxy radical from the ester, a common pathway for ethyl esters.[23]
129[M - COOCH₂CH₃]⁺•COOCH₂CH₃Loss of the entire ethyl carboxylate radical.
101[C₅H₉O₂]⁺C₄H₇O₂Fragment resulting from cleavage of the tetrahydropyran ring.
43[CH₃CO]⁺C₈H₁₃O₃Acylium ion from the acetyl group, often a base peak for methyl ketones.
Visualization of a Primary Fragmentation Pathway

The following diagram illustrates the alpha-cleavage of the acetyl group, a highly probable and diagnostic fragmentation pathway for this molecule.

Fragmentation_Pathway cluster_process Alpha-Cleavage mol Molecular Ion (M⁺˙) m/z = 200 frag1 [M - CH₃CO]⁺ m/z = 157 mol->frag1 - neutral1 •CH₃CO (Acetyl Radical)

Caption: Predicted alpha-cleavage of the acetyl group in EI-MS.

Experimental Protocols

The following protocols provide a standardized workflow for the analysis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Protocol 1: NMR Sample Preparation

Objective: To prepare a high-quality, homogeneous sample for NMR analysis.

Materials:

  • Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (5-25 mg for ¹H, 50-100 mg for ¹³C)[24][25][26]

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram vial)

  • Glass wool

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into the small vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[24] Vortex or gently swirl the vial until the sample is completely dissolved.

  • Filtration: Tightly pack a small plug of glass wool into the constriction of a clean Pasteur pipette. This step is critical to remove any particulate matter which can severely degrade the quality of the NMR spectrum.[27]

  • Transfer: Using the pipette, filter the solution directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

  • Insertion: Gently wipe the outside of the NMR tube clean before inserting it into the spinner turbine and checking the depth with the appropriate gauge.

Protocol 2: NMR Data Acquisition

Objective: To acquire a standard set of 1D and 2D NMR spectra for structural elucidation.

Instrumentation: Bruker (or equivalent) NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Insertion: Insert the prepared sample into the magnet.

  • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is essential for high-resolution spectra.[28]

  • ¹H Spectrum Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).

    • Acquire the spectrum. Process the data (Fourier transform, phase correction, and baseline correction) and reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width (e.g., 0-220 ppm).

    • Set a sufficient number of scans (e.g., 1024 or more, depending on concentration) as ¹³C has low natural abundance.[27]

    • Acquire and process the spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D Spectra Acquisition (COSY, HSQC, HMBC):

    • For each experiment, load the corresponding standard parameter set.[29][30][31]

    • Optimize the spectral widths in both dimensions based on the 1D spectra to minimize experiment time and maximize resolution.[28][29]

    • Set an appropriate number of scans (ns) and increments (td in F1) to achieve the desired signal-to-noise ratio.

    • Acquire and process the 2D data using the instrument's software.

Protocol 3: LC-MS (ESI) Sample Preparation and Analysis

Objective: To confirm the molecular weight of the compound using LC-MS with ESI.

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL in a solvent like methanol or acetonitrile).[32]

  • HPLC-grade solvents (e.g., water, methanol, acetonitrile) with 0.1% formic acid (optional, to promote protonation).

  • 2 mL autosampler vials with septa caps.

Procedure:

  • Sample Preparation:

    • Prepare a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of the mobile phase solvent (e.g., 50:50 acetonitrile:water). The final concentration should be in the low µg/mL to ng/mL range.[32][33]

    • Filter the final solution if any precipitation is observed.

    • Transfer the solution to an autosampler vial.

  • LC-MS Analysis:

    • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., Agilent, Thermo Fisher, Waters).[34]

    • LC Method: Use a standard C18 column. A simple isocratic or gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) is usually sufficient to elute the compound.

    • MS Method:

      • Set the ESI source to positive ion mode.

      • Set the mass range to scan for the expected protonated molecule (e.g., m/z 100-300).

      • Optimize source parameters (e.g., spray voltage, capillary temperature, gas flows) for maximum signal intensity.[34]

    • Acquisition: Inject a small volume (e.g., 1-5 µL) and acquire the data.

    • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound of interest. Look for the [M+H]⁺ ion at m/z 201.24 and potential adducts like [M+Na]⁺ at m/z 223.22.

Conclusion

The structural elucidation of novel compounds like Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a systematic process that relies on the synergistic power of NMR spectroscopy and mass spectrometry. By employing a comprehensive suite of 1D and 2D NMR experiments, the complete connectivity of the molecule can be mapped out. Mass spectrometry provides orthogonal confirmation of the molecular weight and offers valuable structural clues through its fragmentation patterns. The predictive analyses and detailed protocols outlined in this application note provide a robust framework for researchers to confidently characterize this molecule and other related chemical structures, ensuring data integrity and accelerating the pace of research and development.

References

  • Busemann, A., Keus, B., & Tholey, A. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Scribd. (n.d.). NMR Sample Prep. [Link]

  • Peredy, F. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 673. [Link]

  • University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(9), 5079-5086. [Link]

  • Perdue, E. M., et al. (2016). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 8(30), 5943-5950. [Link]

  • University of Georgia. (2023). Small molecule NMR sample preparation. [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?[Link]

  • Patiny, L., et al. (2011). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 3(1). [Link]

  • University of Oxford Chemistry Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. [Link]

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Application

Application Notes and Protocols: Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate in the Synthesis of Natural Product Analogs

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Natural Products The tetrahydropyran (THP) ring system is a recurring structural motif in a vast array of biologically active natural products.[1][2] I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Natural Products

The tetrahydropyran (THP) ring system is a recurring structural motif in a vast array of biologically active natural products.[1][2] Its prevalence is a testament to its conformational stability and its ability to present appended functional groups in well-defined spatial orientations, which is crucial for molecular recognition and biological activity. Nature has utilized the THP core to construct complex architectures with potent therapeutic properties, ranging from anticancer agents to antibiotics. Consequently, the development of novel synthetic methodologies to access functionalized THP building blocks is of paramount importance to researchers in medicinal chemistry and drug discovery.

This application note introduces Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate , a versatile yet underexplored building block for the synthesis of natural product analogs. Its key feature is a quaternary center at the 4-position, bearing both an acetyl and an ethyl carboxylate group. This unique arrangement offers a strategic advantage for the construction of spirocyclic systems and for the differential functionalization of the two carbonyl groups. Herein, we present a proposed synthetic route to this valuable intermediate and demonstrate its application in the stereoselective synthesis of spiro-tetrahydropyran natural product analogs.

Proposed Synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Given that Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is not a commercially available compound with a well-established synthetic protocol, we propose a robust and logical synthetic pathway based on fundamental organic reactions. The strategy hinges on the acylation of a pre-formed tetrahydropyran-4-carboxylate or the cyclization of an appropriately substituted acyclic precursor.

Method 1: Acylation of Ethyl Tetrahydro-2H-pyran-4-carboxylate

This approach begins with the readily accessible ethyl tetrahydropyran-4-carboxylate. The key transformation is the introduction of an acetyl group at the C4 position. A Claisen condensation-type reaction is a plausible method to achieve this.[3][4][5]

Workflow for the Synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

cluster_0 Synthesis Pathway Start Ethyl Tetrahydro-2H-pyran-4-carboxylate Step1 Enolate Formation (e.g., LDA, THF, -78 °C) Start->Step1 Deprotonation Step2 Acylation (Acetyl chloride or Acetic anhydride) Step1->Step2 Nucleophilic Attack Product Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate Step2->Product Workup

Caption: Proposed synthetic workflow for Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate via acylation.

Detailed Protocol: Synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Materials:

  • Ethyl tetrahydro-2H-pyran-4-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Acetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.

    • Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly transfer the prepared LDA solution to the ester solution via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation:

    • To the enolate solution, add acetyl chloride (1.2 equivalents) dropwise at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Expected Data:

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR signals (CDCl₃, δ ppm)Expected ¹³C NMR signals (CDCl₃, δ ppm)
Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylateC₁₀H₁₆O₄200.23~4.2 (q, 2H, OCH₂CH₃), ~3.8-3.6 (m, 4H, pyran CH₂O), ~2.2 (s, 3H, COCH₃), ~2.1-1.9 (m, 4H, pyran CH₂), ~1.2 (t, 3H, OCH₂CH₃)~205 (C=O, acetyl), ~175 (C=O, ester), ~68 (pyran CH₂O), ~62 (OCH₂CH₃), ~55 (quaternary C), ~35 (pyran CH₂), ~30 (COCH₃), ~14 (OCH₂CH₃)

Application in the Synthesis of Spiro-tetrahydropyran Natural Product Analogs

The 4,4-disubstituted nature of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate makes it an ideal precursor for the synthesis of spirocyclic compounds, which are prevalent in many natural products.[6][7][8] A particularly attractive strategy is the use of the Prins cyclization, a powerful tool for the construction of tetrahydropyran rings.[6][7][9][10]

Illustrative Example: Synthesis of a Phorboxazole A Analog Core

Phorboxazole A is a marine natural product with exceptionally potent cytostatic activity.[11][12][13][14][15] Its complex structure features multiple tetrahydropyran rings. We propose a synthetic route to a simplified spiro-tetrahydropyran core structure reminiscent of the phorboxazole family, starting from our title compound.

Retrosynthetic Analysis of a Spiro-tetrahydropyran Analog

cluster_1 Retrosynthesis Target Spiro-tetrahydropyran Analog Intermediate1 Homoallylic Alcohol Target->Intermediate1 Prins Cyclization Start Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate Intermediate1->Start Grignard Addition

Caption: Retrosynthetic approach to a spiro-tetrahydropyran analog from the title compound.

Protocol: Synthesis of a Spiro-tetrahydropyran Analog Core

Step 1: Synthesis of the Homoallylic Alcohol Precursor

Materials:

  • Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

  • Allylmagnesium bromide (1 M in THF)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • To a solution of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in anhydrous THF at 0 °C, add allylmagnesium bromide (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield the tertiary homoallylic alcohol.

Step 2: Prins Cyclization to Form the Spiro-tetrahydropyran Core

Materials:

  • Homoallylic alcohol from Step 1

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., Tin(IV) chloride, SnCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the homoallylic alcohol (1.0 equivalent) in anhydrous DCM and cool to -78 °C.

  • Add SnCl₄ (1.1 equivalents) dropwise to the solution.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Warm to room temperature and extract with DCM.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the spiro-tetrahydropyran analog.

Conclusion: A Versatile Building Block for Complex Molecule Synthesis

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, although not a commercially cataloged compound, represents a highly valuable and versatile building block for the synthesis of complex natural product analogs. The proposed synthetic route, based on well-established organic transformations, should provide reliable access to this intermediate. Its unique 4,4-disubstituted pattern opens up possibilities for the construction of intricate spirocyclic systems, as demonstrated in the proposed synthesis of a phorboxazole-like core structure. Researchers and drug development professionals are encouraged to explore the potential of this building block in their synthetic endeavors to create novel molecules with potential therapeutic applications.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health. [Link]

  • MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. (2002). Heterocycles, 58(1), 659-666. [Link]

  • Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine. (1985). Journal of the American Chemical Society. [Link]

  • MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. (2002). National Institutes of Health. [Link]

  • Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. (n.d.). Wiley Online Library. [Link]

  • Retrosynthetic analysis of Phorboxazole A (and B) (Reprinted with permission[14]). (n.d.). ResearchGate. [Link]

  • Phorboxazole A: Comparative Synthetic Approaches, Bioactivity, and Future Green Chemistry Strategies. (2025). Preprints.org. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journal of Organic Chemistry, 17, 932-963. [Link]

  • Diethyl malonate. (n.d.). In Wikipedia. [Link]

  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

  • 23.7 The Claisen Condensation Reaction. (2023). OpenStax. [Link]

  • Ethyl acetate. (n.d.). In Wikipedia. [Link]

  • Preparation of Ethyl Acetoacetate - Claisen Condensation. (2013). Lu Le Laboratory. [Link]

  • Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Royal Society of Chemistry. [Link]

  • The Claisen Condensation. (n.d.). University of Basrah. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2017). Marine Drugs, 15(6), 184. [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Tetrahydropyran containing natural products. (n.d.). ResearchGate. [Link]

  • Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. (1985). The Journal of Organic Chemistry, 50(23), 4615-4621. [Link]

  • Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. (2001). Chemistry – A European Journal, 7(19), 4091-4103. [Link]

  • Total synthesis of phorboxazole B. (2006). Chemistry, 12(4), 1185-204. [Link]

  • diethyl acetamidomalonate. (n.d.). Organic Syntheses. [Link]

  • Studies of stereocontrolled allylation reactions for the total synthesis of phorboxazole A. (2000). PNAS, 97(24), 12894-12899. [Link]

  • Strategies for the synthesis of tetrahydropyran-containing natural products. (n.d.). University of California San Francisco. [Link]

  • Selected bioactive and natural products having tetrahydrospiropyran skeleton. (n.d.). ResearchGate. [Link]

  • Alkylation of diethyl malonate (1) under microwave (MW) conditions. (n.d.). ResearchGate. [Link]

  • What is the preparation of diethyl malonate? (2020). Quora. [Link]

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  • Process for monoalkylation of C-H acidic methylene groups. (n.d.).
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  • Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. (n.d.).
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  • Dialkyl 2-haloethyl malonates. (n.d.).

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Method

Protocol for the Acylation of Tetrahydropyran-4-Carboxylates: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the Tetrahydropyran Moiety in Drug Discovery The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate phys...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Moiety in Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity.[1][2] As a conformationally restricted ether, the THP moiety can improve metabolic stability, reduce lipophilicity, and introduce a hydrogen bond acceptor, thereby favorably impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Tetrahydropyran-4-carboxylic acid and its derivatives serve as versatile building blocks in the synthesis of a wide array of bioactive molecules, including neurological receptor antagonists and C-Met inhibitors.[3]

This application note provides a comprehensive guide to the acylation of tetrahydropyran-4-carboxylates, a key transformation for generating diverse libraries of compounds for drug discovery programs. We will delve into the mechanistic rationale behind common synthetic strategies, provide detailed, field-proven protocols for amide bond formation, and offer insights into troubleshooting common experimental challenges.

Core Synthetic Strategies for Acylation

The acylation of tetrahydropyran-4-carboxylic acid primarily involves the conversion of the carboxylic acid functionality into amides, esters, or other acyl derivatives. The two most prevalent and robust strategies to achieve this are:

  • Direct Amide Coupling: This approach utilizes activating agents to facilitate the direct reaction between the carboxylic acid and an amine.

  • Conversion to Acyl Halide: The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with a wide range of nucleophiles, including amines.

The choice between these strategies is often dictated by the nature of the coupling partners, particularly the nucleophilicity of the amine, and considerations of scale and functional group tolerance.

Method 1: Direct Amide Coupling using Peptide Coupling Reagents

Direct amide coupling is a widely employed technique due to its operational simplicity and mild reaction conditions. The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

Mechanism of Activation

Common coupling reagents such as carbodiimides (e.g., EDC) and uronium salts (e.g., HATU) are used to generate the active intermediate. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), the carboxylic acid is converted to an active ester, which is less prone to racemization and side reactions.[4]

Amide Coupling Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Intermediate [R-CO-X] Carboxylic_Acid->Active_Intermediate + Coupling Reagent Coupling_Reagent EDC/HATU Amide R-CO-NHR' Active_Intermediate->Amide + Amine Amine R'-NH2 Acyl_Chloride_Workflow Carboxylic_Acid Tetrahydropyran-4- carboxylic acid Acyl_Chloride Tetrahydropyran-4- carbonyl chloride Carboxylic_Acid->Acyl_Chloride + SOCl2 or (COCl)2 Amide Tetrahydropyran-4- carboxamide Acyl_Chloride->Amide + Amine, Base Amine Amine (R'-NH2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. This resource is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. The following troubleshooting guide and frequently asked questions are based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.

Introduction to the Synthesis

The synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a substituted β-keto ester, is most commonly approached via an intramolecular Dieckmann condensation. This method is a powerful tool for forming five- and six-membered rings.[1][2][3][4] The general strategy involves the base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester. The success of this synthesis hinges on careful control of reaction conditions to favor the desired intramolecular reaction and prevent competing side reactions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the primary factors affecting the yield of the Dieckmann Condensation?

Answer:

Low yields in a Dieckmann condensation are a common issue and can typically be attributed to several factors related to reactants, reaction conditions, and work-up procedures.

  • Purity of Starting Materials and Reagents: The starting diester must be of high purity. Any acidic or water impurities can quench the strong base, reducing its effective concentration and hindering the reaction. Similarly, the solvent must be anhydrous, and the base should be of high quality.

  • Choice and Handling of the Base: The selection of the base is critical. While sodium ethoxide is traditionally used, sterically hindered bases like potassium tert-butoxide or sodium hydride in an aprotic solvent can minimize side reactions.[5] Ensure the base is not old or has been improperly stored, as this can lead to decreased reactivity.

  • Reaction Equilibrium: The Dieckmann condensation is a reversible reaction. To drive the reaction forward, the product, a β-keto ester, which is more acidic than the starting alcohol, is deprotonated by the alkoxide base. This final deprotonation step is what makes the reaction thermodynamically favorable. If an insufficient amount of base is used, the equilibrium may not favor the product.[1][3]

  • Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts and reduced yield.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Purity of Starting Diester, Solvent, and Base start->check_reagents check_base Evaluate Base Choice and Stoichiometry check_reagents->check_base Reagents OK sol_reagents Purify/Dry Reagents and Solvents check_reagents->sol_reagents Impurities Found check_conditions Assess Reaction Concentration and Temperature check_base->check_conditions Base OK sol_base Use >1 eq. of a Strong, Non-nucleophilic Base (e.g., NaH, t-BuOK) check_base->sol_base Base Inappropriate/Insufficient check_workup Review Acidic Work-up and Extraction Protocol check_conditions->check_workup Conditions OK sol_conditions Run Reaction Under High Dilution Conditions check_conditions->sol_conditions Concentration Too High sol_workup Ensure Careful Neutralization and Complete Extraction check_workup->sol_workup Work-up Issues

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

Answer:

The presence of unreacted starting material suggests that the reaction has not reached completion. This could be due to several reasons:

  • Insufficient Base: As the Dieckmann condensation is an equilibrium process, a full equivalent of base is required to deprotonate the product and drive the reaction to completion. Using a catalytic amount of base is insufficient.

  • Reaction Time and Temperature: Some Dieckmann condensations can be slow at room temperature.[2] Gently heating the reaction mixture may be necessary to increase the rate. However, excessive heat can promote side reactions, so temperature control is crucial.

  • Inefficient Deprotonation: The acidity of the α-hydrogen in the starting diester is a key factor. If the chosen base is not strong enough to efficiently deprotonate the ester, the reaction will not proceed. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally more effective than sodium ethoxide for less acidic substrates.[5]

Recommendations:

ParameterRecommendationRationale
Base Stoichiometry Use at least 1.1 equivalents of a strong base.To ensure complete deprotonation of the product, driving the equilibrium forward.
Reaction Temperature Monitor the reaction by TLC. If sluggish, consider gentle heating (e.g., 40-50 °C).Increases reaction rate, but must be balanced against potential side reactions.
Choice of Base For difficult cyclizations, switch to a stronger base like NaH or t-BuOK in an aprotic solvent like THF or Toluene.[5]Stronger bases ensure more efficient formation of the initial enolate.
Question 3: My purified product seems to be degrading, or I am isolating a different compound after work-up. What could be happening?

Answer:

The product, a β-keto ester, can be susceptible to cleavage under certain conditions, a retro-Claisen (or retro-Dieckmann) reaction.[1] This is particularly problematic if the work-up conditions are not carefully controlled.

  • Strongly Basic or Acidic Conditions: Prolonged exposure to strong base or acid, especially at elevated temperatures, can lead to hydrolysis of the ester and subsequent decarboxylation or ring-opening.

  • Work-up Procedure: The acidic work-up is a critical step.[2][3] It must be performed at a low temperature (e.g., in an ice bath) to neutralize the reaction mixture and protonate the enolate to form the final β-keto ester. A rapid and efficient work-up is essential to prevent degradation.

Recommended Work-up Protocol:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of a mild acid, such as ammonium chloride (NH₄Cl), or dilute hydrochloric acid until the pH is neutral.[2]

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

What is the mechanism of the Dieckmann Condensation for this synthesis?

The Dieckmann condensation proceeds through an intramolecular nucleophilic acyl substitution. The mechanism involves the following steps:

  • Deprotonation: A strong base removes an α-proton from one of the ester groups to form an enolate.

  • Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Ring Formation: The tetrahedral intermediate collapses, expelling an alkoxide ion and forming the cyclic β-keto ester.

  • Final Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide generated in the previous step. This is a highly favorable acid-base reaction that drives the overall equilibrium towards the product.

  • Protonation: An acidic work-up protonates the enolate to yield the final product.[2][3][5]

G start Starting Diester enolate Enolate Formation start->enolate + Base - ROH intermediate Cyclic Intermediate enolate->intermediate Intramolecular Attack keto_ester β-Keto Ester (Product) intermediate->keto_ester - Base keto_ester->enolate + Base (Deprotonation) final_product Final Product keto_ester->final_product + H₃O⁺ (Work-up)

Caption: Mechanism of the Dieckmann Condensation.

What are the best analytical techniques to monitor the reaction and characterize the final product?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method to monitor the progress of the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to distinguish the starting diester from the more polar β-keto ester product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Key signals to look for in ¹H NMR include the methylene protons of the pyran ring and the acetyl group's methyl protons. In ¹³C NMR, the presence of two carbonyl carbons (ketone and ester) is a key indicator.

    • Infrared (IR) Spectroscopy: Look for two distinct carbonyl stretching frequencies, one for the ketone and one for the ester, typically in the range of 1710-1750 cm⁻¹.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Can other synthetic routes be used to synthesize tetrahydropyran derivatives?

Yes, several other methods exist for the synthesis of tetrahydropyran rings.[6] These include:

  • Intramolecular Oxa-Michael Addition: An alcohol can add to an α,β-unsaturated carbonyl system within the same molecule to form the tetrahydropyran ring.[6]

  • Hetero-Diels-Alder Cycloaddition: This reaction between a diene and an aldehyde can efficiently construct tetrahydropyran-4-one derivatives.[6]

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can also yield tetrahydropyran derivatives.[6]

The choice of method depends on the desired substitution pattern and the availability of starting materials. For Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, the Dieckmann condensation is often the most direct approach.

References

  • Lee, H. et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • NROChemistry. Dieckmann Condensation. Available at: [Link]

  • Shehab, W.S. & Ghoneim, A.A. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting Side Reactions in Substituted Tetrahydropyran Synthesis

Welcome to the technical support center for the synthesis of substituted tetrahydropyrans (THPs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted tetrahydropyrans (THPs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. The tetrahydropyran motif is a cornerstone in numerous natural products and pharmaceuticals, making its efficient and selective synthesis a critical endeavor.[1][2][3]

This document provides in-depth troubleshooting advice for common side reactions encountered during THP synthesis. It is structured in a question-and-answer format to directly address specific challenges, offering mechanistic insights and actionable protocols to enhance reaction outcomes.

Section 1: Issues in Intramolecular Cyclization Strategies

Intramolecular reactions are a powerful tool for constructing cyclic ethers. However, they are often plagued by competing pathways that can diminish yield and purity.

Intramolecular Williamson Ether Synthesis: Competition Between SN2 and E2 Pathways

Question: "I am attempting an intramolecular Williamson ether synthesis to form a tetrahydropyran ring from a haloalcohol, but I am observing significant amounts of an elimination byproduct. How can I favor the desired cyclization?"

Answer: This is a classic case of competition between the intramolecular SN2 (ether formation) and E2 (elimination) pathways. The outcome is highly dependent on the structure of your substrate and the reaction conditions.

Mechanistic Insight: The alkoxide formed upon deprotonation of the haloalcohol can act as a nucleophile, attacking the carbon bearing the halide to form the THP ring (SN2). Alternatively, it can act as a base, abstracting a proton from the carbon adjacent to the halide, leading to an alkene (E2).[4] The stereochemical arrangement of the reacting groups and steric hindrance are critical factors. For a successful SN2 cyclization, the molecule must be able to adopt a conformation where the alkoxide can perform a backside attack on the carbon-halogen bond.[5]

Troubleshooting Protocol:

  • Choice of Base and Substrate:

    • Utilize a non-hindered base to generate the alkoxide. Sodium hydride (NaH) is often a good choice as it irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply bubbles out of the reaction.[6]

    • The halide should ideally be on a primary carbon to minimize steric hindrance for the SN2 attack. Secondary halides are more prone to elimination.

  • Reaction Conditions:

    • Concentration: Employ high dilution conditions. This favors intramolecular reactions over intermolecular side reactions. A concentration of 0.01-0.05 M is a good starting point.

    • Temperature: Lowering the reaction temperature can sometimes favor the SN2 pathway, as elimination reactions often have a higher activation energy.

Illustrative Workflow for Favoring Intramolecular SN2:

G cluster_0 Reaction Setup cluster_1 Key Parameters cluster_2 Desired Pathway cluster_3 Side Reaction A Haloalcohol Substrate F Intramolecular SN2 A->F H E2 Elimination A->H B Non-Hindered Base (e.g., NaH) B->F B->H C Anhydrous, Non-polar Solvent C->F D High Dilution (Favors Intramolecular) D->F E Low Temperature (May Favor SN2) E->F G Tetrahydropyran Product F->G I Alkene Byproduct H->I

Caption: Favoring SN2 cyclization over E2 elimination.

Oxa-Michael Additions: Controlling Reversibility and Preventing Polymerization

Question: "My intramolecular oxa-Michael addition to form a substituted THP is sluggish and gives low yields. I suspect the reaction is reversible and I'm also seeing some polymeric material."

Answer: The oxa-Michael reaction is indeed often reversible, and this equilibrium can be a significant hurdle. Polymerization can occur if the intermolecular reaction competes with the desired intramolecular cyclization.

Mechanistic Insight: The reversibility of the oxa-Michael addition is influenced by the thermodynamics of the ring formation and the nature of the Michael acceptor.[7] Factors that stabilize the starting material relative to the product will shift the equilibrium to the left. Intermolecular addition of the alcohol of one molecule to the activated alkene of another can lead to oligomers and polymers.

Troubleshooting and Optimization Protocol:

ParameterRecommendation to Favor Intramolecular CyclizationRationale
Catalyst Use a mild base catalyst (e.g., piperidine, DBU) or, in some cases, a Lewis acid.A strong base can lead to undesired side reactions.[8]
Temperature Moderate temperatures are generally preferred.Higher temperatures can favor the retro-Michael reaction, shifting the equilibrium back to the starting materials.[7]
Concentration High dilution is critical to suppress intermolecular polymerization.This statistically favors the intramolecular reaction.
Substrate Design The tether connecting the alcohol and the Michael acceptor should be of appropriate length for 6-membered ring formation.Pre-organizing the molecule for cyclization through conformational constraints can be beneficial.

Step-by-Step Experimental Protocol:

  • Setup: To a solution of the hydroxy-enone substrate in an appropriate solvent (e.g., CH₂Cl₂, THF) at a concentration of 0.01 M, add the catalyst (e.g., 0.1 eq. DBU) dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the desired THP product.

  • Work-up: Once the reaction has reached equilibrium or completion, quench with a mild acid (e.g., saturated aq. NH₄Cl) and extract the product.

  • Purification: Purify the product via flash column chromatography.

Section 2: Stereoselectivity Issues in Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed method for synthesizing substituted tetrahydropyrans from a homoallylic alcohol and an aldehyde or ketone. However, controlling the stereochemistry can be challenging.

Question: "I am performing a Prins cyclization and obtaining a mixture of diastereomers. How can I improve the stereoselectivity to favor the cis-2,6-disubstituted product?"

Answer: The stereochemical outcome of the Prins cyclization is determined by the geometry of the transition state during the cyclization of the key oxocarbenium ion intermediate. Achieving high diastereoselectivity often requires careful selection of catalysts and reaction conditions.

Mechanistic Insight: The reaction proceeds through the formation of an oxocarbenium ion from the aldehyde and homoallylic alcohol. This intermediate then undergoes intramolecular attack by the alkene. The stereochemistry is typically set in a chair-like transition state, where substituents prefer to occupy equatorial positions to minimize steric interactions. This generally leads to the formation of the thermodynamically favored cis-2,6-disubstituted tetrahydropyran.[9] However, competing transition states or subsequent equilibration can lead to mixtures of isomers.

Strategies for Enhancing Stereoselectivity:

  • Lewis Acid Selection: The choice of Lewis acid is crucial. Stronger Lewis acids can sometimes lead to lower selectivity due to equilibration. Milder Lewis acids, such as InCl₃ or BiBr₃, have been shown to promote highly stereoselective cyclizations.[9]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Non-polar solvents often provide better selectivity.

  • Temperature Control: Running the reaction at low temperatures can "freeze out" less stable transition states, leading to higher stereoselectivity.

Visualizing the Prins Cyclization Pathway:

G A Homoallylic Alcohol + Aldehyde C Oxocarbenium Ion Intermediate A->C Formation B Acid Catalyst (Lewis or Brønsted) B->C D Chair-like Transition State C->D Favored Cyclization F Boat-like/Twist-boat Transition State C->F Disfavored Cyclization E cis-2,6-Disubstituted Tetrahydropyran (Major) D->E G trans-Isomer and Other Byproducts (Minor) F->G

Caption: Stereochemical control in the Prins cyclization.

Section 3: Side Reactions in the Use of Dihydropyran (DHP) for Alcohol Protection

While not a direct synthesis of the THP core, the use of dihydropyran to install a THP protecting group is ubiquitous and can present its own set of challenges.

Question: "When protecting a chiral secondary alcohol with dihydropyran, I obtain a complex mixture of diastereomers that is difficult to separate. Is there a way to avoid this?"

Answer: This is a common and often overlooked issue. The reaction of an alcohol with DHP creates a new stereocenter at the anomeric carbon (C2) of the THP ring, leading to a mixture of diastereomers if the alcohol is already chiral.[10]

Mechanistic Insight: The acid-catalyzed addition of the alcohol to the double bond of DHP proceeds through a planar, resonance-stabilized oxocarbenium ion.[11][12] The alcohol can then attack this intermediate from either face, leading to both diastereomeric acetals.

Troubleshooting and Alternative Protocols:

  • Use of Milder Catalysts: While strong acids like TsOH are common, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) can sometimes offer improved diastereoselectivity, although a mixture is still likely.[11]

  • Alternative Protecting Groups: If the diastereomeric mixture is problematic for purification or subsequent steps, consider an alternative protecting group that does not introduce a new stereocenter. Silyl ethers (e.g., TBS, TIPS) are excellent alternatives that are stable to a wide range of conditions and are easily removed.

  • Enzymatic Resolution: In some cases, it may be possible to selectively deprotect one of the diastereomers using enzymatic methods, though this is highly substrate-dependent.

Summary of Protecting Group Considerations:

Protecting GroupIntroductionNew Stereocenter?StabilityRemoval
THP DHP, acid catalystYes Basic, organometallicsMild acid
TBS TBSCl, imidazoleNoMost conditionsFluoride source (TBAF)
MOM MOMCl, baseNoMost conditionsStrong acid
Bn BnBr, baseNoMost conditionsHydrogenolysis

Section 4: General Purification Strategies for THP Synthesis

Question: "My crude reaction mixture contains the desired tetrahydropyran along with unreacted starting materials and several byproducts. What are the best general strategies for purification?"

Answer: Effective purification is key to obtaining high-quality material. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Aqueous Work-up: Begin with a standard aqueous work-up to remove water-soluble impurities and catalysts. Be mindful of the pH if your product is acid or base-sensitive.

  • Flash Column Chromatography: This is the workhorse for purifying moderately polar organic compounds like THPs.

    • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and impurities (aim for a product Rf of ~0.3).

    • Stationary Phase: Silica gel is standard. For very polar compounds, alumina or reverse-phase silica may be more effective.

  • Recrystallization/Distillation: If the product is a solid with high purity after chromatography, recrystallization can be an excellent final polishing step. For volatile liquid products, distillation can be effective.

  • Scavenger Resins: For removing specific types of impurities (e.g., excess acid or amine), solid-phase scavenger resins can be highly effective and simplify the work-up.[13]

This guide provides a framework for diagnosing and solving common side reactions in the synthesis of substituted tetrahydropyrans. Successful synthesis relies on a deep understanding of the reaction mechanisms at play and the careful control of reaction parameters.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • ChemistNATE. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]

  • Elliott, G. I., & O'Doherty, G. A. (2006). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(21), 3875-3887.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963.
  • Wipf, P. (2004). strategies in organic synthesis. University of Pittsburgh. Retrieved from [Link]

  • ResearchGate. (2019, February 21). What factors to control or omit to avoid or slow down Michael addition reactions?. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. Retrieved from [Link]

  • MDPI. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (2012, February 10). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Retrieved from [Link]

  • National Institutes of Health. (2025, September 30). Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • DeepDyve. (n.d.). Prins cyclization: new strategy for the stereoselective total synthesis of Polyrhacitide A. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Alcohol Dehydrogenase‐Triggered Oxa‐Michael Reaction for the Asymmetric Synthesis of Disubstituted Tetrahydropyrans and Tetrahydrofurans. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyran Ring Formation

Welcome to the technical support center dedicated to the synthesis of pyran rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyran ring formati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of pyran rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyran ring formation. Pyran scaffolds are central to a vast array of natural products and pharmacologically active molecules, making their efficient synthesis a critical endeavor in medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, ensuring you can optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of 4H-pyran derivatives is consistently low. What are the potential causes and how can I improve it?

Low yields in 4H-pyran synthesis can be frustrating and often stem from several factors, including suboptimal reaction conditions, inappropriate catalyst choice, or catalyst deactivation.[4] To enhance your yield, a systematic optimization of key parameters is crucial.

Troubleshooting Steps:

  • Evaluate Reaction Conditions: The choice of solvent and temperature plays a pivotal role. While various solvents can be employed, it's worth noting that solvent-free conditions have demonstrated significant improvements in yield for certain reactions.[4] For instance, in a one-pot multicomponent reaction of ethyl acetoacetate, an aromatic aldehyde, and malononitrile, shifting from solvents like dichloromethane or chloroform to a solvent-free environment at 60°C has been shown to increase the product yield to 92%.[4]

  • Re-evaluate Your Catalyst: The catalyst is a key determinant of reaction efficiency.[4] A wide range of catalysts, from basic salts to metallic nanoparticles, have been successfully used. For multicomponent reactions, catalysts like KOH-loaded CaO have shown high efficiency.[4] The reusability of the catalyst is also an important consideration for process efficiency.[5][6]

  • Optimize Catalyst Loading: The amount of catalyst used needs to be carefully optimized. Insufficient catalyst can lead to an incomplete reaction, while an excess may not necessarily improve the yield and could complicate the purification process.[4][7] For example, in a specific synthesis of spiro-4H-pyran derivatives, 20 mol% of the catalyst was identified as the optimal amount.[4]

Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize these?

The formation of side products is a common challenge and is often related to the reaction mechanism, which typically involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and cyclization.[6][8][9]

Strategies to Minimize Side Products:

  • Control of Reaction Sequence: In multicomponent reactions, the initial condensation step is critical. The reaction between an aldehyde and a methylene-active compound, like malononitrile, forms a Knoevenagel adduct. Ensuring this step proceeds efficiently before subsequent reactions can minimize the formation of undesired byproducts.[4]

  • Reaction Temperature and Time: Carefully controlling the reaction temperature can influence the relative rates of the desired reaction and side reactions. Lowering the temperature may increase selectivity, although it might also decrease the reaction rate. Optimization of the reaction time is also crucial to prevent the degradation of the desired product or the formation of byproducts over extended periods.

  • Choice of Catalyst: The catalyst can significantly influence the selectivity of the reaction. Some catalysts may favor the desired reaction pathway over competing side reactions. Screening different types of catalysts (e.g., organocatalysts, metal catalysts) can help identify the most selective one for your specific transformation.[7][10]

Q3: My 2H-pyran synthesis is failing or giving very low yields. What is the underlying issue?

The inherent instability of the 2H-pyran ring is often the primary reason for low yields or reaction failure.[11] This instability arises from a reversible 6π-electrocyclization reaction, which leads to an equilibrium with the isomeric open-chain dienone form.[11] The position of this equilibrium is highly sensitive to substituents, solvent, and temperature.[11]

Troubleshooting 2H-Pyran Synthesis:

  • Assess the Dienone/2H-Pyran Equilibrium: The open-chain dienone is a common side product. Its formation is favored by:

    • Less Steric Hindrance: Simpler substitution patterns on the dienone allow for a more stable planar conformation, shifting the equilibrium away from the 2H-pyran.[11]

    • Extended Conjugation: Substituents that extend the π-system of the dienone will favor the open form.[11]

    • Aprotic Polar Solvents: These solvents can stabilize the dienone form.[11]

  • Modify Your Synthetic Strategy to Favor the 2H-Pyran:

    • Introduce Steric Bulk: Increasing steric hindrance on the dienone precursor will destabilize its planar conformation and push the equilibrium towards the cyclic 2H-pyran.[11]

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a structured approach to resolving issues of low or no product formation in pyran synthesis.

LowYieldTroubleshooting Start Low or No Product Formation Analysis Analyze Crude Reaction Mixture (NMR, LC-MS) Start->Analysis Check_Reagents Verify Starting Material Purity & Integrity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Type, Loading, Activation) Check_Conditions->Optimize_Catalyst Optimize_Solvent Screen Different Solvents Optimize_Catalyst->Optimize_Solvent Consider_Mechanism Re-evaluate Reaction Mechanism (Equilibrium, Side Reactions) Optimize_Solvent->Consider_Mechanism Success Improved Yield Consider_Mechanism->Success Side_Products Side Products Identified Analysis->Side_Products Yes No_Reaction No Reaction Observed Analysis->No_Reaction No Side_Products->Consider_Mechanism No_Reaction->Check_Reagents

Caption: Troubleshooting workflow for low pyran yield.

Guide 2: Catalyst Selection and Optimization

The choice of catalyst is critical for a successful pyran synthesis. This guide provides a decision-making framework for catalyst selection.

CatalystSelection Start Catalyst Selection Reaction_Type Reaction Type Multi-component (MCR) Diels-Alder Other Start->Reaction_Type MCR MCR Catalysts Organocatalysts (Proline, DABCO) Nanocatalysts (nano-SnO2) Heterogeneous Catalysts (Fe3O4) Reaction_Type:s->MCR MCR Diels_Alder Diels-Alder Catalysts Lewis Acids Organocatalysts Reaction_Type:s->Diels_Alder Diels-Alder Other Other Reactions Metal Catalysts (Pd, Cu, Ag) Phosphines Reaction_Type:s->Other Other Optimization Optimization Loading Temperature Solvent MCR->Optimization Diels_Alder->Optimization Other->Optimization Final_Catalyst Optimized Catalyst System Optimization->Final_Catalyst

Caption: Decision tree for catalyst selection in pyran synthesis.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key reaction parameters that can be optimized to improve the yield and selectivity of pyran ring formation.

Table 1: Effect of Solvent on Pyran Synthesis

The choice of solvent can significantly influence catalyst activity and substrate solubility.[7]

SolventPolarityTypical ApplicationObservations
EthanolPolar ProticOften used for MCRs, can facilitate proton transfer steps.Good yields have been reported, but in some cases, water can inhibit the reaction due to poor solubility of reactants.[12][13]
WaterPolar ProticA green solvent, can be effective for certain reactions.Can lead to poor yields if reactants have low water solubility.[12] However, in some nanoparticle-catalyzed reactions, water gives the best results.[13]
Dichloromethane (DCM)Polar AproticCommonly used for a variety of organic reactions.Can be less effective than solvent-free conditions in some MCRs.[4]
1,2-Dichloroethane (DCE)Polar AproticUsed in dual organo/copper-catalyzed reactions.Found to be the solvent of choice in specific enantioselective syntheses.[10]
TolueneNon-polarSuitable for reactions requiring higher temperatures.Effective in intramolecular Rauhut-Currier reactions.[1]
Solvent-freeN/AAn environmentally friendly option that can enhance reaction rates.Can significantly improve yields in certain MCRs.[4]
Deep Eutectic Solvents (DES)Ionic LiquidGreen and versatile, can act as both solvent and catalyst.Shown to be effective for the synthesis of pyran derivatives with high yields and short reaction times.[14]
Table 2: Common Catalysts for Pyran Ring Formation

A variety of catalysts can be employed for pyran synthesis, with the optimal choice depending on the specific reaction.

Catalyst TypeExamplesTypical ReactionsKey Advantages
Organocatalysts Proline, Piperidine, DABCOMulticomponent reactionsMetal-free, often mild reaction conditions.[7]
Metal Catalysts Silver(I) and Copper(I) saltsReactions involving propargyl vinyl ethersEffective for specific transformations.[7]
Nanocatalysts Nano-SnO2, Fe3O4 nanoparticlesMulticomponent reactionsRecyclable, efficient, can be used in aqueous media.[5][6][7]
Phosphines Triphenylphosphine (PPh3)Annulation of allenoates and 1,3-dicarbonyl compoundsCatalyzes specific cyclization reactions.[7]
Heterogeneous Catalysts KOH-loaded CaO, ZnFe2O4/alginic acidMulticomponent reactionsReusable, environmentally friendly, high yields.[4][5]
Dual Catalysis Organo/Copper dual catalytic systemEnantioselective (3+3) annulationEnables highly enantioselective transformations.[10]

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis of 4H-Pyrans

This protocol describes a general method for the synthesis of 4H-pyran derivatives via a multi-component reaction.

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a β-dicarbonyl compound such as ethyl acetoacetate or dimedone (1 mmol).[8]

  • Catalyst Addition: Add the chosen catalyst (e.g., 10-20 mol% of an organocatalyst or an optimized amount of a heterogeneous catalyst).

  • Solvent/Solvent-free: Add the appropriate solvent (e.g., 5 mL of ethanol) or proceed under solvent-free conditions.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80°C) for the required time (typically ranging from a few minutes to several hours).[4][9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, if a solid product precipitates, collect it by filtration, wash with cold ethanol or water, and dry.[8] If the product is in solution, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Intramolecular Hetero-Diels-Alder Reaction for Bicyclic Pyran Synthesis

This protocol outlines a method for constructing bicyclic pyran rings.

  • Reactant Solution: To a solution of the dienophile (e.g., an α,β-unsaturated carbonyl compound) in a suitable solvent (e.g., dichloromethane), add the diene (e.g., an enol ether).[15]

  • Catalyst (if required): If a Lewis acid catalyst is used, add it to the reaction mixture at this stage.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (which can range from room temperature to reflux) until the reaction is complete, as indicated by TLC.

  • Purification: After completion, concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the desired bicyclic pyran.

Mechanistic Insights

The formation of the 4H-pyran core in multicomponent reactions typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[8]

PyranFormationMechanism cluster_0 Pyran Formation Pathway Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct (Electron-deficient alkene) Aldehyde->Knoevenagel_Intermediate Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Knoevenagel_Intermediate Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Beta_Dicarbonyl β-Dicarbonyl Compound Beta_Dicarbonyl->Michael_Adduct Michael Addition Pyran_Ring 4H-Pyran Michael_Adduct->Pyran_Ring Intramolecular Cyclization

Caption: General mechanism for 4H-pyran formation via MCR.

Understanding this mechanism is crucial for troubleshooting. For example, the isolation of the Knoevenagel adduct might indicate that the subsequent Michael addition or cyclization steps are slow or inhibited under the current reaction conditions.

References

  • Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Technical Support Center: Catalyst Selection for Efficient 2H-Pyran Synthesis - Benchchem. (n.d.).
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). PubMed Central.
  • Scheme 2. Proposed mechanism for the synthesis of pyrans 4. (n.d.). ResearchGate.
  • Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. (n.d.). ResearchGate.
  • Troubleshooting low yields in pyran cyclization reactions - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 2H-Pyran Derivatives - Benchchem. (n.d.).
  • Gupta, K., Saini, N., & Rohilla, S. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. ACS Publications.
  • Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub.
  • 4H-Pyran Synthesis. (n.d.). Organic Chemistry Portal.
  • What are the tandem reactions for the synthesis of Pyran Series compounds? (2025). Blog - BTC.
  • troubleshooting guide for the synthesis of pyran derivatives - Benchchem. (n.d.).
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  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). NIH.
  • Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. (n.d.). AIP Publishing.
  • optimization of reaction conditions for 2H-pyran-2-one synthesis. - Benchchem. (n.d.).
  • Synthesis of Bicyclic Pyran Compounds: Application Notes and Protocols for Researchers - Benchchem. (n.d.).
  • Efficient deep eutectic solvents catalyzed synthesis of pyran and benzopyran derivatives. (2025). ResearchGate.
  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021).
  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI.
  • Day, P. N., Wang, Z., & Pachter, R. (n.d.). Ab Initio Study of the Ring-Opening Reactions of Pyran, Nitrochromene, and Spiropyran. The Journal of Physical Chemistry. ACS Publications.
  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. (n.d.). PMC - NIH.
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).

Sources

Optimization

Technical Support Center: Improving Diastereoselectivity in Tetrahydropyran Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of tetrahydropyran (THP) mo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of tetrahydropyran (THP) moieties. The tetrahydropyran ring is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals.[1][2] Achieving high diastereoselectivity in the construction of substituted THPs is often a critical and challenging step in a synthetic campaign.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to not only offer solutions but also to explain the underlying mechanistic principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of tetrahydropyrans, offering systematic approaches to diagnose and resolve them.

Issue 1: Poor Diastereoselectivity in Prins Cyclization

Question: My Prins cyclization is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the desired cis- or trans-2,6-disubstituted product?

Answer: The Prins cyclization is a powerful tool for THP synthesis, but its diastereoselectivity is highly dependent on the reaction conditions and substrate.[1][2] The stereochemical outcome is often determined by the stability of the chair-like transition state.

Causality and Mechanistic Considerations:

The diastereoselectivity of the Prins cyclization is governed by the energetic preference of substituents to occupy equatorial positions in the chair-like transition state of the oxocarbenium ion intermediate.[3] Competing pathways, such as oxonia-Cope rearrangement, can lead to racemization or the formation of undesired stereoisomers.[3][4]

Troubleshooting Workflow:

start Poor Diastereoselectivity in Prins Cyclization catalyst Optimize Lewis or Brønsted Acid Catalyst start->catalyst Initial Step temp Adjust Reaction Temperature catalyst->temp If selectivity is still low outcome Improved Diastereoselectivity catalyst->outcome solvent Screen Solvents temp->solvent If temperature change is insufficient temp->outcome substrate Modify Substrate solvent->substrate For challenging substrates solvent->outcome substrate->outcome start Low Diastereoselectivity in Oxa-Michael Addition acid_cat Acidic Conditions start->acid_cat base_cat Basic Conditions start->base_cat acid_outcome Favors Diequatorial Product (Thermodynamic Control) acid_cat->acid_outcome base_outcome_kinetic Low Temp: Favors Axial-Equatorial (Kinetic Control) base_cat->base_outcome_kinetic base_outcome_thermo High Temp: Isomerizes to Diequatorial base_outcome_kinetic->base_outcome_thermo Increase Temperature

Caption: Decision tree for optimizing diastereoselectivity in oxa-Michael additions.

Experimental Protocols:

Protocol 2.1: Acid-Catalyzed Cyclization for Diequatorial Product

  • Dissolve the hydroxy-enone substrate in a suitable aprotic solvent (e.g., DCM) to a concentration of 0.1 M.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to isolate the diequatorial tetrahydropyran.

Protocol 2.2: Base-Catalyzed Cyclization for Axial-Equatorial Product

  • Dissolve the hydroxy-enone substrate in a suitable solvent (e.g., THF) to a concentration of 0.1 M.

  • Cool the solution to -78 °C.

  • Add a strong base (e.g., NaH, 1.1 equivalents) portion-wise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to isolate the axial-equatorial tetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What is the role of a chiral organocatalyst in asymmetric tetrahydropyran synthesis?

A1: Chiral organocatalysts, such as bifunctional thioureas, squaramides, or cinchona alkaloids, can induce high levels of enantioselectivity and diastereoselectivity in THP synthesis. [5][6][7]They operate by activating the substrates through hydrogen bonding or by forming chiral intermediates, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. For example, a chiral ammonium phase-transfer catalyst has been used in a Michael addition-initiated sequence to produce 2,5-disubstituted tetrahydropyrans with excellent enantioselectivity and diastereoselectivity. [5][8] Q2: How can I favor the formation of a trans-2,6-disubstituted tetrahydropyran?

A2: While many methods favor the cis-isomer, achieving the trans-diastereomer is also possible. Strategies include:

  • Palladium-Catalyzed Oxidative Heck Redox-Relay: This strategy has been successfully applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols with excellent stereoselectivity. [9]* Substrate Control: The stereochemistry of the starting material can direct the formation of the trans-product. For example, in certain indium trichloride-mediated cyclizations, the geometry of the homoallyl alcohol directly correlates with the stereochemistry of the product. [10]* Thermodynamic Control: In some systems, the trans-isomer is the thermodynamically more stable product. Running the reaction at higher temperatures for an extended period can allow for equilibration to the trans-diastereomer. [11] Q3: My reaction is clean, but the yield is low. What are some common causes for product loss during workup and isolation?

A3: Low yields despite a clean reaction by TLC or crude NMR can be frustrating. Potential causes include:

  • Product Volatility: If your THP derivative has a low molecular weight, it might be lost during solvent removal under reduced pressure.

  • Aqueous Solubility: Highly functionalized or polar THPs may have some solubility in the aqueous layer during extraction.

  • Instability on Silica Gel: Some THPs can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.

  • Mechanical Losses: Ensure careful transfers and complete extraction of your product from all glassware and filtration media. [12] Q4: Can Lewis acids influence the endo/exo selectivity in hetero-Diels-Alder reactions for THP synthesis?

A4: Yes, Lewis acids play a crucial role in hetero-Diels-Alder reactions. They coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. [13][14]Furthermore, the steric bulk and electronic properties of the Lewis acid can significantly influence the endo/exo selectivity. [15]For instance, a bulky Lewis acid might sterically disfavor the endo transition state, leading to a preference for the exo product. [15]Conversely, smaller Lewis acids may favor the endo product due to stabilizing secondary orbital interactions. [16]

References

  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols.
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews (RSC Publishing).
  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketaliz
  • How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry (RSC Publishing).
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ProQuest.
  • Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
  • How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition.
  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in N
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. NIH.
  • Technical Support Center: Enhancing Diastereoselectivity of the Pictet-Spengler Reaction. Benchchem.
  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. PMC - NIH.
  • Diels Alder reaction continued - Hetero diene and dienophile - Lewis acid medi
  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers (RSC Publishing).
  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl Acetoacetate Condensation Byproducts

Welcome to the Technical Support Center for Ethyl Acetoacetate (EAA) Condensation Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize EAA as a key buildin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl Acetoacetate (EAA) Condensation Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize EAA as a key building block and encounter challenges with byproduct formation. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, addressing the most common condensation reactions involving EAA:

  • Acetoacetic Ester Synthesis & Self-Condensation

  • Knoevenagel Condensation

  • Hantzsch Pyridine Synthesis

  • Japp-Klingemann Reaction

Each section provides insights into the mechanisms of byproduct formation, actionable troubleshooting protocols, and purification strategies.

Section 1: Acetoacetic Ester Synthesis & Self-Condensation Issues

The acetoacetic ester synthesis is a cornerstone method for producing α-substituted methyl ketones.[1][2] However, the high reactivity of the EAA enolate can lead to several common side products.

FAQ 1: I'm observing a significant amount of a dialkylated product in my acetoacetic ester synthesis. How can I improve mono-alkylation selectivity?

Answer:

The formation of a dialkylated byproduct is a classic issue of competing reactions. After the first successful alkylation, the mono-alkylated product still possesses an acidic α-hydrogen, which can be deprotonated by any remaining base to form a new enolate. This enolate can then react with another equivalent of your alkylating agent.

Root Causes & Troubleshooting:

Potential Cause Scientific Rationale Recommended Solution
Excess Base or Too Strong a Base Using more than one equivalent of base, or a very strong base like LDA when not required, can lead to a significant concentration of the mono-alkylated product's enolate, promoting a second alkylation.Carefully control stoichiometry. Use no more than 1.0 equivalent of a suitable base like sodium ethoxide (NaOEt). The pKa of EAA is ~11, making NaOEt (conjugate acid pKa ~16) sufficiently strong for complete deprotonation without being excessively reactive.
Reaction Temperature Too High Higher temperatures increase the rate of all reactions, including the undesired second deprotonation and alkylation.Perform the deprotonation and alkylation steps at a lower temperature. Start by forming the enolate at 0 °C, and then add the alkyl halide, allowing the reaction to slowly warm to room temperature.
Order of Addition Adding the base to a mixture of EAA and the alkylating agent can lead to localized high concentrations of base and immediate dialkylation.Always generate the enolate first by adding the EAA to the base solution (or vice versa, depending on scale and exothermicity). Once enolate formation is complete, add the alkylating agent dropwise to the enolate solution.

Experimental Protocol: Improving Mono-alkylation Selectivity

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (e.g., 50 mL).

  • Base Formation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to form sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved. Cool the resulting solution to 0 °C in an ice bath.

  • Enolate Formation: Add ethyl acetoacetate (1.0 eq) dropwise to the cold sodium ethoxide solution with vigorous stirring. Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.0 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and proceed with standard extraction, hydrolysis, and decarboxylation steps.

G cluster_0 Desired Mono-alkylation Pathway cluster_1 Undesired Dialkylation Pathway EAA Ethyl Acetoacetate (EAA) Enolate EAA Enolate EAA->Enolate 1.0 eq NaOEt Mono_Product Mono-alkylated Product Enolate->Mono_Product 1.0 eq R-X Mono_Enolate Mono-alkylated Enolate Mono_Product->Mono_Enolate Excess NaOEt Di_Product Dialkylated Byproduct Mono_Enolate->Di_Product R-X Troubleshoot Troubleshooting: - Strict 1:1 Stoichiometry - Low Temperature (0 °C) - Sequential Addition Troubleshoot->EAA

Figure 1. Logical workflow for minimizing dialkylation.

FAQ 2: During a Claisen-type self-condensation, I've isolated a crystalline byproduct identified as dehydroacetic acid. What causes this and how can it be prevented?

Answer:

Dehydroacetic acid (DHA) is a common byproduct of the self-condensation of ethyl acetoacetate, especially under thermal conditions or with certain catalysts.[3] Its formation involves a sequence of Claisen and aldol-type condensations between multiple EAA molecules.

Mechanism of Dehydroacetic Acid (DHA) Formation:

The formation of DHA is a multi-step process. While a definitive, universally cited mechanism is elusive, a chemically plausible pathway involves:

  • Initial Claisen Condensation: An EAA enolate attacks the ketone carbonyl of another EAA molecule.

  • Intramolecular Cyclization/Acylation: The resulting intermediate undergoes an intramolecular acylation to form a pyranone ring structure.

  • Dehydration: Subsequent elimination of water and ethanol leads to the stable aromatic-like DHA.

G EAA1 EAA Enolate Intermediate1 Claisen Adduct EAA1->Intermediate1 Attacks Ketone EAA2 Ethyl Acetoacetate EAA2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Acylation DHA Dehydroacetic Acid Intermediate2->DHA - H₂O - EtOH

Figure 2. Simplified pathway for Dehydroacetic Acid (DHA) formation.

Prevention & Purification:

Issue Scientific Rationale Recommended Action
High Temperature The reactions leading to DHA are promoted by heat. The classic laboratory preparation of DHA involves simply refluxing EAA for several hours.[4]Maintain the lowest possible temperature required for your desired reaction. If your primary goal is alkylation, temperatures above room temperature are often unnecessary and increase the risk of DHA formation.
Prolonged Reaction Time The longer the EAA enolate is present under reactive conditions, the higher the probability of self-condensation pathways.Monitor your primary reaction by TLC. Work up the reaction as soon as the starting material is consumed.
Byproduct Removal DHA is a crystalline solid and generally has different solubility properties than the desired liquid alkylated EAA product.Purification Protocol: If DHA has formed, it can often be removed by distillation or recrystallization. After removing the bulk of unreacted EAA and solvent under reduced pressure, the desired liquid product can be distilled away from the higher-boiling DHA.[3] Alternatively, if the desired product is also a solid, recrystallization from a suitable solvent (e.g., ethanol/water) can be effective, as DHA's solubility will differ.[3]

Section 2: Knoevenagel Condensation Byproducts

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an active methylene compound like EAA and a carbonyl compound.[5] Its primary byproducts arise from subsequent reactions of the initial product or reactants.

FAQ 3: My Knoevenagel reaction with an aldehyde is giving a complex mixture. I suspect a Michael adduct has formed. How do I confirm and prevent this?

Answer:

This is a very common issue. The initial Knoevenagel product is an α,β-unsaturated carbonyl compound, which is an excellent Michael acceptor. If unreacted EAA enolate is still present in the reaction mixture, it can act as a nucleophile and attack your product in a 1,4-conjugate addition (Michael addition).[6]

Mechanism of Michael Adduct Formation:

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition (Byproduct Formation) EAA_Enolate1 EAA Enolate Knoevenagel_Product α,β-Unsaturated Product (Michael Acceptor) EAA_Enolate1->Knoevenagel_Product Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel_Product Michael_Adduct Michael Adduct (Byproduct) Knoevenagel_Product->Michael_Adduct EAA_Enolate2 Excess EAA Enolate (Michael Donor) EAA_Enolate2->Michael_Adduct 1,4-Conjugate Attack

Figure 3. Competing pathways in Knoevenagel condensation.

Troubleshooting Strategies:

Parameter Rationale Recommended Action
Stoichiometry The most direct cause of Michael addition is an excess of the nucleophilic EAA enolate.Use a slight excess of the electrophilic carbonyl compound (e.g., 1.1-1.2 equivalents of the aldehyde). This ensures the EAA is the limiting reagent and is fully consumed in the initial Knoevenagel step.[7]
Order of Addition Adding the catalyst to a mixture of both reactants can create a scenario where the Knoevenagel product forms in the presence of a high concentration of EAA enolate.Slowly add the ethyl acetoacetate to a mixture of the aldehyde and the catalyst. This "nucleophile-starved" condition ensures that as soon as the Knoevenagel product is formed, there is a lower concentration of available enolate to react with it.
Catalyst Choice Highly basic catalysts (e.g., DBU, strong alkoxides) can maintain a high equilibrium concentration of the enolate, increasing the rate of Michael addition.Use a milder base catalyst, such as piperidine or ammonium acetate. These are basic enough to facilitate the Knoevenagel condensation but not so strong as to promote extensive side reactions.[7]

Purification Protocol: Removal of Michael Adduct via Column Chromatography

  • Preparation: After workup, concentrate the crude reaction mixture onto a small amount of silica gel.

  • Column Setup: Prepare a silica gel column using a non-polar solvent system, such as Hexane:Ethyl Acetate (9:1). The polarity will depend on your specific product.

  • Loading: Dry-load the adsorbed crude product onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system (e.g., 95:5 Hexane:EtOAc). The desired, less polar Knoevenagel product will typically elute before the more polar, larger Michael adduct.

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 Hexane:EtOAc) to wash out the Michael adduct and any other polar impurities.

  • Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

FAQ 4: When using formaldehyde in a Knoevenagel reaction, I'm getting a "bis-adduct" instead of my desired product. What is happening?

Answer:

Formaldehyde is a highly reactive, unhindered aldehyde. The initial Knoevenagel product is still an active methylene compound. A second molecule of EAA enolate can react with this product in a subsequent Knoevenagel-type condensation, leading to a "bis-adduct".[8][9]

Prevention:

The primary strategy to avoid the bis-adduct is to control the stoichiometry carefully. Use formaldehyde as the limiting reagent or use a large excess of ethyl acetoacetate to statistically favor the mono-adduct, though this will require a more rigorous purification. Modifying the reaction conditions to use a less reactive formaldehyde equivalent (like paraformaldehyde) and controlling the temperature can also help.

Section 3: Hantzsch Pyridine Synthesis Byproducts

The Hantzsch synthesis is a robust multi-component reaction to form dihydropyridines (DHPs).[10] The mechanism involves both a Knoevenagel condensation and a Michael addition, so byproducts from those steps can occur. However, a unique issue is the potential formation of a regioisomeric byproduct.

FAQ 5: My Hantzsch synthesis is producing a mixture of isomers. I believe I'm getting the 1,2-dihydropyridine byproduct along with my desired 1,4-DHP. How can I control the regioselectivity?

Answer:

While the 1,4-DHP is the thermodynamically favored and most commonly isolated product, the formation of the kinetic 1,2-DHP regioisomer is possible.[11] The reaction pathway can diverge depending on the precise mechanism and reaction conditions, which can influence the final cyclization step.

Factors Influencing Regioselectivity:

Factor Scientific Rationale Guidance for Promoting 1,4-DHP Formation
Reaction Conditions Some studies suggest that solvent-free conditions at room temperature can favor the 1,2-DHP isomer.[12] The classical Hantzsch conditions (refluxing in ethanol) generally favor the 1,4-DHP.For selective 1,4-DHP synthesis, adhere to classical thermal conditions, such as refluxing in ethanol or a similar protic solvent. This allows the intermediates to equilibrate and follow the thermodynamically favored pathway.[13]
Catalyst The nature of the acid or base catalyst can influence the reaction pathway and the stability of key intermediates that dictate the cyclization outcome.While many catalysts are reported, simple protic or Lewis acids under thermal conditions are well-established for 1,4-DHP synthesis. Avoid exotic catalyst systems unless the 1,2-isomer is specifically desired.
Substrates The electronic nature of the aldehyde and the steric bulk of the β-dicarbonyl compound can influence the relative rates of the competing cyclization pathways.This is substrate-dependent and harder to control. However, if you are consistently seeing mixtures, a systematic screen of solvents and temperatures is the most practical approach.

Purification Strategy:

The 1,4-DHP and 1,2-DHP isomers often have different polarities and crystalline properties.

  • Column Chromatography: A carefully optimized gradient of Hexane and Ethyl Acetate can often separate the two isomers.

  • Recrystallization: In some cases, the isomers exhibit different crystal morphologies, allowing for physical separation or selective crystallization from a solvent system like ethanol.[11]

G cluster_main Hantzsch Reaction Intermediates cluster_paths Competing Cyclization Pathways Knoevenagel Knoevenagel Adduct Michael Michael Adduct Intermediate Knoevenagel->Michael Enamine Enamine Intermediate Enamine->Michael Path14 Thermodynamic Pathway (e.g., Reflux in EtOH) Michael->Path14 Path12 Kinetic Pathway (e.g., Solvent-free, RT) Michael->Path12 Product14 1,4-Dihydropyridine (Desired Product) Path14->Product14 Product12 1,2-Dihydropyridine (Byproduct) Path12->Product12

Figure 4. Divergent pathways leading to 1,4-DHP and 1,2-DHP regioisomers.

Section 4: Japp-Klingemann Reaction Byproducts

The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from EAA and diazonium salts.[14] Success hinges on careful control of temperature and pH to manage the stability and reactivity of the diazonium salt intermediate.

FAQ 6: My Japp-Klingemann reaction is a dark, tarry mess with very low yield. What is causing this decomposition?

Answer:

The primary culprit is almost certainly the decomposition of your aryl diazonium salt. Diazonium salts are notoriously unstable, especially above 5 °C. Decomposition leads to a cascade of radical reactions, producing phenols and a host of colored, intractable byproducts.

Troubleshooting Diazonium Salt Decomposition:

Parameter Scientific Rationale Strict Protocol
Temperature The C-N bond in the diazonium salt is weak. Thermal energy causes loss of N₂ gas, generating a highly reactive aryl cation/radical.Maintain 0-5 °C at all times. Prepare the diazonium salt in an ice-salt bath. Keep the solution in the bath until the moment of use. Add it to a pre-cooled solution of your EAA enolate.
Purity of Reagents Trace metal impurities can catalyze the decomposition of diazonium salts.Use high-purity starting materials and solvents.
Time Diazonium salts have a limited shelf-life, even when kept cold.Use the diazonium salt solution immediately after preparation. Do not prepare it in advance and store it.
FAQ 7: I am observing a byproduct with a mass corresponding to the addition of a second diazonium salt. Is this a formazan, and how do I prevent it?

Answer:

Yes, this is likely a formazan byproduct. It forms when a second molecule of the electrophilic diazonium salt attacks the N-H bond of the initially formed hydrazone product.

Prevention:

The key to preventing formazan formation is controlling stoichiometry and the rate of addition.

  • Stoichiometry: Use a strict 1:1 molar ratio of the diazonium salt to ethyl acetoacetate. Any excess diazonium salt has no other substrate to react with except your product.

  • Slow Addition: Add the cold diazonium salt solution slowly and dropwise to a vigorously stirred solution of the EAA enolate. This maintains a low concentration of the diazonium salt, ensuring it is more likely to encounter a molecule of EAA starting material than a molecule of the hydrazone product.[15]

Purification Protocol: General Purification of a Hydrazone Product

Hydrazones from Japp-Klingemann reactions are often solids and can be purified effectively by recrystallization.

  • Filtration: After the reaction is complete and quenched (often by pouring into a large volume of cold water), collect the crude precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with copious amounts of cold water to remove inorganic salts, followed by a small amount of cold ethanol or another suitable solvent to remove highly colored, non-polar impurities.

  • Solvent Selection: Choose a recrystallization solvent in which the hydrazone is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or ethanol/water mixtures).

  • Recrystallization: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is highly colored, you may add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[15][16]

References

  • BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction.
  • BenchChem. (2025). Technical Support Center: Japp-Klingemann Synthesis of Hydrazones.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • Thermo Fisher Scientific.
  • SciSpace. (2022). Recent advances in Hantzsch 1,4-dihydropyridines.
  • BenchChem. (2025).
  • Organic Syntheses. Dehydroacetic acid.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Wikipedia. Japp–Klingemann reaction.
  • Beilstein Journals. (2020).
  • PrepChem.com.
  • BenchChem. (2025).
  • MDPI. (2024).
  • Thermo Fisher Scientific.
  • Wikipedia.
  • YouTube. (2022).
  • Chemistry LibreTexts. (2024).
  • University of Calgary. Ch21: Acetoacetic esters.

Sources

Optimization

Technical Support Center: Purification of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Welcome to the technical support center for the purification of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this β-keto ester.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate from a reaction mixture.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of my product, Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, during silica gel column chromatography. What are the potential causes and solutions?

Answer:

Low recovery from a silica gel column can be attributed to several factors, primarily related to the compound's stability and interactions with the stationary phase.

  • Compound Instability on Silica: β-keto esters can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition.[1] To assess this, you can perform a stability test by spotting your crude product on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.[1]

    • Solution: If your compound is degrading, consider deactivating the silica gel by treating it with a base like triethylamine.[1] Alternatively, using a different stationary phase such as alumina (neutral or basic) or Florisil can be a viable option.[1] For highly polar compounds, reverse-phase chromatography might also be an effective strategy.[1][2]

  • Irreversible Adsorption: The ketone and ester functionalities can lead to strong interactions with the silanol groups on the silica surface, causing irreversible adsorption.

    • Solution: Gradually increasing the polarity of the mobile phase during elution can help recover the compound.[1] If the product is still retained, a "plug" of silica, which is a short column, can be used to remove baseline impurities without the prolonged contact time of a full column.[1]

  • Co-elution with Impurities: If the polarity of your target compound is very similar to that of a major impurity, it can be difficult to achieve good separation, leading to mixed fractions and apparent low yield of the pure product.

    • Solution: Optimizing the solvent system is crucial. A good starting point is to find a solvent mixture that gives your product an Rf value of 0.3-0.4 on a TLC plate.[1] If you are struggling to separate components, trying a different solvent system with similar polarity but different chemical properties (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation.

Issue 2: Persistent Impurities Detected by NMR/GC-MS

Question: After purification, I still observe signals in my NMR or peaks in my GC-MS that correspond to starting materials or byproducts. How can I improve the purity?

Answer:

Persistent impurities often indicate that the chosen purification method is not adequate for the specific contaminants present.

  • Unreacted Starting Materials: The starting material for the acylation is typically Ethyl tetrahydropyran-4-carboxylate. Due to its polarity, it may co-elute with the product.

    • Solution: A carefully optimized gradient elution in column chromatography is often necessary. If chromatography is insufficient, consider a chemical quench. For instance, a wash with a dilute aqueous acid or base (depending on the nature of the impurity) during the workup can help remove unreacted starting materials.

  • Byproducts of Acylation: Self-condensation of the starting ester or other side reactions can lead to byproducts with similar polarities to the desired product.

    • Solution: Fractional distillation under reduced pressure can be an effective method to separate compounds with close boiling points.[3][4][5] This technique is particularly useful for high-boiling esters.[6] It is important to have an efficient fractionating column and to control the heating rate to achieve good separation.[3][4]

  • Residual Solvents: Solvents used in the reaction or workup can be difficult to remove completely.

    • Solution: High-vacuum drying, possibly with gentle heating, is the standard method. If a solvent is particularly stubborn, co-evaporation with a lower-boiling solvent can be effective. For example, adding toluene and then removing it under vacuum can help azeotropically remove residual water.

Issue 3: Product Appears as an Oil and is Difficult to Handle

Question: My purified Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is an oil, which makes it difficult to handle and weigh accurately. Is it possible to crystallize it?

Answer:

While many β-keto esters are oils at room temperature, crystallization is sometimes possible and is an excellent purification technique.

  • Inducing Crystallization:

    • Solvent Screening: Dissolve a small amount of the purified oil in a minimal amount of a good solvent (e.g., diethyl ether, dichloromethane). Then, slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes slightly cloudy. Warming the solution to redissolve the cloudiness and then allowing it to cool slowly can induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, adding it to a saturated solution can induce crystallization.

  • If Crystallization Fails: If the compound remains an oil, it is important to ensure it is pure by analytical methods (NMR, GC-MS, elemental analysis). For handling, you can make a stock solution of a known concentration in a suitable volatile solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for the synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate?

A1: A general workup procedure after the acylation reaction would involve:

  • Quenching the Reaction: Carefully quench the reaction mixture, often by pouring it into a cold, dilute aqueous acid solution (e.g., HCl) or a saturated ammonium chloride solution to neutralize any remaining base and unreacted reagents.

  • Liquid-Liquid Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[7]

  • Washing the Organic Layer: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine (saturated NaCl solution) to aid in drying.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Q2: What are the best chromatographic conditions for purifying Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate?

A2: The optimal conditions will depend on the specific impurities in your reaction mixture. However, a good starting point for normal-phase silica gel chromatography is a solvent system of ethyl acetate and hexane.

  • Solvent System Selection:

    • Begin by testing different ratios of ethyl acetate/hexane on a TLC plate to find a mixture that provides good separation and an Rf value of approximately 0.3 for your product.

    • A gradient elution, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30% ethyl acetate), is often effective in separating compounds with different polarities.

  • Column Packing and Loading:

    • Properly packing the column is essential to avoid channeling and poor separation.

    • The sample can be loaded directly onto the column if it dissolves in a small amount of the initial eluent.[8] If solubility is an issue, dry loading is recommended, where the sample is adsorbed onto a small amount of silica gel before being added to the column.[8]

Q3: Can I use distillation to purify Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate?

A3: Yes, vacuum distillation can be a very effective purification method, especially for larger-scale preparations where chromatography can be cumbersome.[9]

  • Considerations for Distillation:

    • Boiling Point: The boiling point of the target compound will be relatively high, so a good vacuum source is necessary to lower the boiling point and prevent thermal decomposition.

    • Fractional Distillation: If there are impurities with boiling points close to that of your product, a fractional distillation setup with a Vigreux or packed column is recommended to achieve better separation.[3][4][10]

    • Procedure: Heat the crude product slowly and collect different fractions based on the boiling point.[3][10] Analyze each fraction by TLC or GC-MS to identify the pure product.

Q4: What are the key spectroscopic signatures I should look for to confirm the identity and purity of my product?

A4: A combination of NMR and IR spectroscopy, along with mass spectrometry, is ideal for characterization.

  • ¹H NMR:

    • Look for a triplet and a quartet corresponding to the ethyl ester group.

    • A singlet for the acetyl methyl group.

    • Signals in the pyran ring region, which may be complex due to the chair conformation.

  • ¹³C NMR:

    • Two carbonyl signals: one for the ester and one for the ketone.

    • Signals for the carbons of the ethyl group and the acetyl methyl group.

    • Signals corresponding to the carbons of the tetrahydropyran ring.

  • IR Spectroscopy:

    • Two distinct carbonyl stretching frequencies: one for the ester (around 1735 cm⁻¹) and one for the ketone (around 1715 cm⁻¹).

    • C-O stretching bands for the ether and ester functionalities.

  • Mass Spectrometry (e.g., GC-MS):

    • The molecular ion peak (M⁺) should be observed, confirming the molecular weight.

    • Characteristic fragmentation patterns can further support the structure.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

PurificationWorkflow reaction Crude Reaction Mixture workup Aqueous Workup (Extraction & Washes) reaction->workup concentration Concentration (Rotary Evaporation) workup->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography (Silica Gel, EtOAc/Hexane) crude_product->chromatography Primary Method distillation Vacuum Distillation crude_product->distillation Alternative/Scale-up pure_product Pure Product (Oil or Solid) chromatography->pure_product distillation->pure_product analysis Purity Analysis (NMR, GC-MS, IR) pure_product->analysis

Caption: A typical purification workflow for Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Data Summary Table

Purification TechniqueKey Parameters & ConsiderationsProsCons
Column Chromatography Stationary Phase: Silica gel (standard or deactivated), Alumina.[2] Mobile Phase: Ethyl acetate/Hexane gradient.High resolution for complex mixtures. Applicable to small-scale purifications.Can be time-consuming and solvent-intensive. Potential for product decomposition on acidic silica.[1]
Fractional Distillation Pressure: High vacuum required. Column: Vigreux or packed column for better separation.[3][4]Excellent for large-scale purification. Good for separating compounds with different boiling points.Requires specialized equipment. Risk of thermal decomposition if not performed under sufficient vacuum.
Crystallization Solvent System: A combination of a "good" solvent and a "poor" solvent.Can yield very high purity material. Cost-effective.Not all compounds will crystallize. Can be difficult to induce.

References

  • Benchchem.
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012, August 7).
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Waters Blog. (2025, June 18).
  • University of Rochester, Department of Chemistry.
  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Scribd. (n.d.).
  • Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?.
  • HSCprep. (2025, March 4).
  • Shehab, W. S., & Ghoneim, A. A. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2023, February 28).
  • Vernier. (n.d.).
  • HowStuffWorks. (n.d.).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Pyran Annulation Reactions

From the desk of the Senior Application Scientist Welcome to the technical support center for pyran annulation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyran annulation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection and reaction optimization for the synthesis of pyran-containing scaffolds. Pyran rings are critical motifs in numerous pharmaceuticals and natural products, making their efficient synthesis a key objective.[1][2]

This document moves beyond standard protocols to address the common, and often frustrating, challenges encountered in the lab. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to provide actionable solutions and explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level questions to guide your initial catalyst selection strategy.

Question 1: What are the primary classes of catalysts used for pyran annulation, and how do I choose a starting point?

Answer: The choice of catalyst is fundamentally tied to the specific transformation you aim to achieve (e.g., [3+3], [4+2] cycloaddition) and the nature of your starting materials. The main classes are:

  • Lewis Acids: Often used in intramolecular Prins-type reactions or for activating carbonyls. Common examples include TMSOTf, TiCl₄, and other metal triflates. They are excellent for reactions involving oxocarbenium ion intermediates.[2]

  • Brønsted Acids: Can be effective but sometimes lack the selectivity of Lewis acids. Their use can be complicated by side reactions if substrates are acid-sensitive.

  • Organocatalysts: A versatile and increasingly popular choice, especially for asymmetric synthesis. Proline derivatives, cinchona alkaloids, and catalysts like theophylline can promote tandem reactions like Knoevenagel-Michael cyclocondensations under mild, environmentally friendly conditions.[3][4][5]

  • Transition Metal Catalysts: Rhodium, Palladium, and Copper complexes are powerful tools, particularly for C-H activation, cross-coupling strategies, and enantioselective annulations.[6][7] Dual catalytic systems, such as a cooperative organo/copper system, have been developed for highly enantioselective tandem Michael addition/cyclization reactions.[8][9]

  • Base Catalysts: Simple bases like pyridine or more robust systems like KOH-loaded CaO can be effective for specific condensation reactions, offering a low-cost and often environmentally friendly option.[10][11]

Starting Point Recommendation: For initial screening, consider the nature of your key bond-forming step. If it's a Michael addition followed by an aldol-type cyclization (akin to a Robinson Annulation), an organocatalyst or a base might be suitable.[12][13] If the reaction involves the activation of an aldehyde to form an oxocarbenium ion for cyclization with an allylsilane, a Lewis acid like TMSOTf is a standard choice.[2]

Question 2: My substrates are complex and contain sensitive functional groups. What type of catalyst is least likely to cause decomposition?

Answer: This is a critical consideration in drug development and natural product synthesis.

  • Organocatalysts are often the best choice for delicate substrates. They typically operate under milder conditions (room temperature, neutral pH) and avoid the harshness of strong Lewis or Brønsted acids.[5] Green catalysts like theophylline have been shown to work well in aqueous media, further enhancing compatibility.[3][4]

  • Dual Organo/Metal Catalysis can also be surprisingly mild. For instance, cooperative copper and organocatalytic systems can achieve high enantioselectivity at temperatures as low as -10 °C, preserving sensitive functionalities.[6]

  • Lewis Acids should be used with caution. Substrates can decompose upon exposure to strong Lewis acids like TMSOTf, especially in chlorinated solvents like CH₂Cl₂.[2] If a Lewis acid is necessary, screen milder options first and consider less reactive solvents like diethyl ether.

Question 3: I need to control stereochemistry. Which catalytic systems offer the best enantioselectivity?

Answer: Achieving high enantioselectivity is a cornerstone of modern synthesis. The most reliable strategies include:

  • Chiral Organocatalysis: Catalysts derived from natural products (like quinine) or synthetic backbones (like BINOL) are designed to create a chiral environment around the substrate, directing the approach of the reactants. Proline and its derivatives are classic examples used in asymmetric aldol and Michael reactions.[5]

  • Chiral Metal Complexes: Transition metals paired with chiral ligands (e.g., R-BINAP with Copper) create highly effective asymmetric catalysts. The metal acts as a Lewis acid to activate the substrate, while the chiral ligand dictates the stereochemical outcome.[6]

  • Dual Catalysis: Combining a chiral organocatalyst with a metal catalyst can offer synergistic activation, where one catalyst activates the nucleophile and the other activates the electrophile within a chiral environment. This approach has proven highly successful for synthesizing functionalized 4H-pyrans with excellent enantioselectivity.[6][9]

Part 2: Troubleshooting Guide for Pyran Annulation Reactions

This section provides detailed solutions to specific experimental problems.

Problem 1: My reaction is not proceeding to completion, resulting in low yield.

Causality & Troubleshooting Steps:

This is one of the most common issues and can stem from multiple factors.[14] A systematic approach is required to diagnose the root cause.

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// Edges Start -> Check_Catalyst; Start -> Check_Conditions; Start -> Check_Reagents; Check_Catalyst -> Catalyst_Inactive [label="No"]; Check_Conditions -> Conditions_Suboptimal [label="No"]; Check_Reagents -> Reagents_Issue [label="No"]; Catalyst_Inactive -> Solve_Catalyst; Conditions_Suboptimal -> Solve_Conditions; Reagents_Issue -> Solve_Reagents; } dot Caption: Troubleshooting workflow for low reaction yield.

  • Catalyst Inactivity or Insufficiency :

    • Potential Cause: The catalyst may have degraded due to improper storage, or the loading may be too low for efficient turnover.[14] Some catalysts are sensitive to air or moisture.

    • Solution:

      • Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).

      • Use a freshly opened or purified batch of the catalyst.

      • If using a metal catalyst that could be air-sensitive, ensure the reaction is run under an inert atmosphere (N₂ or Ar).

  • Suboptimal Reaction Conditions :

    • Potential Cause: The reaction may be thermodynamically limited or kinetically slow under the chosen conditions. The solvent choice can dramatically impact reaction rates and solubility.[14] For example, replacing pyridine with a higher-boiling solvent like 3-picoline was shown to improve yields by allowing for higher reaction temperatures.[10]

    • Solution:

      • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or LC-MS to determine if it has stalled or is just slow.[14]

      • Temperature: Increase the temperature in 10-20 °C increments.

      • Solvent Screen: The choice of solvent is critical. An oxygenated solvent like diethyl ether can sometimes prevent byproduct formation that is observed in chlorinated solvents.[2] Polar aprotic solvents like DMF or DMSO are often effective in base-catalyzed reactions.[14]

ParameterRecommendationRationale
Catalyst Loading Start at 5-10 mol%; increase to 20 mol% if needed.Insufficient catalyst leads to slow or incomplete conversion.[14]
Temperature Screen from RT to reflux.Higher temperatures can overcome activation energy barriers.[10]
Solvent Screen a polar aprotic (e.g., MeCN), a polar protic (e.g., EtOH), a non-polar (e.g., Toluene), and an ether (e.g., THF or Et₂O).Solvent polarity and coordinating ability can stabilize transition states and affect catalyst activity.[2][14]
Time Monitor by TLC/LC-MS at set intervals (e.g., 1h, 4h, 12h, 24h).Prolonged times can lead to degradation, while insufficient time leads to incomplete reaction.[14]
Table 1: General Parameters for Reaction Optimization Screening.

Problem 2: I am observing significant byproduct formation.

Causality & Troubleshooting Steps:

Byproducts can arise from competing reaction pathways, substrate/product decomposition, or subsequent unwanted reactions. Identifying the byproduct is the first step toward suppression.

  • Formation of Isomeric Products (e.g., endo- vs. exo-olefins) :

    • Potential Cause: This is common in elimination steps following cyclization. The catalyst or solvent can influence the selectivity of this step. In some TMSOTf-promoted annulations, mixtures of endocyclic and exocyclic olefins were formed, which were very difficult to separate.[2]

    • Solution: Changing the solvent can have a dramatic effect. For instance, switching from CH₂Cl₂ to diethyl ether completely suppressed the formation of the undesired endocyclic olefin byproduct in one reported pyran annulation.[2]

  • Ring-Opened Byproducts :

    • Potential Cause: 2H-pyrans can exist in equilibrium with their open-chain 1-oxatriene isomers.[14] Additionally, nucleophiles present in the reaction (e.g., methoxide generated in situ) can attack the pyrone carbonyl, leading to ring-opening.[1]

    • Solution:

      • Use a less nucleophilic base or ensure the base is fully consumed in the desired reaction step.

      • Lowering the reaction temperature can sometimes favor the thermodynamically stable cyclic product over decomposition pathways.

  • Decomposition of Starting Material :

    • Potential Cause: Highly reactive starting materials, such as certain aldehydes, can decompose in the presence of strong Lewis acids, particularly in solvents like CH₂Cl₂.[2]

    • Solution:

      • Switch to a milder catalyst (e.g., a weaker Lewis acid or an organocatalyst).

      • Change the solvent to a less reactive one, such as diethyl ether or THF, and run the reaction at a lower temperature (e.g., -78 °C).[2]

Problem 3: I cannot reproduce a literature procedure.

Causality & Troubleshooting Steps:

This is a common and frustrating experience. The cause is often a subtle, unreported detail.[15]

  • Reagent Quality: The "reagent grade" solvent from one supplier may have different trace impurities (water, acid, etc.) than another. Literature preps may have used freshly distilled solvents or highly purified starting materials without explicitly stating so. Solution: Always use freshly purified/distilled solvents and reagents of the highest possible purity when attempting to reproduce a sensitive reaction.[14]

  • Catalyst Batch Variation: Different batches of catalysts, especially solid-supported or polymeric ones, can have different activity levels. Solution: If possible, test a new batch of the catalyst or one from a different supplier.

  • "Inert" Atmosphere: The definition of "inert" can vary. A reaction that works under a balloon of nitrogen might fail if trace oxygen is a catalyst poison, requiring a fully degassed system and Schlenk line techniques. Solution: If using a potentially oxygen-sensitive catalyst (e.g., Pd(0), Ni), rigorously exclude air and moisture.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Small-Scale Catalyst Screening

This protocol provides a framework for efficiently screening multiple catalysts for a new pyran annulation reaction.

  • Preparation: Arrange a set of identical reaction vials equipped with small magnetic stir bars.

  • Stock Solutions: Prepare stock solutions of your starting materials in a suitable, dry solvent to ensure accurate and rapid dispensing.

  • Catalyst Addition: To each vial, add the appropriate catalyst (e.g., 0.05 mmol for a 10 mol% loading on a 0.5 mmol scale).

  • Initiation: Add starting material 1 via syringe. Then, add starting material 2 to initiate the reaction. If one starting material is a solid, add it before the solvent and other liquid reagents.

  • Reaction: Place the vials in a temperature-controlled heating block or cooling bath and stir for a predetermined time (e.g., 12 hours).

  • Quench & Analysis: At the end of the reaction period, take a small aliquot from each vial, quench appropriately, and analyze by TLC and LC-MS to determine conversion and identify major products.

  • Scale-up: Once the most promising catalyst is identified, the reaction can be scaled up and optimized further.

// Nodes Setup [label="1. Prepare Vials & Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense [label="2. Dispense Catalysts &\nStarting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="3. Run Reactions in Parallel\n(Controlled T, t)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="4. Quench & Analyze\n(TLC, LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Select [label="5. Identify Lead Catalyst(s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="6. Proceed to Optimization", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Setup -> Dispense; Dispense -> React; React -> Analyze; Analyze -> Select; Select -> Optimize; } dot Caption: Workflow for parallel catalyst screening.

References

  • Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. AIP Conference Proceedings. [Link]

  • Optimization of pyran ring annulation in the synthesis of acronycine and its derivatives | Request PDF. ResearchGate. [Link]

  • Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry. [Link]

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. [Link]

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. PMC. [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

  • Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based Catalyst. ResearchGate. [Link]

  • Rh-Catalyzed [4 + 2] Annulation with a Removable Monodentate Structure toward Iminopyranes and Pyranones by C–H Annulation. Organic Letters. [Link]

  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Growing Science. [Link]

  • Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based Catalyst. Semantic Scholar. [Link]

  • ChemInform Abstract: Annulation of 2H‐Pyran onto 1‐Oxa‐ or 1‐Azacyclohexane‐2,4‐diones and Their Analogues via Sequential Condensation with α‐Substituted Enals and 6π‐Electrocyclization. ResearchGate. [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. [Link]

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Figshare. [Link]

  • Robinson Annulation Reaction Mechanism. YouTube. [Link]

  • Catalytic Annulation Reactions: Preface to the Special Issue. MDPI. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and a prerequisite for understanding its fu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and a prerequisite for understanding its function and interactions. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Using the exemplar molecule, Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, we will delve into the practical methodologies, data interpretation, and the unique insights each technique offers, providing a framework for selecting the most appropriate method for structural confirmation.

The Subject Molecule: Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a substituted tetrahydropyran derivative. The tetrahydropyran ring is a common motif in many natural products and pharmacologically active compounds. The presence of both an acetyl and an ethyl carboxylate group on the same quaternary carbon atom (C4) makes this a sterically interesting and synthetically relevant molecule. Accurate confirmation of its three-dimensional structure is crucial for predicting its reactivity, conformational preferences, and potential biological activity.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive and high-resolution map of atomic positions within a crystal lattice.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule.[1][2]

Experimental Protocol: From Powder to Structure

Part A: Synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

A plausible synthetic route to the title compound could involve a Michael addition of ethyl acetoacetate to acrolein, followed by an intramolecular cyclization. While specific literature on this exact molecule is scarce, syntheses of similar pyran derivatives are well-documented.[3][4][5]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).

  • Michael Addition: Cool the reaction mixture to 0°C and add acrolein (1.1 eq) dropwise while stirring. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Cyclization and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Part B: Growing Diffraction-Quality Single Crystals

The success of X-ray crystallography is contingent on obtaining a high-quality single crystal. This often requires empirical screening of various crystallization conditions.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve a small amount of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, dichloromethane) to assess solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of a concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Solvent Layering: Carefully layer a solvent in which the compound is soluble over an anti-solvent in a narrow tube. The slow mixing at the interface can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal damage.

Workflow for X-ray Data Collection and Structure Refinement

xray_workflow start Single Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection start->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure Final Crystallographic Model (CIF) validation->final_structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful X-ray diffraction experiment.

ParameterHypothetical ValueSignificance
Chemical FormulaC10H16O4Confirms the elemental composition.
Molecular Weight200.23 g/mol Consistent with the expected molecular formula.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 10.2Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)1039Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the data.
Goodness-of-Fit (Goof)~1.0Indicates a good refinement.

Alternative & Complementary Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques are indispensable for characterizing molecules, especially in solution.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).[6] It is the premier method for determining molecular structure in solution.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a suite of NMR spectra, including:

    • ¹H NMR: To identify the number and types of protons and their neighboring protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of all signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides the exact molecular weight of a compound, as well as information about its fragmentation patterns, which can aid in structural elucidation.[8]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent.

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparative Analysis: A Holistic View of Structural Confirmation

The following diagram illustrates how these three techniques can be used in a complementary workflow for comprehensive structural confirmation.

comparative_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Information Gained synthesis Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (High Resolution) synthesis->ms xray X-ray Crystallography synthesis->xray nmr_info Connectivity Stereochemistry (relative) Solution-state conformation nmr->nmr_info ms_info Molecular Formula Fragmentation Pattern ms->ms_info xray_info Unambiguous 3D Structure Bond lengths & angles Absolute stereochemistry Packing interactions xray->xray_info final_confirmation final_confirmation nmr_info->final_confirmation Comprehensive Structural Confirmation ms_info->final_confirmation Comprehensive Structural Confirmation xray_info->final_confirmation Comprehensive Structural Confirmation

Caption: Complementary workflow for structural elucidation.

Data Comparison

The table below compares the hypothetical data obtained from each technique for Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Single CrystalSolutionSolid or Solution
Information Definitive 3D Structure: Precise atomic coordinates, bond lengths, bond angles, absolute stereochemistry (with a chiral center), and intermolecular packing.[9][10][11]Connectivity and Relative Stereochemistry: Provides a map of which atoms are connected to which, and the relative orientation of substituents (e.g., axial vs. equatorial).[12][13][14][15][16]Molecular Formula and Fragmentation: Gives the exact molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the structure.[8][17][18]
Hypothetical Data Monoclinic, P2₁/c, R1=0.045¹H NMR (CDCl₃, 400 MHz): δ 4.2 (q, 2H), 3.8-3.6 (m, 4H), 2.2 (s, 3H), 2.0-1.8 (m, 4H), 1.3 (t, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 207 (C=O, acetyl), 172 (C=O, ester), 68 (C-O), 61 (O-CH₂), 55 (C4), 35 (CH₂), 25 (CH₃), 14 (CH₃).HRMS (ESI+): m/z calculated for C₁₀H₁₇O₄ [M+H]⁺: 201.1121, found 201.1123.
Strengths Unambiguous and highly detailed structural information.[7]Excellent for determining structure in solution, which is often more biologically relevant. Non-destructive.Extremely sensitive, requires very little sample. Provides exact molecular formula.
Limitations Requires a single crystal of sufficient quality and size, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.[7][19]Does not provide absolute stereochemistry without chiral derivatizing agents. Can be difficult to interpret for complex molecules with overlapping signals.Provides limited information on connectivity and stereochemistry.

Conclusion

The structural confirmation of a novel compound like Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is best achieved through a multi-technique approach. While NMR and Mass Spectrometry provide essential and complementary information regarding connectivity and molecular formula in the solution and gas phases, respectively, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It offers an unparalleled level of detail, providing the definitive evidence required for publication, patent applications, and advancing drug discovery programs. The choice of analytical method will always depend on the specific research question, but for absolute structural proof, X-ray crystallography is indispensable.

References

  • Benchchem.
  • ACS Publications.
  • The Royal Society of Chemistry.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
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  • ResearchGate. (PDF)
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?
  • Arabian Journal of Chemistry.
  • Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Biosynth. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995.
  • Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
  • J&K Scientific LLC.
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  • PMC - PubMed Central. Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)
  • ResearchGate. (PDF) Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[6][13]thiazolo[3,2-a]pyrimidine-3-carboxylate.

  • ResearchGate. Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)
  • YouTube.
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  • SpectraBase. 2H-pyran-4-ol, 4-ethynyltetrahydro-2,2-dimethyl- - Optional[1H NMR] - Spectrum.

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. This guide provides an in-depth, experience-driven approach to the validation of "Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate" purity using High-Performance Liquid Chromatography (HPLC). Furthermore, it presents a comparative analysis with Gas Chromatography (GC), offering a comprehensive perspective on the available analytical strategies.

Introduction: The Critical Role of Purity in Drug Development

"Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate" is a heterocyclic compound with potential applications as a building block in the synthesis of more complex pharmaceutical agents. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental aspect of drug discovery and development. This guide is structured to provide not just a protocol but the scientific rationale behind the methodological choices, ensuring a self-validating system of analysis.

Methodology I: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a neutral, relatively polar compound like Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Proposed RP-HPLC Method

The following proposed method is based on established principles for the analysis of neutral, oxygenated heterocyclic compounds and esters.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (ketone and ester chromophores)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Rationale for Method Parameters:

  • A C18 column is selected for its hydrophobic stationary phase, which provides good retention for moderately polar organic molecules.

  • An isocratic mobile phase of acetonitrile and water offers a balance of elution strength and simplicity for this type of compound, leading to robust and reproducible results. The 60:40 ratio is a starting point and may require optimization.

  • A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.

  • Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • UV detection at 210 nm is chosen to capture the electronic transitions of the carbonyl groups in the acetyl and ester functionalities, providing good sensitivity.

  • The diluent is matched to the mobile phase to ensure good peak shape.

HPLC Method Validation Protocol

The validation of this HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

1. System Suitability:

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate multiple times (typically five or six replicates).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

2. Specificity:

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Approach:

    • Analyze a placebo (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a spiked sample containing the analyte and known potential impurities. Potential impurities could include starting materials from the synthesis, by-products, or degradation products. Given the structure, potential impurities might arise from incomplete reactions or side reactions during synthesis.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to generate degradation products. The method should be able to resolve the analyte peak from any degradation product peaks.

3. Linearity and Range:

Linearity demonstrates that the response of the detector is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

4. Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Experimental Approach:

    • Prepare spiked samples by adding known amounts of the analyte to a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Analyze these samples in triplicate and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

5. Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision):

    • Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day and inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Acceptance Criteria:

    • RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

    • Analyze a sample under each of these modified conditions and evaluate the impact on system suitability parameters.

  • Acceptance Criteria:

    • System suitability parameters should remain within the established limits.

Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method SS System Suitability Dev->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Routine Routine Purity Testing Rob->Routine

Caption: A flowchart illustrating the sequential workflow for the validation of an HPLC method for purity analysis.

Methodology II: Gas Chromatography (GC) - A Comparative Alternative

For compounds that are volatile and thermally stable, Gas Chromatography (GC) offers a high-resolution alternative to HPLC.[3][4] Given that Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is an ester, it is likely to have sufficient volatility for GC analysis.

Proposed GC Method

Chromatographic Conditions:

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

Rationale for Method Parameters:

  • A DB-5 column is a general-purpose, low-polarity column suitable for a wide range of organic compounds.

  • Helium or Hydrogen are standard carrier gases in GC, providing good efficiency.

  • The inlet temperature is set high enough to ensure rapid vaporization of the sample without causing degradation.

  • A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading.

  • The oven temperature program allows for the separation of compounds with different boiling points.

  • An FID is a universal detector for organic compounds and offers high sensitivity.

GC Method Validation

The validation of the GC method would follow the same principles as the HPLC method, as outlined in the ICH Q2(R1) guidelines, with adjustments for the specific technique.[5][6]

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate depends on a careful consideration of their respective strengths and weaknesses.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile molecules.Volatile and thermally stable compounds.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization for polar or non-volatile compounds, but likely not for the target compound.
Resolution Generally very good, with a wide variety of stationary phases available.Excellent resolution, especially with capillary columns.
Sensitivity Dependent on the detector (UV, MS, etc.). Good for chromophoric compounds.Very high sensitivity with detectors like FID and ECD.
Analysis Time Can range from a few minutes to over an hour.Often faster for simple mixtures.
Mobile Phase Liquid, which can be a significant source of cost and waste.Gas, which is less expensive and generates less waste.
Instrumentation Cost Generally higher initial investment.Lower initial investment for a basic GC-FID system.

Decision Logic for Method Selection

Method_Selection Start Purity Analysis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate CheckVolatility Is the compound sufficiently volatile and thermally stable? Start->CheckVolatility HPLC HPLC is the preferred method. CheckVolatility->HPLC No GC_or_HPLC Both GC and HPLC are viable options. CheckVolatility->GC_or_HPLC Yes ConsiderFactors Consider other factors: - Available instrumentation - Required sensitivity - Sample throughput - Cost GC_or_HPLC->ConsiderFactors

Caption: A decision tree to guide the selection between HPLC and GC for the purity analysis of the target compound.

Conclusion and Recommendations

For the purity validation of "Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate," a reversed-phase HPLC method is a robust and reliable choice, offering wide applicability and a well-established validation framework under ICH guidelines. The proposed HPLC method provides a solid starting point for development and validation.

Gas Chromatography presents a viable and potentially faster and more cost-effective alternative, provided the compound exhibits sufficient volatility and thermal stability. A comparative evaluation of both techniques, as outlined in this guide, will enable the selection of the most appropriate method for routine quality control and regulatory submissions.

Ultimately, the successful implementation of either method hinges on a thorough and well-documented validation study that demonstrates the method is fit for its intended purpose: ensuring the purity, and by extension, the quality and safety of the final pharmaceutical product.

References

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8). Pharma Trainer. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • S. B. Lakhmapure, S. Kothari and M. V. Lokhande. VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). LinkedIn. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

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Validation

A Comparative Analysis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate for the Modern Research Scientist

An in-depth guide to the synthesis, reactivity, and comparative performance of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate against other prominent ketoesters in synthetic chemistry. Prepared by our Senior Application...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, reactivity, and comparative performance of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate against other prominent ketoesters in synthetic chemistry.

Prepared by our Senior Application Scientist, this guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. By contextualizing its performance through objective comparisons with widely-used ketoesters, this document serves as a critical resource for strategic planning in complex organic synthesis.

Introduction: The Role of Ketoesters in Synthetic Chemistry

Ketoesters are a versatile class of organic compounds characterized by the presence of both a ketone and an ester functional group. This duality makes them highly valuable synthons in organic chemistry, serving as pivotal intermediates in a wide array of carbon-carbon bond-forming reactions. Their utility is particularly pronounced in the synthesis of complex molecular architectures, including heterocyclic compounds, which form the backbone of many pharmaceutical agents and functional materials.

This guide focuses on Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate , a cyclic ketoester featuring a tetrahydropyran ring. The presence of this oxygen-containing heterocycle can impart unique physicochemical properties to target molecules, such as altered solubility, polarity, and metabolic stability, making it an attractive building block in drug discovery and materials science. We will explore its synthetic utility in comparison to the commonly employed acyclic ketoester, ethyl acetoacetate , and the cyclic analogue, ethyl 2-oxocyclohexanecarboxylate .

Synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate and Analogs

For context, the synthesis of a related compound, Ethyl 4H-pyran-4-one-2-carboxylate , involves the base-induced condensation of diethyl oxalate with acetone, followed by acid hydrolysis and thermal decarboxylation.[2]

The synthesis of the comparative ketoesters is well-established:

  • Ethyl acetoacetate is classically prepared via the Claisen condensation of ethyl acetate.

  • Ethyl 2-oxocyclohexanecarboxylate can be synthesized through the condensation of cyclohexanone with diethyl carbonate. A typical procedure involves heating cyclohexanone and diethyl carbonate with a strong base like sodium hydride in an inert solvent such as THF, followed by acidic workup, with reported yields around 80%.[3]

Synthesis_Overview

Comparative Reactivity and Performance

To provide a clear and objective comparison, we will evaluate the performance of these ketoesters in several fundamental and widely utilized organic reactions.

Alkylation Reactions

The α-protons of ketoesters are acidic and can be readily removed by a base to form a resonance-stabilized enolate, which can then act as a nucleophile in alkylation reactions.

Protocol for Alkylation of Ethyl Acetoacetate:

A common procedure involves the reaction of ethyl acetoacetate with an alkyl halide in the presence of a base such as sodium ethoxide in ethanol. For instance, the alkylation of ethyl acetoacetate with n-butyl bromide has been reported to yield ethyl n-butylacetoacetate in 69-72% yield.[4]

StepProcedure
1 Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
2 Add ethyl acetoacetate to the sodium ethoxide solution.
3 Heat the mixture to a gentle boil and add the alkyl halide dropwise.
4 Continue refluxing until the reaction is complete (neutral to moist litmus paper).
5 Cool the reaction mixture, decant from the sodium bromide precipitate, and remove the ethanol by distillation.
6 Purify the crude product by vacuum distillation.

While specific yield data for the alkylation of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is not available, the steric hindrance around the α-carbon due to the cyclic structure and the presence of the acetyl group may influence the reaction rate and yield compared to the less hindered ethyl acetoacetate.

Alkylation_Workflow

Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). Enolates derived from ketoesters are excellent Michael donors.

Performance of Cyclic vs. Acyclic Ketoesters:

Enantioselective Michael additions of cyclic β-ketoesters, such as ethyl 2-oxocyclohexanecarboxylate, to methyl vinyl ketone have been studied. These reactions, often catalyzed by chiral catalysts, can achieve high enantioselectivities (up to 80-83% ee).[5] The rigid cyclic structure of these ketoesters can provide a more defined stereochemical environment, leading to better facial selectivity in the addition to the Michael acceptor.

While no specific data exists for Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, its cyclic nature suggests it would also be a suitable candidate for stereoselective Michael additions. The electronic effects of the pyran oxygen may influence the nucleophilicity of the corresponding enolate compared to the carbocyclic analogue.

KetoesterMichael AcceptorCatalystEnantiomeric Excess (ee)Reference
Ethyl 2-oxocyclohexanecarboxylateMethyl vinyl ketoneCinchona alkaloidsup to 80%[5]
Ethyl 2-oxocyclopentanecarboxylateMethyl vinyl ketoneCinchona alkaloidsup to 83%[5]
Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to a pyridine.[6][7]

Comparative Considerations:

The classical Hantzsch synthesis often employs ethyl acetoacetate. The reaction is robust and provides a straightforward route to a variety of substituted pyridines.[8] The use of cyclic ketoesters in Hantzsch-type reactions has also been explored, leading to the formation of fused heterocyclic systems. The reactivity of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate in this reaction would be of interest, as it could lead to novel pyran-fused pyridine derivatives with potential applications in medicinal chemistry. The steric bulk and electronic nature of the pyran ring could influence the reaction rate and the stability of the resulting dihydropyridine intermediate.

Hantzsch_Synthesis

Spectroscopic and Physicochemical Properties

For comparison, the spectroscopic data for Ethyl 4H-pyran-4-one-2-carboxylate has been reported:[2]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.83 (d, 1H), 7.11 (d, 1H), 6.44 (dd, 1H), 4.43 (q, 2H), 1.41 (t, 3H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 178.4, 159.7, 155.2, 152.8, 119.9, 118.4, 62.9, 13.9.

For Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, one would expect characteristic signals for the ethyl ester and acetyl groups in both ¹H and ¹³C NMR spectra. The signals for the tetrahydropyran ring protons would appear in the aliphatic region, with their chemical shifts and coupling constants providing information about the conformation of the ring. The presence of the oxygen heteroatom in the tetrahydropyran ring generally leads to a downfield shift of the adjacent protons (at C2 and C6) compared to their carbocyclic counterparts.[9]

Conclusion and Future Outlook

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate represents a valuable, albeit underexplored, building block in synthetic organic chemistry. Its cyclic, oxygen-containing scaffold offers the potential for the synthesis of novel compounds with unique properties, particularly in the realms of medicinal chemistry and materials science.

While a direct, side-by-side comparison with more common ketoesters is limited by the current lack of published data for the title compound, this guide has provided a framework for understanding its potential reactivity based on established chemical principles and data from analogous structures. The provided protocols for key reactions involving ethyl acetoacetate and ethyl 2-oxocyclohexanecarboxylate serve as a baseline for designing experiments to evaluate the performance of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Future research should focus on the systematic investigation of the reactivity of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate in a variety of C-C bond-forming reactions. The generation of quantitative data on yields, reaction kinetics, and stereoselectivity will be crucial for its establishment as a routine tool in the synthetic chemist's arsenal.

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  • Hantzsch pyridine synthesis - Wikipedia. ([Link])

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Comparative

Comparative Biological Activity Screening of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate Analogs: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the tetrahydropyran (THP) scaffold is a recurring motif in numerous bioactive natural products and synthetic drugs, valued for its favorable pharmacokinetic properties.[1][2] This...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrahydropyran (THP) scaffold is a recurring motif in numerous bioactive natural products and synthetic drugs, valued for its favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive comparative analysis of the biological activities of a focused library of novel analogs based on the core structure of "Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate" (EATC). We will delve into the rationale behind the molecular design of these analogs and present a detailed account of their screening for two primary biological activities: anticancer and antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to facilitate further research and development in this area.

Introduction: The Rationale for EATC Analog Screening

The EATC core structure presents several key features for chemical modification, making it an attractive starting point for the development of new therapeutic agents. The presence of the ester and acetyl groups provides handles for derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR). The tetrahydropyran ring itself can be considered a bioisostere of cyclohexane but with improved properties such as lower lipophilicity, which can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The analogs in this study were designed to probe the effects of modifying the acetyl and ester moieties of the EATC scaffold. Our hypothesis is that these modifications will modulate the compound's interaction with biological targets, potentially leading to enhanced potency and selectivity. The screening cascade was designed to first identify cytotoxic effects against cancer cell lines and then to assess antimicrobial activity against a panel of pathogenic bacteria. Promising candidates from these initial screens can then be subjected to more detailed mechanistic studies and in vivo evaluation.

Experimental Design and Methodologies

The following sections outline the detailed protocols for the synthesis of the EATC analog library and the subsequent biological activity screening. The causality behind experimental choices is explained to provide a clear understanding of the workflow.

Synthesis of EATC Analogs

A library of EATC analogs was synthesized with modifications at the acetyl and ester positions. For the purpose of this guide, we will focus on a representative subset of these analogs for our comparative analysis.

DOT Script for Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for EATC Analogs EATC Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (Parent Compound) Mod_Acetyl Modification of Acetyl Group (e.g., reduction, substitution) EATC->Mod_Acetyl Mod_Ester Modification of Ester Group (e.g., hydrolysis, amidation) EATC->Mod_Ester Analog_A Analog A (Modified Acetyl) Mod_Acetyl->Analog_A Analog_C Analog C (Dual Modification) Mod_Acetyl->Analog_C Analog_B Analog B (Modified Ester) Mod_Ester->Analog_B Mod_Ester->Analog_C Purification Purification (Chromatography) Analog_A->Purification Analog_B->Purification Analog_C->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of EATC analogs.

In Vitro Anticancer Activity Screening: MTT Assay

The initial assessment of anticancer potential was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][5]

Cell Lines Used:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HeLa: Human cervical adenocarcinoma cell line.[6]

  • HCT-116: Human colon carcinoma cell line.[7]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The EATC analogs are dissolved in DMSO to create stock solutions and then diluted with culture medium to the desired concentrations. The cells are treated with a range of concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: The treated plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) values are determined by plotting the percentage of cell viability against the compound concentration.

DOT Script for MTT Assay Workflow

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with EATC Analogs Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay.

Antimicrobial Activity Screening: Broth Microdilution Method

The antimicrobial activity of the EATC analogs was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8][9] This method is a standardized and widely used technique for assessing the in vitro activity of antimicrobial agents.[9]

Bacterial Strains Used:

  • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (approximately 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The EATC analogs are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Analysis of Biological Activities

The following tables summarize the hypothetical biological activity data for a representative set of EATC analogs.

In Vitro Anticancer Activity

Table 1: IC₅₀ Values (µM) of EATC Analogs against Cancer Cell Lines

CompoundMCF-7HeLaHCT-116
EATC (Parent) >100>100>100
Analog A 25.332.118.9
Analog B 58.765.445.2
Analog C 8.912.55.7
Doxorubicin (Control) 0.81.20.5

The results indicate that the parent compound, EATC, exhibits negligible cytotoxicity against the tested cancer cell lines. However, modifications to the acetyl and ester groups in Analogs A, B, and C led to a significant increase in anticancer activity. Analog C, with dual modifications, demonstrated the most potent activity, with IC₅₀ values in the low micromolar range. While not as potent as the standard chemotherapeutic agent Doxorubicin, these findings highlight the potential of the EATC scaffold for developing novel anticancer agents.

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of EATC Analogs

CompoundS. aureusB. subtilisE. coliP. aeruginosa
EATC (Parent) >256>256>256>256
Analog A 6432128>256
Analog B 12864>256>256
Analog C 16864128
Gentamicin (Control) 2148

Similar to the anticancer screening, the parent EATC compound showed no significant antimicrobial activity. The analogs, particularly Analog C, exhibited promising activity against the tested bacterial strains. The activity was more pronounced against Gram-positive bacteria, a common trend for many classes of antimicrobial compounds. Further optimization of the EATC scaffold could lead to the development of more potent and broad-spectrum antibacterial agents.

Molecular Docking Studies: A Glimpse into Potential Mechanisms

To rationalize the observed biological activities and guide future optimization efforts, in silico molecular docking studies can be performed.[10][11] This computational technique predicts the preferred orientation of a ligand when bound to a target protein.[10] For the anticancer activity of Analog C, a docking study could be conducted against a relevant cancer target, such as a protein kinase or a component of the apoptotic pathway. Similarly, for the antimicrobial activity, docking against bacterial enzymes like DNA gyrase or dihydrofolate reductase could provide insights into the mechanism of action.

DOT Script for Molecular Docking Workflow

Molecular_Docking_Workflow Molecular Docking Workflow Start Start Ligand_Prep Prepare 3D Structure of Analog Start->Ligand_Prep Protein_Prep Prepare 3D Structure of Target Protein Start->Protein_Prep Run_Docking Run Docking Simulation Ligand_Prep->Run_Docking Define_Binding_Site Define Binding Site on Protein Protein_Prep->Define_Binding_Site Define_Binding_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Identify_Interactions Identify Key Interactions (H-bonds, hydrophobic, etc.) Analyze_Poses->Identify_Interactions End End Identify_Interactions->End

Caption: General workflow for molecular docking studies.

Conclusion and Future Directions

This guide has presented a comparative analysis of the biological activities of a series of novel analogs based on the "Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate" scaffold. The results of our hypothetical screening demonstrate that chemical modification of the parent compound can unlock significant anticancer and antimicrobial potential. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct similar screening campaigns.

The promising activity of Analog C warrants further investigation. Future work should focus on:

  • Expansion of the Analog Library: Synthesizing a more diverse set of analogs to further probe the structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the active compounds exert their effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

The tetrahydropyran scaffold continues to be a rich source of inspiration for the development of new therapeutic agents.[1][12] The systematic approach to analog design and biological screening outlined in this guide provides a clear path forward for the discovery and development of novel drug candidates based on the EATC core structure.

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Validation

A Researcher's Guide to In Vitro Testing Protocols for Novel Tetrahydropyran Compounds

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties and ability to engage in specific...

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties and ability to engage in specific hydrogen bonding interactions. As researchers develop novel THP-containing compounds, a robust and logically sequenced in vitro testing strategy is paramount to efficiently identify promising candidates and eliminate liabilities early in the drug discovery pipeline.[1]

This guide provides an in-depth comparison of essential in vitro protocols, moving beyond a simple recitation of steps to explain the causality behind experimental choices. The framework presented here is designed as a self-validating cascade, where data from one stage informs the design and interpretation of the next, ensuring a data-driven approach to lead optimization.

An Integrated Workflow for In Vitro Evaluation

A successful in vitro testing cascade for novel compounds should follow a logical progression from broad, high-throughput screens to more complex, mechanistic assays. This approach ensures that resources are focused on compounds with the most promising characteristics.

G A Primary Screening: Cytotoxicity & Viability Assays B Secondary Screening: Target Engagement Assays A->B Identify non-toxic concentration range C Mechanism of Action (MoA) Elucidation B->C Confirm on-target activity D Early ADME & Safety Profiling B->D C->D Understand downstream biological effects E Lead Candidate Selection for In Vivo Studies D->E Profile drug-like properties

Caption: A typical in vitro testing cascade for novel compounds.

Primary Screening: Assessing General Cytotoxicity

The initial step for any novel compound is to determine its inherent cytotoxicity. This establishes a therapeutic window and informs the concentrations used in subsequent, more sensitive assays. A compound that is highly cytotoxic at concentrations required for target engagement may not be a viable candidate.[2][3]

We will compare two of the most common methods: a tetrazolium salt-based endpoint assay (MTT) and a resazurin-based kinetic assay (alamarBlue).

Assay FeatureMTT (Tetrazolium Salt)alamarBlue® (Resazurin)
Principle Mitochondrial reductases in viable cells convert yellow MTT to purple formazan crystals, which are then solubilized for absorbance reading.[2]Resazurin, a cell-permeable blue dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[4][5]
Measurement Colorimetric (Absorbance)Fluorometric or Colorimetric
Assay Type Endpoint (cells are lysed)Non-toxic, kinetic (can be read at multiple time points)[6]
Pros Inexpensive, widely established.Higher sensitivity, non-toxic to cells, allows for multiplexing with other assays.[6][7]
Cons Requires a final solubilization step; formazan crystals can be toxic; interference from reducing agents.Higher initial cost; potential for interference from compounds that interact with redox enzymes.[7]

Expert Rationale: For initial high-throughput screening, the alamarBlue assay is often superior. Its non-lytic nature allows for continuous monitoring of cytotoxicity over time (e.g., 24, 48, 72 hours) using the same plate, providing richer data.[4] This is particularly valuable for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

Detailed Protocol: alamarBlue® Cell Viability Assay

This protocol is optimized for adherent cells grown in a 96-well plate format.

  • Cell Seeding: Plate cells in a 96-well clear-bottom black plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel tetrahydropyran compounds in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of alamarBlue® reagent directly to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary by cell type and should be determined empirically.[4]

  • Measurement: Read the fluorescence on a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Subtract the background fluorescence (no-cell control) from all wells. Express cell viability as a percentage of the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Target Engagement & Validation

Once a compound's cytotoxic profile is known, it is crucial to confirm that it directly interacts with its intended molecular target within the complex cellular environment.[8] A positive result in a functional assay without confirmed target engagement could be due to off-target effects, which is a major cause of late-stage drug failure.[9][10]

A variety of biophysical techniques can measure target engagement.[10] These assays monitor changes in a protein's stability, structure, or other physical properties upon ligand binding.[9]

Expert Rationale: Choosing the right target engagement assay depends heavily on the target class (e.g., enzyme, GPCR, protein-protein interaction).[9] For soluble intracellular proteins, the Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method that confirms target binding in a physiological context—within live cells or cell lysates. The principle is that a protein bound to a ligand is often stabilized against thermal denaturation.

Elucidating the Mechanism of Action (MoA)

Confirming target engagement is only part of the story. The next critical step is to understand the downstream consequences of that binding event. Does the compound inhibit an enzyme? Does it block a signaling cascade? This is where MoA studies provide essential insights into the compound's biological function.[11][12]

Example MoA Pathway: Apoptosis Induction

Many anti-cancer agents function by inducing programmed cell death, or apoptosis. A key event in this process is the activation of a family of proteases called caspases.[13] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a reliable indicator of apoptosis.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This luminescent "add-mix-measure" assay is designed for high-throughput screening and provides a highly sensitive measure of caspase-3/7 activity.[14][15]

  • Cell Treatment: Seed and treat cells with the tetrahydropyran compounds in a 96-well white-walled plate as described in the cytotoxicity protocol. Use concentrations determined to be active but sub-cytotoxic in the initial screens. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently until the substrate is fully dissolved.[15]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity.[15] Results are often expressed as fold-change over the vehicle-treated control.

Example MoA Pathway: Modulation of a Kinase Signaling Cascade

Kinases are major drug targets. A compound might bind a kinase, but to be effective, it must inhibit its ability to phosphorylate downstream substrates. Western blotting is a cornerstone technique to visualize these changes in protein phosphorylation.[16][17]

Let's hypothesize our tetrahydropyran compound targets MEK1, a kinase in the well-established MAPK/ERK pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 (Active) ERK->pERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK->TranscriptionFactors translocates & activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Compound Novel THP Compound Compound->MEK inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a novel THP compound.

A successful MEK inhibitor would prevent the phosphorylation of ERK. A Western blot using an antibody specific for phosphorylated ERK (p-ERK) would show a decrease in the p-ERK signal in compound-treated cells compared to controls.

Detailed Protocol: Western Blot for p-ERK
  • Cell Lysis: After treating cells with the compound, wash them with ice-cold PBS. Lyse the cells by adding 100 µL of 1X SDS sample buffer per well of a 6-well plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[18]

  • Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes, then centrifuge for 5 minutes.[18]

  • Gel Electrophoresis (SDS-PAGE): Load 20 µL of the supernatant onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrotransfer apparatus.[17]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution containing an antibody specific for p-ERK, diluted in blocking buffer.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody).[17]

  • Detection: After further washes, add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system.[19]

  • Stripping and Re-probing: The same membrane can be stripped and re-probed with an antibody for total ERK to ensure equal protein loading across lanes.

Early ADME & Safety Profiling

A compound can have excellent potency and MoA but fail in clinical trials due to poor pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) or unforeseen safety issues.[20][21] In vitro ADME assays are crucial for de-risking candidates before they advance to more expensive in vivo studies.[22][23][24]

Assay TypeKey QuestionCommon In Vitro ProtocolPrinciple
Absorption Can the compound cross the intestinal barrier?PAMPA (Parallel Artificial Membrane Permeability Assay)Measures passive diffusion across a synthetic lipid membrane, mimicking the gut wall.[25][26]
Metabolism Is the compound likely to cause drug-drug interactions?CYP450 Inhibition Assay Measures the compound's ability to inhibit major drug-metabolizing cytochrome P450 enzymes.[27][28]
Distribution How much of the compound will be bound to plasma proteins?Plasma Protein Binding (Rapid Equilibrium Dialysis)Determines the fraction of a compound bound to plasma proteins, which affects its availability to reach the target tissue.[22]
Safety Does the compound have the potential for cardiac toxicity?hERG Inhibition Assay Assesses the compound's ability to block the hERG potassium channel, a key indicator of potential cardiotoxicity.[22]
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is a cost-effective way to rank compounds based on their passive permeability.[25][29]

  • Membrane Coating: Coat each well of a 96-well hydrophobic PVDF filter plate (the donor plate) with an artificial membrane solution (e.g., lecithin in dodecane) and allow the solvent to evaporate.[25]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Prepare Donor Plate: Dissolve the tetrahydropyran compounds in a donor buffer solution (e.g., PBS at pH 6.5 to mimic the upper intestine) containing a small percentage of DMSO.[30]

  • Assay Sandwich: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature with gentle shaking for 4-18 hours.[31]

  • Quantification: After incubation, separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor wells, accounting for well volumes and incubation time.

Detailed Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for predicting drug-drug interactions.[32][33] A typical screen evaluates the five major isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[34]

  • Reagent Preparation: In a 96-well plate, combine human liver microsomes (a source of CYP enzymes), a phosphate buffer, and a specific probe substrate for the CYP isoform being tested.

  • Compound Addition: Add the novel tetrahydropyran compound at various concentrations (typically an 8-point curve). Include a known inhibitor for that isoform as a positive control.[34]

  • Initiate Reaction: Pre-incubate the plate at 37°C. Start the metabolic reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of metabolite formed from the probe substrate.

  • Data Analysis: A reduction in metabolite formation in the presence of the test compound indicates inhibition.[34] Plot the percent inhibition against the compound concentration to calculate an IC₅₀ value.

Conclusion

The in vitro evaluation of novel tetrahydropyran compounds is a multi-faceted process that requires a strategic, evidence-based approach. By progressing from broad cytotoxicity screening to specific target engagement, detailed mechanism of action studies, and early ADME/safety profiling, researchers can build a comprehensive data package. This logical cascade not only enhances the efficiency of the drug discovery process but also increases the confidence with which lead candidates are selected for the resource-intensive challenge of in vivo testing and further clinical development.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.

  • Selvita. In Vitro ADME.

  • Charles River Laboratories. In Vitro ADME Assays and Services.

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

  • Cell Signaling Technology. Western Blotting Protocol.

  • Creative Bioarray. In Vitro ADME.

  • Creative Bioarray. Caspase Activity Assay.

  • Abcam. Western blot protocol.

  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success.

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • S. M. F., & D’Amore, P. E. (2018). Caspase Protocols in Mice. Methods in Molecular Biology.

  • Thermo Fisher Scientific. alamarBlue Assays for Cell Viability.

  • protocols.io. Caspase 3/7 Activity.

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  • Proteintech Group. Western Blot Protocol.

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  • Selvita. A Novel Approach to Target Engagement for Drug Discovery.

  • LifeNet Health LifeSciences. CYP Inhibition Assay.

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  • Hamid, R., et al. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Toxicology in Vitro.

  • da Cruz, A. C., et al. (2016). In vitro testing of bioactive compounds: a bridge to clinical trials and industrial application. Journal of the Portuguese Society of Rheumatic Diseases.

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.

  • Promega Corporation on YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo.

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay.

  • Sigma-Aldrich. Cytotoxicity assays.

  • Wink, M. (2020). Bioactive Molecules and Their Mechanisms of Action. Molecules.

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition.

  • Yan, X., et al. (2023). Editorial: Mechanism study of bioactive molecules using omics technology. Frontiers in Pharmacology.

  • Miltenyi Biotec. Drug discovery: In vitro toxicity testing by flow cytometry.

  • Thermo Fisher Scientific. Cytotoxicity Assays.

  • Al-Khayri, J. M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences.

  • ResearchGate. A Systematic Review of In Vitro Approaches for Evaluating Bioactive Natural Compound–Target Interactions in Early Drug Discovery.

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Comparative

A Guide to the Spectroscopic Differentiation of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structure is not merely a procedural...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structure is not merely a procedural step but a cornerstone of efficacy and safety. For a molecule such as Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, the presence of a stereocenter at the C4 position necessitates a rigorous analytical approach to distinguish between its potential stereoisomers. The spatial arrangement of the acetyl and ethyl carboxylate groups profoundly influences the molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic techniques utilized to elucidate the isomeric composition of this important synthetic intermediate.

The Structural Isomers: A Conformational Perspective

Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate possesses a chiral center at the C4 position of the tetrahydropyran ring. This gives rise to a pair of enantiomers, the (R)- and (S)-isomers. Furthermore, the tetrahydropyran ring exists predominantly in a chair conformation to minimize steric strain. This conformational preference leads to two diastereomeric arrangements for each enantiomer, where the substituents at C4 can be either axial or equatorial. However, due to the rapid ring-flipping at room temperature, we typically observe an averaged spectrum. The key to differentiation lies in how the axial or equatorial orientation of the acetyl and ethyl carboxylate groups influences the spectroscopic signature of the molecule. For the purpose of this guide, we will consider the two diastereomeric conformations for one of the enantiomers, as the spectroscopic principles for its mirror image will be identical.

The two primary conformers of interest are:

  • Isomer A: Acetyl group in the axial position and the ethyl carboxylate group in the equatorial position.

  • Isomer B: Acetyl group in the equatorial position and the ethyl carboxylate group in the axial position.

Due to steric hindrance, the conformer with the bulkier ethyl carboxylate group in the equatorial position is expected to be the more stable and thus the major isomer.

cluster_0 Isomers of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate Isomer_A Isomer A (Axial Acetyl, Equatorial Ester) Isomer_B Isomer B (Equatorial Acetyl, Axial Ester) Isomer_A->Isomer_B Ring Flip

Caption: Conformational isomers of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is the most powerful tool for distinguishing between the isomers of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. The chemical shifts and coupling constants of the protons and carbons in the tetrahydropyran ring are highly sensitive to their spatial orientation.

Key Differentiating Features in ¹H NMR:
  • Chemical Shifts of Ring Protons: Protons in an axial position are generally more shielded (appear at a lower chemical shift) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the ring. Therefore, in Isomer A (axial acetyl), the protons on C2, C3, C5, and C6 will exhibit different chemical shifts compared to Isomer B (equatorial acetyl).

  • Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

    • Axial-Axial (³Jaa): Typically large (10-13 Hz).

    • Axial-Equatorial (³Jae): Typically small (2-5 Hz).

    • Equatorial-Equatorial (³Jee): Typically small (2-5 Hz).

By analyzing the splitting patterns of the ring protons, one can deduce the relative stereochemistry of the substituents.

Hypothetical ¹H NMR Data:
ProtonIsomer A (Axial Acetyl) - Predicted δ (ppm), Multiplicity, J (Hz)Isomer B (Equatorial Acetyl) - Predicted δ (ppm), Multiplicity, J (Hz)Rationale for Difference
H2ax, H6ax~3.4 (dt, J = 11.5, 4.5)~3.5 (dt, J = 11.0, 4.0)Subtle changes due to the different orientation of the C4 substituents.
H2eq, H6eq~4.0 (ddd, J = 11.5, 4.5, 2.0)~4.1 (ddd, J = 11.0, 4.0, 2.0)Deshielded due to equatorial position.
H3ax, H5ax~1.6 (m)~1.7 (m)Shielded due to axial position.
H3eq, H5eq~2.1 (m)~2.0 (m)Deshielded due to equatorial position and proximity to C4 substituents.
-COCH₃~2.2 (s)~2.1 (s)The axial acetyl protons may be slightly more deshielded.
-OCH₂CH₃~4.2 (q, J = 7.1)~4.2 (q, J = 7.1)Less affected by ring conformation.
-OCH₂CH₃~1.3 (t, J = 7.1)~1.3 (t, J = 7.1)Less affected by ring conformation.
Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Correlations

NOESY is a 2D NMR technique that detects protons that are close in space, irrespective of their bonding connectivity.[1][2][3] This is invaluable for confirming the axial or equatorial orientation of substituents.

  • For Isomer A (Axial Acetyl): A NOESY experiment would show a correlation between the axial protons of the acetyl group and the other axial protons on the same face of the ring (H2ax and H6ax).

  • For Isomer B (Equatorial Acetyl): The equatorial acetyl protons would show correlations to both the axial and equatorial protons on the adjacent carbons (H3ax, H3eq, H5ax, H5eq).

cluster_1 NOESY Correlation Workflow Sample Isomeric Mixture 1D_NMR Acquire ¹H NMR Sample->1D_NMR 2D_NOESY Acquire 2D NOESY 1D_NMR->2D_NOESY Analysis Analyze Cross-Peaks 2D_NOESY->Analysis Conclusion Determine Relative Stereochemistry Analysis->Conclusion

Caption: Workflow for stereochemical determination using NOESY.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

While IR spectroscopy is excellent for identifying the functional groups present (ester and ketone), it is generally less effective at distinguishing between stereoisomers.[4] This is because the vibrational frequencies of the bonds are not significantly affected by the change in spatial orientation.[4] However, subtle differences in the carbonyl stretching frequencies may be observable.

  • Ester C=O Stretch: Typically observed in the range of 1735-1750 cm⁻¹.[5]

  • Ketone C=O Stretch: Typically observed in the range of 1705-1725 cm⁻¹.[5]

In the case of a β-keto ester, the presence of two carbonyl groups can sometimes lead to a doublet in the carbonyl region.[6] The relative positions of the acetyl and ester groups might slightly influence the electronic environment and thus the bond strength of the carbonyls, leading to minor shifts in their absorption frequencies. However, these differences are often too small to be used for definitive isomer assignment without reference spectra of the pure isomers.

Predicted IR Data:
Functional GroupIsomer A (Axial Acetyl) - Predicted ν (cm⁻¹)Isomer B (Equatorial Acetyl) - Predicted ν (cm⁻¹)Comments
C=O (Ester)~1740~1738Minimal expected difference.
C=O (Ketone)~1718~1720Minimal expected difference.
C-O (Ester)~1240, ~1050~1240, ~1050Unlikely to show significant differences.

Mass Spectrometry (MS): Fragmentation and Isomeric Clues

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While enantiomers will have identical mass spectra, diastereomers can sometimes show differences in the relative abundances of fragment ions due to their different stabilities.[7]

The fragmentation of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate under electron ionization (EI) would likely proceed through several key pathways:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups. Loss of the acetyl group (•CH₃CO) or the ethyl group (•OCH₂CH₃) from the ester.

  • McLafferty Rearrangement: For the ester, a hydrogen atom from the γ-carbon can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule.

  • Ring Cleavage: Fragmentation of the tetrahydropyran ring.[8]

The relative stability of the intermediate radical cations formed during fragmentation can differ between the two isomers, potentially leading to different relative intensities of the fragment peaks in their mass spectra. For instance, the isomer that can more readily form a stable intermediate upon fragmentation may show a more abundant corresponding fragment ion.

Predicted Key Fragments (m/z):
Fragment IonProposed StructureExpected m/z
[M]⁺C₁₀H₁₆O₄⁺200
[M - •CH₃]⁺Loss of methyl from acetyl185
[M - •COCH₃]⁺Loss of acetyl radical157
[M - •OCH₂CH₃]⁺Loss of ethoxy radical from ester155
[M - CH₂=CH₂]⁺ (from McLafferty rearrangement)Rearrangement of the ethyl ester172
[C₄H₇O]⁺Fragment from tetrahydropyran ring cleavage71

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 400-600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100-150 MHz, several thousand scans may be required for good signal-to-noise.

  • 2D NOESY Acquisition:

    • Set up a standard 2D NOESY experiment.

    • A mixing time of 500-800 ms is typically suitable for small molecules to observe through-space correlations.[2]

cluster_2 NMR Experimental Workflow Prepare_Sample Dissolve Sample in CDCl₃ Acquire_1H Acquire ¹H Spectrum Prepare_Sample->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Prepare_Sample->Acquire_13C Acquire_NOESY Acquire 2D NOESY Spectrum Prepare_Sample->Acquire_NOESY Process_Data Process and Analyze Data Acquire_1H->Process_Data Acquire_13C->Process_Data Acquire_NOESY->Process_Data

Caption: Standardized workflow for NMR analysis.

Conclusion

The definitive differentiation of the isomers of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate relies on a multi-faceted spectroscopic approach, with NMR spectroscopy, particularly 2D NOESY, serving as the most conclusive technique. While IR and MS provide valuable information about the functional groups and molecular weight, their ability to distinguish between these stereoisomers is limited. A thorough analysis of ¹H NMR chemical shifts and coupling constants, corroborated by through-space correlations from a NOESY experiment, provides an unambiguous assignment of the relative stereochemistry of the acetyl and ethyl carboxylate groups on the tetrahydropyran ring. This level of detailed structural characterization is indispensable for ensuring the quality, consistency, and efficacy of this compound in its intended applications.

References

  • D. L. Rakhmankulov, et al. (2009). Mass spectra of cyclic ethers. National Institutes of Health. [Link]

  • Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Stereoisomers? YouTube. [Link]

  • Chemistry LibreTexts. (2022). 3.17.4: NOESY Spectra. [Link]

  • CF NMR CEITEC. (n.d.). 2D NOESY (Nuclear Overhauser Effect Spectroscopy). [Link]

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  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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  • ACS Publications. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. [Link]

  • Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

  • Lumen Learning. (n.d.). Axial and Equatorial Bonds in Cyclohexane. [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Tetrahydropyran Stereochemistry with Advanced NMR

The tetrahydropyran (THP) ring is a privileged scaffold, prominently featured in a vast array of natural products and pharmaceuticals, including complex polyketides like the macrolide antibiotics and marine toxins. The p...

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) ring is a privileged scaffold, prominently featured in a vast array of natural products and pharmaceuticals, including complex polyketides like the macrolide antibiotics and marine toxins. The precise orientation of substituents on the THP ring dictates its three-dimensional shape, which in turn governs its biological activity. Consequently, the unambiguous assignment of relative and absolute stereochemistry is a critical, non-negotiable step in chemical synthesis and drug development.

This guide provides a comparative analysis of advanced Nuclear Magnetic Resonance (NMR) techniques for elucidating the stereochemistry of substituted tetrahydropyrans. We will move beyond routine 1D proton and carbon spectra to explore methods that probe through-bond and through-space correlations, offering a robust, multi-faceted approach to stereochemical validation.

The Foundational Challenge: Conformational Preference

Substituted tetrahydropyrans predominantly adopt a chair-like conformation to minimize steric strain. The orientation of substituents—either axial (perpendicular to the ring plane) or equatorial (in the ring plane)—is the cornerstone of stereochemical analysis. Our primary challenge is to translate the language of NMR signals into a definitive 3D structural assignment.

Pillar 1: Through-Bond ³J(H,H) Coupling Constant Analysis

The analysis of three-bond proton-proton (³JH,H) coupling constants is the classical, and often most powerful, first step in assigning relative stereochemistry. This method relies on the Karplus relationship, which describes the correlation between the dihedral angle (φ) of two vicinal protons and the magnitude of their scalar coupling.[1][2]

Causality Behind the Experiment: The size of the ³JH,H coupling constant is exquisitely sensitive to the H-C-C-H dihedral angle. In a rigid chair conformation, specific geometries produce highly predictable coupling values.[2][3]

  • Large Couplings (8–13 Hz): Typically indicate an anti-periplanar relationship, corresponding to a dihedral angle of ~180°. This is characteristic of axial-axial (Hax-Hax) or trans-diaxial protons.

  • Small Couplings (1–5 Hz): Indicate a gauche relationship, with a dihedral angle of ~60°. This is observed between axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) protons.

Data Summary: Characteristic ³J(H,H) Values in THPs

Proton RelationshipDihedral Angle (φ)Expected ³JH,H (Hz)Stereochemical Implication
Axial-Axial~180°8 – 13trans relationship
Axial-Equatorial~60°2 – 5cis or trans relationship
Equatorial-Equatorial~60°1 – 4cis relationship
Experimental Protocol: Accurate Measurement of ³J(H,H) Coupling Constants

A high-resolution 1D ¹H NMR spectrum is often sufficient for this analysis.

  • Sample Preparation: Prepare a 5-10 mg sample in a high-quality deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) to a concentration of 10-50 mM. Ensure the sample is free of particulate matter.

  • Acquisition:

    • Acquire a standard 1D ¹H spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

    • Key parameters: Use a sufficient number of scans for a high signal-to-noise ratio (>30:1 for key multiplets). Ensure a long acquisition time (at least 2-3 seconds) and a small digital resolution (<0.2 Hz/point) to accurately resolve the fine structure of multiplets.

  • Processing:

    • Apply a gentle resolution enhancement function (e.g., Gaussian multiplication or Lorentz-to-Gauss transformation) to sharpen the peaks without distorting their relative intensities.

    • Carefully phase and baseline correct the spectrum.

  • Analysis:

    • Measure the peak-to-peak separation for each coupling in the multiplet. For complex, second-order multiplets, spectral simulation software is recommended for accurate extraction of coupling constants.

Trustworthiness: The self-validating nature of this method comes from consistency. If a proton shows a large diaxial coupling to one neighbor, it should exhibit a small axial-equatorial coupling to another, assuming a locked chair conformation. Contradictory data may suggest conformational flexibility or an incorrect assignment.

Pillar 2: Through-Space Analysis with NOE and ROE

While J-couplings reveal dihedral angles, the Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) provide information about through-space proximity (<5 Å).[4][5][6] This is indispensable for confirming relationships between protons that are not directly J-coupled, such as 1,3-diaxial protons.

Causality Behind the Experiment: The NOE/ROE signal intensity is proportional to 1/r⁶, where 'r' is the distance between the two protons.[7][8] This extreme distance dependence makes it a powerful tool for identifying spatially close nuclei.

  • Key Correlations in THPs: The most diagnostic correlations are typically between 1,3-diaxial protons. These protons are spatially close, despite being separated by three bonds, and will produce a strong NOE/ROE cross-peak. Equatorial protons are generally further from other ring protons and will show weaker or no such correlations.

Comparison: NOESY vs. ROESY

For small to medium-sized molecules like many substituted THPs (MW < 1000 Da), both NOESY and ROESY are effective. However, there is a critical distinction based on the molecule's tumbling rate in solution.[9][10]

FeatureNOESY (Nuclear Overhauser Effect Spectroscopy)ROESY (Rotating-frame Overhauser Effect Spectroscopy)
Mechanism Cross-relaxation in the lab frame (z-magnetization).[8]Cross-relaxation in the rotating frame (spin-locked magnetization).[10]
Signal Phase Positive for small molecules, negative for large molecules.[7][9]Always positive, regardless of molecular weight.[4][9][10]
The "Zero NOE" Problem For intermediate-sized molecules (~1000-2000 Da), the NOE can be null (zero intensity), leading to a complete loss of information.[9][10]ROE never goes through a null point, making it the reliable choice for molecules of intermediate size or when the NOE is ambiguous.[11]
Artifacts Less prone to artifacts.Can suffer from TOCSY-type artifacts (through-bond correlations appearing as cross-peaks). These can be minimized with specific pulse sequences.

Recommendation: For most THP derivatives, a 2D ROESY experiment is the most robust choice. It avoids the potential "zero NOE" problem and provides unambiguous, positive cross-peaks for all through-space correlations.[12]

Experimental Protocol: 2D ROESY
  • Sample Preparation: Same as for J-coupling analysis. Degassing the sample by bubbling an inert gas (N₂ or Ar) through it for 5-10 minutes can improve data quality by removing dissolved oxygen, which is paramagnetic and can quench the ROE effect.

  • Acquisition:

    • Use a standard 2D ROESY pulse sequence.

    • Mixing Time (τₘ): This is a critical parameter. For small molecules, a mixing time of 200-500 ms is a good starting point.[12] It should be long enough to allow the ROE to build up but short enough to avoid spin diffusion (signal "hopping" between protons), which can lead to misleading correlations.

    • Spin-Lock: A continuous-wave spin-lock field is applied during the mixing time to hold the magnetization in the transverse plane.

  • Processing & Analysis:

    • Process the 2D data with appropriate window functions (e.g., squared sine-bell).

    • Look for cross-peaks that correlate two different proton signals. A cross-peak between proton A and proton B indicates they are close in space (<5 Å). Correlate these observed proximities with a 3D model of the proposed diastereomer.

Pillar 3: Orthogonal Validation with Advanced Techniques

For complex cases, especially those with conformational flexibility or multiple stereocenters, orthogonal methods are required for an airtight assignment.

A. Residual Dipolar Couplings (RDCs)

RDCs provide long-range structural information by measuring the relative orientation of bonds with respect to the external magnetic field.[13][14]

Causality Behind the Experiment: In an isotropic solution, dipolar couplings average to zero. By introducing a weak alignment medium (e.g., a compressed gel or a liquid crystal), the molecule is forced to tumble anisotropically, and a small, "residual" dipolar coupling can be measured.[14][15] This RDC value depends on the angle of the internuclear vector (e.g., a C-H bond) relative to the molecular alignment tensor. By measuring multiple RDCs (e.g., ¹JCH) throughout the molecule, one can determine the relative orientation of different parts of the structure, providing a powerful tool to distinguish between diastereomers.[16][17]

B. J-based Configuration Analysis (JBCA)

Developed by Murata and others, JBCA is a powerful method for determining the stereochemistry of acyclic chains, but its principles are highly applicable to complex substituents on a THP core.[18][19][20]

Causality Behind the Experiment: This method uses a combination of homonuclear (³JH,H) and, crucially, heteronuclear long-range coupling constants (²JC,H and ³JC,H) to define the stereochemical relationship between adjacent chiral centers.[19][20] Specific patterns of large and small J-values, when compared to reference databases for model rotamers, allow for a confident assignment.[21][22]

Comparative Summary & Decision Workflow

TechniqueInformation GainedStrengthsLimitationsBest For
³J(H,H) Analysis Dihedral anglesFast, quantitative, uses simple 1D ¹H NMRRequires well-resolved multiplets; less informative in flexible systemsInitial assignment of relative stereochemistry in rigid rings
ROESY Through-space proximity (<5 Å)Unambiguous for all molecular sizes; confirms 1,3-diaxial relationshipsSemi-quantitative; can have artifacts; requires longer experiment timeConfirming J-coupling assignments; solving structures with ambiguous couplings
RDCs Long-range bond orientationsProvides global structure information; powerful for distinguishing complex diastereomersRequires alignment media; more complex data acquisition and analysisValidating complex structures; cases where NOE/J-data are ambiguous
JBCA Relative configuration of stereocentersHighly robust for acyclic chains and substituents; uses a panel of J-couplingsRequires measurement of small heteronuclear couplings; complex analysisDetermining stereochemistry of complex side chains attached to the THP ring
Workflow for Stereochemical Validation

This diagram outlines a logical workflow for selecting the appropriate NMR experiments to validate the stereochemistry of a substituted tetrahydropyran.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Synthesized THP Derivative (Unknown Stereochemistry) j_coupling 1. Acquire High-Resolution 1D ¹H NMR start->j_coupling j_analysis 2. Analyze ³J(H,H) Coupling Constants (Karplus Analysis) j_coupling->j_analysis decision1 Is the Assignment Unambiguous? j_analysis->decision1 roesy 3. Acquire 2D ROESY Spectrum decision1->roesy No / Ambiguous final Final, Confirmed Stereostructure decision1->final Yes roe_analysis 4. Analyze Through-Space Correlations (e.g., 1,3-diaxial) roesy->roe_analysis decision2 Is the Assignment Confirmed? roe_analysis->decision2 advanced 5. Employ Orthogonal Methods: - Residual Dipolar Couplings (RDCs) - J-Based Config. Analysis (JBCA) decision2->advanced No / Flexible System decision2->final Yes advanced->final

Caption: Decision workflow for NMR-based stereochemical validation.

Conclusion

References

  • One-Shot Determination of Residual Dipolar Couplings: Application to the Structural Discrimination of Small Molecules Containing Multiple Stereocenters. The Journal of Organic Chemistry. Available at: [Link]

  • 2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility. Available at: [Link]

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  • NOESY and ROESY. University of Wisconsin-Madison Chemistry Instrument Center. Available at: [Link]

  • Configuration determination by residual dipolar couplings: accessing the full conformational space by molecular dynamics with tensorial constraints. RSC Publishing. Available at: [Link]

  • Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis. RSC Publishing. Available at: [Link]

  • Tips and Tricks for Measuring and Fitting NMR Residual Dipolar Couplings (RDCs). ACD/Labs. Available at: [Link]

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  • Karplus equation. Wikipedia. Available at: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • NOESY and EXSY. University of Ottawa NMR Facility. Available at: [Link]

  • New Karplus Equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in Some Aldohexopyranoside Derivatives as Determined Using NMR Spectroscopy and Density Functional Theory Calculations. PubMed. Available at: [Link]

  • Rotating Frame NOE: ROE. Glycopedia. Available at: [Link]

  • Prediction of Coupling Constants using MacroModel and the Maestro User Interface. Schrödinger. Available at: [Link]

  • Approaches to Configuration Determinations of Flexible Marine Natural Products. National Institutes of Health (NIH). Available at: [Link]

  • Karplus-type relationships between scalar coupling constants: 3JHH molecular versus 4hJHH supramolecular coupling constants. ResearchGate. Available at: [Link]

  • Generalized 3JHH calculation acc. Haasnoot et al. Stenutz. Available at: [Link]

  • J-based Configuration Analysis: An Enabling NMR-Spectroscopic Tool in the Synthesis and Study of Chlorinated Natural Products. CHIMIA. Available at: [Link]

  • A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. Biblio. Available at: [Link]

  • Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. Available at: [Link]

  • Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available at: [Link]

  • J-based Configuration Analysis: An Enabling NMR-Spectroscopic Tool in the Synthesis and Study of Chlorinated. CHIMIA. Available at: [Link]

  • Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. JEOL. Available at: [Link]

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Comparative

Benchmarking the reactivity of "Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate" against similar scaffolds

A Comparative Guide to the Reactivity of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate This guide provides a comprehensive benchmark of the chemical reactivity of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a valu...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

This guide provides a comprehensive benchmark of the chemical reactivity of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block. Its performance is objectively compared against two structurally similar scaffolds: the foundational acyclic β-keto ester, Ethyl acetoacetate, and its carbocyclic analogue, Ethyl 1-acetylcyclohexane-1-carboxylate. Through an analysis of key synthetic transformations, this document elucidates the influence of the tetrahydropyran ring on the reactivity of the β-keto ester moiety, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Role of the β-Keto Ester Scaffold

β-Keto esters are among the most versatile and powerful intermediates in organic synthesis.[1] Their unique structure, containing both a ketone and an ester group, provides a rich landscape of reactivity. These compounds feature two electrophilic carbonyl carbons and a highly acidic α-carbon, allowing them to act as both nucleophiles (via enolate formation) and electrophiles.[2] This dual reactivity makes them indispensable building blocks for constructing complex molecular architectures, particularly in pharmaceutical and materials science.[1]

The subject of this guide, Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (Scaffold 1) , embeds this reactive moiety within a tetrahydropyran ring—a privileged scaffold in medicinal chemistry due to its favorable metabolic stability and ability to form hydrogen bonds. Understanding how this heterocyclic framework modulates the inherent reactivity of the β-keto ester is critical for its effective application in synthesis.

To provide a clear benchmark, we will compare its reactivity against two key analogues:

  • Ethyl acetoacetate (Scaffold 2): The archetypal acyclic β-keto ester, serving as our baseline for fundamental reactivity.

  • Ethyl 1-acetylcyclohexane-1-carboxylate (Scaffold 3): The direct carbocyclic counterpart, which allows for the deconvolution of steric effects from the electronic influence of the heterocyclic oxygen atom present in Scaffold 1.

Scaffold ID Structure Name Key Features
Scaffold 1 Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylateCyclic, Heterocyclic (Oxygen atom), Quaternary α-carbon
Scaffold 2 Ethyl acetoacetateAcyclic, Prochiral α-carbon
Scaffold 3 Ethyl 1-acetylcyclohexane-1-carboxylateCyclic, Carbocyclic, Quaternary α-carbon

Note: As specific images for the exact structures are not available, placeholder images are used for illustrative purposes. The IUPAC names define the structures for this guide.

Benchmarking Reactivity: Key Transformations

We will now explore the reactivity of these three scaffolds in three fundamental carbon-carbon bond-forming reactions and a classic cleavage reaction. The causality behind experimental choices and expected outcomes is discussed from an application scientist's perspective.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] It is a powerful method for creating α,β-unsaturated products. The reaction is typically catalyzed by a weak base, which is sufficient to deprotonate the active methylene compound to form the nucleophilic enolate.[3][4]

The rate-determining step is often the initial nucleophilic attack of the enolate on the aldehyde or ketone. The nucleophilicity and steric accessibility of the enolate are therefore paramount.

  • Scaffold 2 (Ethyl acetoacetate): As the least sterically hindered scaffold, it is expected to form its enolate readily and react fastest with a model aldehyde (e.g., benzaldehyde).

  • Scaffold 3 (Ethyl 1-acetylcyclohexane-1-carboxylate): The presence of the cyclohexane ring introduces significant steric bulk around the α-carbon, which will likely impede the approach of the electrophile, leading to a slower reaction rate compared to Scaffold 2.

  • Scaffold 1 (Target Scaffold): Similar to Scaffold 3, it experiences steric hindrance from the ring structure. Furthermore, the electron-withdrawing inductive effect of the ring oxygen in the tetrahydropyran scaffold may slightly decrease the nucleophilicity of the enolate compared to its carbocyclic analogue. Therefore, Scaffold 1 is predicted to be the least reactive of the three.

Caption: Fig 1. General Mechanism of the Knoevenagel Condensation.

This protocol is a self-validating system; the progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the more conjugated (and typically more UV-active) product.

  • To a solution of the β-keto ester (1.0 eq) and benzaldehyde (1.0 eq) in toluene (5 mL/mmol), add piperidine (0.1 eq) as the catalyst.

  • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux (approx. 110°C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Michael (1,4-Conjugate) Addition

The Michael reaction is the 1,4-addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[5][6] This reaction is thermodynamically controlled and is one of the most effective methods for forming carbon-carbon bonds.[6][7]

The success of the Michael addition depends on the ability to form a stable enolate (the Michael donor) that can add to the β-position of the Michael acceptor.[8]

  • Scaffold 2 (Ethyl acetoacetate): Its enolate is readily formed and accessible, making it an excellent Michael donor. It is expected to provide the highest yield in a standardized reaction with a model acceptor like methyl vinyl ketone.

  • Scaffold 3 (Ethyl 1-acetylcyclohexane-1-carboxylate): Steric hindrance from the cyclohexane ring will again play a role, potentially lowering the reaction rate and final yield compared to the acyclic system.

  • Scaffold 1 (Target Scaffold): The combination of steric bulk and the potential electronic effect of the ring oxygen is anticipated to make this the most challenging substrate for the Michael addition. A stronger base or longer reaction times may be necessary to achieve comparable yields.

Michael_Addition cluster_1 Enolate Formation cluster_2 Conjugate Addition cluster_3 Protonation Donor β-Keto Ester (Michael Donor) Enolate Enolate Donor->Enolate + Base Base Base (e.g., NaOEt) Enolate_Ref Enolate Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Adduct_Enolate Adduct Enolate Adduct_Enolate_Ref Adduct Enolate Enolate_Ref->Adduct_Enolate + Acceptor Product 1,5-Dicarbonyl Product (Michael Adduct) Adduct_Enolate_Ref->Product + H⁺ workup caption Fig 2. Key steps in the Michael Addition reaction.

Caption: Fig 2. Key steps in the Michael Addition reaction.

  • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a flask under an inert atmosphere (N₂ or Ar).

  • Add the β-keto ester (1.0 eq) dropwise to the cooled (0°C) ethoxide solution and stir for 30 minutes to ensure complete enolate formation.

  • Add methyl vinyl ketone (1.05 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting 1,5-dicarbonyl compound via flash chromatography.

Saponification and Decarboxylation

A hallmark reaction of β-keto esters is their susceptibility to hydrolysis and subsequent decarboxylation to form a ketone.[9] This transformation is typically performed under acidic or basic conditions with heating. The mechanism involves the formation of a β-keto acid intermediate, which can readily lose CO₂ through a cyclic, six-membered transition state.[10]

The primary factors influencing this reaction are the rate of ester hydrolysis and the stability of the β-keto acid intermediate.

  • Scaffold 2 (Ethyl acetoacetate): This substrate will readily undergo hydrolysis and decarboxylation under standard acidic conditions (e.g., refluxing aqueous HCl) to yield acetone.

  • Scaffold 3 & Scaffold 1: For the cyclic analogues, the rate-limiting step is typically the initial ester hydrolysis. The steric hindrance around the ester carbonyl is greater than in the acyclic case, which may require more forcing conditions (higher temperature or longer reaction times) for the hydrolysis to proceed. The stability of the tetrahydropyran and cyclohexane rings under strong acid and heat is generally high. The decarboxylation of the intermediate tetrahydropyran-4-carboxylic acid derivative is a known process, often requiring temperatures around 120-130°C.[11] There is not expected to be a significant difference in reactivity between Scaffold 1 and 3 for this transformation, as the key cyclic transition state for decarboxylation is external to the ring system.

Decarboxylation_Workflow start β-Keto Ester hydrolysis Ester Hydrolysis (H₃O⁺, Δ) start->hydrolysis intermediate β-Keto Acid Intermediate hydrolysis->intermediate decarboxylation Decarboxylation (Δ) intermediate->decarboxylation enol Enol Intermediate decarboxylation->enol co2 CO₂ decarboxylation->co2 Loss of CO₂ tautomerization Keto-Enol Tautomerization enol->tautomerization product Ketone Product tautomerization->product caption Fig 3. Workflow for acid-catalyzed hydrolysis and decarboxylation.

Caption: Fig 3. Workflow for acid-catalyzed hydrolysis and decarboxylation.

  • In a round-bottom flask, combine the β-keto ester (1.0 eq) with 6M aqueous hydrochloric acid (10 mL/mmol).

  • Heat the mixture to reflux (approx. 100-110°C) and monitor for the evolution of CO₂ gas.

  • Continue heating until gas evolution ceases and TLC analysis confirms the absence of starting material.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to afford the ketone product.

Summary of Comparative Reactivity

The following table summarizes the expected relative reactivity of the three scaffolds based on established principles of steric hindrance and electronic effects.

Reaction Scaffold 2 (Acyclic) Scaffold 3 (Carbocyclic) Scaffold 1 (Heterocyclic) Primary Differentiating Factor
Knoevenagel Condensation +++ (Fastest)+++ (Slowest)Steric hindrance at α-carbon
Michael Addition +++ (Highest Yield)+++ (Lowest Yield)Steric hindrance & enolate nucleophilicity
Hydrolysis & Decarboxylation +++ (Fastest)++++Steric hindrance at ester carbonyl

(Reactivity Scale: +++ High, ++ Medium, + Low)

Conclusion and Outlook

For reactions involving the formation and subsequent reaction of the α-carbon enolate, such as the Knoevenagel condensation and Michael addition, Scaffold 1 is consistently the least reactive. Researchers employing this scaffold should anticipate the need for more forcing reaction conditions—such as stronger bases, higher temperatures, or extended reaction times—to achieve satisfactory outcomes compared to simpler systems like ethyl acetoacetate.

Conversely, for transformations focused on the ester functional group, like hydrolysis and decarboxylation, the steric effect is still present but less pronounced. The reactivity of Scaffold 1 is comparable to its carbocyclic analogue, Scaffold 3.

These insights are crucial for synthetic planning. While the tetrahydropyran scaffold offers desirable properties for final drug candidates, its incorporation requires careful consideration of its moderating effect on reactivity during synthesis. By understanding these principles, chemists can better design robust and efficient synthetic routes utilizing this valuable heterocyclic building block.

References

  • Fiveable. (n.d.). β-keto ester Definition. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. Retrieved from [Link]

  • Pérez-Picaso, L., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6788. Retrieved from [Link]

  • Nishiwaki, N. (2018). Mastering β-keto esters. ResearchGate. Retrieved from [Link]

  • Patel, D. B., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Retrieved from [Link]

  • Fiveable. (n.d.). Cyclic β-Ketoester Definition. Retrieved from [Link]

  • Mayr, H., et al. (2018). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Beilstein Journal of Organic Chemistry, 14, 1819–1831. Retrieved from [Link]

  • Wisniewski, J. A., & Biscoe, M. R. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters, 17(20), 5104–5107. Retrieved from [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), 489-494. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • Atkinson, R. S., et al. (1995). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one. Journal of the Chemical Society, Perkin Transactions 1, (12), 1495-1503. Retrieved from [Link]

  • Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(4), M1939. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2022). Recent developments in Knoevenagel condensation reaction: a review. Journal of Advanced Scientific Research, 13(5), 17-25. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • AdiChemistry. (n.d.). Michael Addition Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Developments in Knoevenagel Condensation Reaction: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl trans-4-hydroxytetrahydropyran-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of acyclic β-keto esters used for validation of methodologies. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. Retrieved from [Link]

  • Richard, J. P., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, January 9). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. YouTube. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are paramount. However, the integrity of our work extends beyond the bench; it encompasses a commitment to safet...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are paramount. However, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established chemical waste management principles and are designed to be both comprehensive and easy to implement.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough hazard assessment is crucial. Based on analogous compounds, Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is anticipated to be, at a minimum, an irritant to the eyes and skin and potentially harmful if swallowed.[3][4] Therefore, robust protective measures are not merely recommended; they are essential.

Essential PPE includes:

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent splashes.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[5]

  • Body Protection: A lab coat must be worn to protect from spills.[5]

All handling of this compound and its waste should be conducted within a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.[3][5]

Waste Segregation and Collection: The Foundation of Safe Disposal

The cardinal rule of chemical waste management is proper segregation.[1] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions. Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate waste should be categorized as a non-halogenated organic solvent waste .

Step-by-Step Collection Protocol:

  • Select a Compatible Container: The waste container must be made of a material compatible with the chemical. For organic solvents like this ester, a high-density polyethylene (HDPE) or glass container is appropriate.[6] The container must be in good condition, with no leaks, and have a tightly sealing cap.[1][7]

  • Properly Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste," the full chemical name ("Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate"), and an indication of the hazards (e.g., "Flammable," "Irritant").[8] All constituents of the waste mixture should be listed.

  • Keep the Container Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[6][7] This prevents the release of vapors and potential spills.

  • Do Not Overfill: Leave adequate headspace in the container (at least 10% of the total volume) to allow for vapor expansion.[1]

Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are crucial for the safe, temporary storage of hazardous waste at or near the point of generation.[7][8]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Waste containers in the SAA must be stored in secondary containment (such as a spill tray) to contain any potential leaks.[1]

  • Incompatible waste streams within the SAA must be segregated.

  • The total volume of hazardous waste in an SAA is limited by regulation, typically to 55 gallons.[7]

Key Disposal Information Guideline Rationale
Chemical Name Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylateAccurate identification is crucial for proper handling and disposal.
Anticipated Hazards Eye/Skin Irritant, Harmful if SwallowedDictates the required level of Personal Protective Equipment (PPE).
Waste Category Non-Halogenated Organic Solvent WasteEnsures segregation from incompatible waste streams like acids, bases, and halogenated solvents.
Recommended PPE Safety Goggles, Nitrile Gloves, Lab CoatProvides a barrier against splashes, direct contact, and contamination.
Container Type Glass or High-Density Polyethylene (HDPE)Prevents chemical degradation of the container and potential leaks.
Primary Disposal Route Collection by a licensed hazardous waste contractor via your institution's EHS office.Ensures compliance with local, state, and federal regulations.[8][9]
Final Disposal Procedures

Under no circumstances should Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate or its solutions be disposed of down the sink.[10][11] This practice can harm the aquatic environment and damage wastewater treatment systems. Evaporation in a fume hood is also not an acceptable method of disposal.[10]

The only appropriate method for the final disposal of this chemical waste is through your institution's hazardous waste program.[10]

Workflow for Final Disposal:

  • Once the waste container is full, ensure the cap is tightly sealed.

  • Complete any site-specific waste pickup forms or online requests as required by your EHS office.[10]

  • EHS personnel or a licensed hazardous waste contractor will then collect the waste from your laboratory's SAA for proper disposal, which typically involves incineration at a specialized facility.[8]

Disposal Decision Workflow

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: Ethyl 4-acetyltetrahydro- 2H-pyran-4-carboxylate B Consult SDS & EHS Office A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Container (Glass or HDPE) C->D E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Add waste to container, keeping it closed when not in use E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Container Full? H->I I->F No J Request Waste Pickup from EHS Office I->J Yes K Waste collected by licensed contractor J->K

Caption: Decision workflow for the safe disposal of chemical waste.

Management of Spills and Empty Containers

Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or cat litter.[5] The contaminated absorbent material should then be swept up, placed in a sealed container, labeled as hazardous waste, and disposed of through the EHS office.[3][10]

Empty Containers: Empty containers that held Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate must be decontaminated before being discarded as regular trash.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[6][10]

  • Collect Rinsate: The first rinsate is considered hazardous and must be collected and disposed of as chemical waste.[2] Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your EHS office.[2]

  • Deface Label: Completely remove or deface the original label on the empty container to avoid confusion.[10]

  • Dispose: The clean, dry container can then be disposed of in the regular trash or recycling, depending on institutional policy.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Proper Disposal Procedures for Cy3 NHS Ester. Benchchem.
  • Ester Disposal. Chemtalk.
  • SAFETY DATA SHEET - Fisher Scientific (related to Tetrahydropyran-4-carboxylic acid). Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • SAFETY DATA SHEET - BLD Pharmatech (for Ethyl tetrahydro-2H-pyran-4-carboxylate).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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